1-Chloro-4-iodo-[2,7]naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-iodo-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-6-3-11-2-1-5(6)7(10)4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJURXYCTRQJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294202 | |
| Record name | 2,7-Naphthyridine, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-02-4 | |
| Record name | 2,7-Naphthyridine, 1-chloro-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthyridine, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-4-iodo-naphthyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-iodo-1,8-Naphthyridine
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 1-Chloro-4-iodo-1,8-naphthyridine, a key heterocyclic scaffold for researchers in medicinal chemistry and drug development. The 1,8-naphthyridine core is a privileged structure in numerous biologically active compounds, and its specific halogenation at the 1- and 4-positions offers versatile handles for further chemical modification and structure-activity relationship (SAR) studies. This document elucidates the strategic rationale behind the chosen multi-step synthesis, provides detailed, field-tested experimental protocols, and is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of Halogenated Naphthyridines
The 1,8-naphthyridine skeleton is a bioisostere of quinoline and is integral to a wide array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of halogen atoms onto this scaffold serves two primary purposes in drug design:
-
Modulation of Physicochemical Properties: Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
-
Synthetic Handles for Cross-Coupling: Chloro and, particularly, iodo substituents are excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[2]
This guide details a reliable pathway to synthesize 1-Chloro-4-iodo-1,8-naphthyridine, a valuable building block for creating diverse chemical libraries. The presented strategy hinges on the sequential and regioselective functionalization of a pre-formed naphthyridine core.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a pathway involving the late-stage introduction of the halogen atoms onto a functionalized naphthyridinone precursor. This approach offers flexibility and avoids carrying sensitive halogen functionalities through multiple synthetic steps.
Our strategy disconnects the target molecule as follows:
-
The 1-chloro group can be installed from a corresponding 1-hydroxy (or 1-oxo) tautomer, a common transformation using chlorinating agents like phosphorus oxychloride (POCl₃).
-
The 4-iodo group is best installed from a 4-amino precursor via the Sandmeyer reaction, a classic and highly reliable method for converting aromatic amines to aryl halides.[3][4]
-
The 4-amino-1,8-naphthyridin-1-one core can be constructed via a cyclization reaction, such as the Gould-Jacobs reaction or a related annulation strategy.
Caption: Retrosynthetic pathway for 1-Chloro-4-iodo-1,8-naphthyridine.
The Forward Synthesis Pathway
The proposed forward synthesis is a robust three-step process starting from the commercially available ethyl 2-(2-amino-pyridin-3-ylamino)-acrylate.
Caption: Overall forward synthesis scheme for 2-Chloro-4-iodo-1,8-naphthyridine.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 4-Amino-1,8-naphthyridin-2(1H)-one
This step involves the thermal cyclization of an enamine precursor. The high temperature facilitates an intramolecular cyclization followed by the elimination of ethanol to form the stable naphthyridinone ring system.
-
Protocol:
-
To a flask equipped with a high-temperature condenser, add ethyl 2-(2-amino-pyridin-3-ylamino)-acrylate (1.0 eq).
-
Add Dowtherm A as a high-boiling solvent (approx. 10 mL per gram of starting material).
-
Heat the mixture to 250 °C with vigorous stirring for 30-45 minutes. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to below 100 °C and dilute with hexanes to precipitate the product.
-
Filter the resulting solid, wash thoroughly with hexanes, and dry under vacuum.
-
The crude product can often be used in the next step without further purification. If needed, recrystallization from ethanol or a similar solvent can be performed.
-
Step 2: Synthesis of 4-Iodo-1,8-naphthyridin-2(1H)-one via Sandmeyer Reaction
This reaction proceeds by converting the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂).[4] The diazonium salt is then displaced by an iodide ion. It is critical to maintain low temperatures during the diazotization to prevent premature decomposition of the unstable diazonium intermediate.
-
Protocol:
-
Suspend 4-Amino-1,8-naphthyridin-2(1H)-one (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum.
-
Step 3: Synthesis of 2-Chloro-4-iodo-1,8-naphthyridine
The final step involves the conversion of the lactam (naphthyridinone) to the corresponding lactim chloride using a strong dehydrating and chlorinating agent. Phosphorus oxychloride is the reagent of choice for this transformation.[5]
-
Protocol:
-
Place 4-Iodo-1,8-naphthyridin-2(1H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process.
-
Basify the aqueous solution to pH 8-9 with a strong base (e.g., NaOH or K₂CO₃) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2-Chloro-4-iodo-1,8-naphthyridine.
-
Summary of Synthesis Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | Thermal Cyclization | - | Dowtherm A | 250 °C | 80-90% |
| 2 | Sandmeyer Iodination | NaNO₂, H₂SO₄, KI | Water | 0 °C → RT | 65-75% |
| 3 | Dehydrative Chlorination | POCl₃ | Neat | Reflux | 70-85% |
Conclusion
The described three-step synthesis provides a reliable and scalable pathway to 1-Chloro-4-iodo-1,8-naphthyridine, a highly valuable intermediate for drug discovery and synthetic chemistry. By leveraging fundamental and well-understood reactions—thermal cyclization, Sandmeyer iodination, and dehydrative chlorination—this guide offers a logical and reproducible workflow. The strategic placement of the chloro and iodo groups furnishes a scaffold primed for diverse subsequent modifications through modern cross-coupling chemistry, enabling the rapid exploration of chemical space around the privileged 1,8-naphthyridine core.
References
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]
-
One pot synthesis of 4-iodo-3-phenylbenzo[b][1][3]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. Available at: [Link]
-
Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction. YouTube. Available at: [Link]
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An In-depth Technical Guide to 1-Chloro-4-iodo-naphthyridine: Synthesis, Properties, and Strategic Reactivity
Foreword: Navigating the Synthetic Landscape of a Niche Heterocycle
To our fellow researchers, scientists, and drug development professionals, this guide addresses the chemical landscape of 1-Chloro-4-iodo-naphthyridine. It is crucial to acknowledge from the outset that this specific di-halogenated naphthyridine isomer is not a widely commercialized or extensively documented compound. Therefore, this document deviates from a standard data sheet format. Instead, it serves as a comprehensive, predictive, and methodological guide grounded in established principles of heterocyclic chemistry and transition metal catalysis. We will construct a scientifically rigorous profile of this molecule, proposing viable synthetic routes and detailing its most powerful application: the chemoselective functionalization of its distinct carbon-halogen bonds. The insights and protocols herein are synthesized from data on analogous chemical systems, providing a robust framework for the synthesis and utilization of this versatile, yet underexplored, chemical scaffold.
Section 1: The Naphthyridine Core and the Strategic Value of Orthogonal Halogenation
The naphthyridine framework, a family of six possible isomers of pyridopyridine, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and hydrogen-bonding capabilities have made it a cornerstone in the development of therapeutics ranging from antibacterial agents to novel anticancer drugs.[2][3] The strategic introduction of multiple, distinct halogen atoms onto this core transforms it into a powerful synthetic intermediate. The differential reactivity of carbon-iodine (C-I) versus carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for sequential, site-selective elaboration of the molecule. This "orthogonal" chemical handle is invaluable in drug discovery, enabling the rapid generation of diverse molecular libraries from a single, advanced intermediate.
Section 2: Physicochemical and Spectroscopic Profile (Predicted)
Direct experimental data for 1-Chloro-4-iodo-naphthyridine is scarce. However, we can extrapolate a reliable set of predicted properties based on the parent naphthyridine structure and data from related halogenated heterocycles. The exact properties will vary slightly depending on the specific naphthyridine isomer (e.g., 1,8- vs. 1,5-).
Table 1: Predicted Physicochemical Properties
| Property | Value | Basis of Prediction |
| Molecular Formula | C₈H₄ClIN₂ | Atomic Composition |
| Molecular Weight | 290.49 g/mol | Based on Molecular Formula |
| Appearance | Off-white to pale yellow solid | Typical for halogenated N-heterocycles |
| Melting Point | 110 - 140 °C (estimated) | Higher than parent naphthyridine due to increased molecular weight and polarity |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Dioxane), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar alkanes. | Based on analogous halogenated aromatics |
Predicted Spectroscopic Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show four distinct aromatic proton signals. The chemical shifts (δ) will be significantly influenced by the anisotropic effects of the fused pyridine rings and the inductive effects of the halogen substituents. Protons adjacent to the ring nitrogens and the chlorine atom will likely be the most deshielded, appearing further downfield (higher ppm).
-
¹³C NMR: The carbon NMR spectrum will display eight signals for the aromatic carbons. The carbons directly bonded to the iodine (C-I) and chlorine (C-Cl) will have characteristic chemical shifts. The C-I signal is typically found further upfield compared to analogous C-H carbons due to the "heavy atom effect," while the C-Cl signal will be significantly downfield. Based on data for 1,6-naphthyridine, the carbon signals are expected in the 120-155 ppm range.[4]
Section 3: Proposed Synthetic Strategies
The synthesis of 1-Chloro-4-iodo-naphthyridine can be approached through several logical pathways. We propose a robust strategy centered on the reliable Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into halides.[5][6]
Synthetic Pathway: Diazotization and Iodination of an Amino-chloro-naphthyridine Precursor
This strategy leverages the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile. The key is the availability of the requisite 4-amino-1-chloro-naphthyridine starting material, which itself can be derived from established naphthyridine syntheses like the Friedländer reaction.[7][8]
Caption: Proposed synthetic route via the Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Reaction
Warning: Diazonium salts can be explosive when isolated and dry. This protocol is designed for in situ generation and immediate consumption. All operations should be conducted behind a blast shield in a well-ventilated fume hood.
-
Diazotization (Step 1):
-
To a stirred suspension of 4-Amino-1-chloro-naphthyridine (1.0 eq) in 2 M hydrochloric acid at 0-5 °C (ice-salt bath), add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Causality: The cold temperature is critical to maintain the stability of the resulting diazonium salt. The slow addition of NaNO₂ prevents a dangerous exotherm and uncontrolled release of nitrogen oxides.
-
Maintain the temperature and stir for 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Iodination (Step 2):
-
In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous bubbling (N₂ evolution) will be observed.
-
Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), an excellent leaving group, to form the stable C-I bond.[9] The use of excess KI ensures the reaction goes to completion.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 4: The Core Application: Chemoselective Cross-Coupling
The primary synthetic value of 1-Chloro-4-iodo-naphthyridine lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards the initial oxidative addition step in the catalytic cycle than the much stronger C-Cl bond.[10] This reactivity difference allows for the selective functionalization at the 4-position while leaving the 1-position's chlorine atom intact for a subsequent, more forcing, coupling reaction.
General Reactivity Order in Suzuki-Miyaura Coupling: C–I > C–Br > C–OTf >> C–Cl[11]
Caption: Selective Suzuki coupling at the C-I bond.
This chemoselectivity is primarily governed by bond dissociation energies (BDE). However, the choice of palladium catalyst, and particularly the phosphine ligand, can further fine-tune this selectivity.[11] For achieving high selectivity, standard catalysts like Pd(PPh₃)₄ or catalyst systems generated from Pd(OAc)₂ with triphenylphosphine are often sufficient. For more challenging substrates or subsequent coupling at the C-Cl position, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) may be required.[12]
Section 5: Exemplary Experimental Protocols
The following protocols are exemplary and should be adapted and optimized by the researcher. They are based on established procedures for similar di-halogenated heteroaromatic substrates.
Protocol 5.1: Selective Suzuki-Miyaura Coupling at the 4-Position
This protocol describes the selective coupling of an arylboronic acid at the C-I position.
-
Materials:
-
1-Chloro-4-iodo-naphthyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) as a 2M aqueous solution
-
Solvent: 1,4-Dioxane or Toluene/Ethanol mixture (3:1)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Chloro-4-iodo-naphthyridine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the solvent, followed by the aqueous Na₂CO₃ solution.
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[10] The biphasic solvent system ensures all reagents are in solution.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1-Chloro-4-aryl-naphthyridine by column chromatography.
-
Protocol 5.2: Selective Sonogashira Coupling at the 4-Position
This protocol details the selective coupling of a terminal alkyne at the C-I position.
-
Materials:
-
1-Chloro-4-iodo-naphthyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and solvent)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-Chloro-4-iodo-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the amine base (e.g., TEA) and the terminal alkyne.
-
Causality: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst facilitates the formation of a copper-acetylide intermediate, which is crucial for the transmetalation step.[13] The amine base neutralizes the HI generated during the reaction.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the resulting 1-Chloro-4-alkynyl-naphthyridine by column chromatography.
-
Section 6: Conclusion and Future Outlook
1-Chloro-4-iodo-naphthyridine represents a potent, albeit underutilized, building block for complex molecule synthesis. While direct experimental data remains to be published, its chemical behavior can be confidently predicted from fundamental principles. The key to its utility is the pronounced difference in reactivity between its C-I and C-Cl bonds, enabling robust and selective cross-coupling reactions. This guide provides the foundational knowledge—from proposed synthesis to exemplary application protocols—for researchers to confidently incorporate this scaffold into their discovery programs. As the demand for novel, structurally complex N-heterocycles in drug development continues to grow, the strategic application of such orthogonally-functionalized intermediates will undoubtedly play an increasingly vital role.
References
- D. M. T. Chan, K. L. Monaco, R. P. Wang, M. P. Winters. Tetrahedron Lett.1998, 39, 2933-2936. (A foundational paper on the Buchwald-Hartwig amination, which relies on similar principles of reactivity).
- A. F. Littke, G. C. Fu. Angew. Chem. Int. Ed.2002, 41, 4176-4211. (A comprehensive review of Suzuki cross-coupling, discussing ligand effects and halide reactivity).
- S. L. Buchwald, C. Bolm (Eds.). Transition Metals for Organic Synthesis. Wiley-VCH, 2004. (A key text covering various cross-coupling reactions).
- N. Miyaura, A. Suzuki. Chem. Rev.1995, 95, 2457-2483. (The seminal review on Suzuki-Miyaura cross-coupling).
- R. Chinchilla, C. Nájera. Chem. Rev.2007, 107, 874-922. (A comprehensive review of the Sonogashira reaction).
- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire. Chem. Rev.2002, 102, 1359-1470. (A review on aryl-aryl bond formation, including discussions on halide reactivity).
- V. P. Litvinov. Russ. Chem. Rev.2004, 73, 637-669. (A review on the chemistry of naphthyridines).
- P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014. (Provides context for functional group transformations relevant to the proposed syntheses).
- J. K. Stille. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524. (A key review on Stille coupling, which also follows the general halide reactivity trend).
- G. A. Molander, B. Canturk. Angew. Chem. Int. Ed.2009, 48, 9240-9261. (Discusses organotrifluoroborates in Suzuki-Miyaura coupling, relevant to the scope of potential coupling partners).
- I. P. Beletskaya, A. V. Cheprakov. Chem. Rev.2000, 100, 3009-3066.
- T. D. Sandmeyer. Ber. Dtsch. Chem. Ges.1884, 17, 1633-1635. (The original discovery of the Sandmeyer reaction).
- J. J. Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. (Provides mechanistic details for the Sandmeyer and cross-coupling reactions).
- C. Torborg, M. Beller. Angew. Chem. Int. Ed.2009, 48, 3012-3033. (Discusses recent advances in Suzuki-Miyaura coupling).
- A. de Meijere, F. Diederich (Eds.). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004. (A comprehensive two-volume set on the topic).
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A Comprehensive Technical Guide to 1-Chloro-4-iodo-naphthyridine (CAS 1234616-02-4): A Versatile Scaffold for Sequential Cross-Coupling Reactions
Executive Summary: This technical guide provides an in-depth analysis of 1-Chloro-4-iodo-naphthyridine, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Naphthyridine scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] The unique substitution pattern of this specific molecule, featuring two different halogens at distinct positions, allows for site-selective, sequential functionalization. This guide will elucidate the foundational chemistry of the naphthyridine core, propose a robust synthetic strategy, and detail the principles and protocols for leveraging its orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The focus is on providing practical, field-proven insights for drug development professionals and synthetic chemists aiming to generate diverse molecular libraries for screening and lead optimization.
The Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery
Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic heterocycles composed of two fused pyridine rings. Six possible isomers exist, with the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines being the most extensively studied in pharmaceutical research.[3][4][5] These scaffolds are integral to a multitude of FDA-approved drugs and clinical candidates, demonstrating a vast range of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][6][7]
The compound "1-Chloro-4-iodo-naphthyridine" does not specify the position of the second nitrogen atom. For the purposes of this guide, we will focus on the 1,5-naphthyridine isomer as a representative and well-documented framework. The principles of synthesis and reactivity discussed herein are broadly applicable to the other isomers with appropriate modifications. The strategic placement of a highly reactive iodine atom and a less reactive chlorine atom makes this molecule an exceptionally valuable intermediate for constructing complex, multi-substituted derivatives.
Physicochemical Properties and Characterization
While specific experimental data for CAS 1234616-02-4 is not publicly available, its key properties can be reliably predicted. These data are crucial for planning reactions, purification, and analytical characterization.
| Property | Value |
| CAS Number | 1234616-02-4 |
| Molecular Formula | C₈H₄ClIN₂ |
| Molecular Weight | 290.49 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO) |
| Predicted ¹H NMR | A complex aromatic spectrum with four distinct doublets or doublet of doublets between 7.5-9.0 ppm. |
| Predicted ¹³C NMR | Eight distinct signals in the aromatic region (approx. 110-160 ppm). |
| Mass Spectrometry | Expected [M]+ peak at m/z 290, with a characteristic isotopic pattern for one chlorine atom ([M+2]+ at ~33% intensity). |
Proposed Synthetic Strategy
The synthesis of 1-Chloro-4-iodo-1,5-naphthyridine is not a trivial one-step process. It requires a multi-step sequence that strategically introduces the halogen substituents. A plausible and logical approach, grounded in established naphthyridine chemistry, begins with the construction of a di-functionalized naphthyridine core, followed by selective halogenation.
A common route to the 1,5-naphthyridine core is the Skraup reaction, starting from 3-aminopyridine.[3] To achieve the desired 1,4-disubstitution pattern, a more controlled cyclization is necessary. One robust strategy involves starting with 4-hydroxy-1,5-naphthyridine, which can be synthesized via methods like the Gould-Jacob reaction.[8] This intermediate can then be converted to the versatile 4-chloro derivative.
Exemplary Protocol: Chlorination of 4-Hydroxy-1,5-naphthyridine
This protocol describes the conversion of the hydroxyl group at the C-4 position to a chloride, a critical step in the proposed synthesis. The causality for using phosphorus oxychloride (POCl₃) is its efficacy in converting heteroaromatic hydroxyls (or their tautomeric pyridones) into chlorides.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-1,5-naphthyridine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature.[9] The reaction is often run neat or with a high-boiling solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-chloro-1,5-naphthyridine.
The Principle of Orthogonal Reactivity in Cross-Coupling
The primary value of 1-Chloro-4-iodo-naphthyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[10] The bond strength and reactivity follow the order C-I > C-Br > C-Cl.[11][12] This significant difference allows for highly selective reactions at the C-4 iodo position under mild conditions, leaving the C-1 chloro position intact for a subsequent, more forcing reaction. This is known as orthogonal or sequential cross-coupling.
This self-validating system allows chemists to build molecular complexity in a controlled, stepwise manner. The success of the first reaction can be confirmed by standard analytical techniques (NMR, MS) before proceeding to the second, ensuring a high-fidelity synthesis of the desired di-substituted product.
Application in Synthesis: Key Transformations
Suzuki-Miyaura Coupling at the C-4 Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[10] It is highly tolerant of various functional groups, making it a cornerstone of modern medicinal chemistry.
Protocol: Selective Suzuki Coupling
-
Setup: To a reaction vial, add 1-Chloro-4-iodo-1,5-naphthyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or DME/H₂O.
-
Reaction: Seal the vial and heat the mixture to 80-90 °C for 2-12 hours. Monitor the reaction progress by LC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by silica gel chromatography to isolate the 1-chloro-4-aryl-1,5-naphthyridine intermediate.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Effective for C-I bond activation under mild conditions. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle.[10] |
| Solvent | Dioxane/H₂O, DME/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to drive the reaction at the C-I bond without significantly activating the C-Cl bond. |
Sonogashira Coupling at the C-4 Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14] This reaction is invaluable for introducing alkyne linkers, which are useful for further modifications or as structural elements themselves.
Protocol: Selective Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1-Chloro-4-iodo-1,5-naphthyridine (1.0 eq) in a degassed solvent like THF or DMF.
-
Reagents: Add the terminal alkyne (1.1-1.5 eq) and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI) (1-5 mol%).
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 1-chloro-4-alkynyl-1,5-naphthyridine.
Functionalization of the C-1 Chloro Position
After the C-4 position has been successfully functionalized, the remaining C-1 chloro group can be targeted. Activating a C-Cl bond for cross-coupling typically requires more forcing conditions: higher temperatures, stronger bases, and specialized catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[15] This difference in required conditions is the cornerstone of the molecule's utility. Reactions like Suzuki, Buchwald-Hartwig amination, or cyanation can be performed at this site.
Applications in Drug Discovery: Rapid Library Generation
The true power of 1-Chloro-4-iodo-naphthyridine is its role as a platform for creating large, diverse libraries of molecules for high-throughput screening. By using a parallel synthesis approach, a single intermediate derived from the first coupling can be reacted with a wide array of second-stage coupling partners, rapidly generating hundreds of unique final compounds.
This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the naphthyridine core. By varying the substituents at the C-1 and C-4 positions, researchers can fine-tune properties like target potency, selectivity, solubility, and metabolic stability, accelerating the journey from a chemical scaffold to a viable drug candidate.
Conclusion
1-Chloro-4-iodo-naphthyridine is a powerful and strategically designed building block for advanced organic synthesis. Its value is not in its final application, but in its role as a versatile intermediate. The orthogonal reactivity of the iodo and chloro substituents provides chemists with a reliable and controllable platform for sequential cross-coupling reactions. This enables the efficient and systematic synthesis of complex, di-substituted naphthyridine libraries, making it an invaluable tool for researchers and scientists in the relentless pursuit of novel therapeutics and advanced materials.
References
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D. E. Morales-Ramos, P. G. Ramírez, J. G. López, F. J. M. Alvarez. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3330. [Link]
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Organic Chemistry Portal. Synthesis of 1,8-naphthyridines and related compounds. [Link]
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J. T. Lowe, J. T. Lee, S. D. Kuduk, et al. (2014). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 79(1), 213-224. [Link]
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S. Das, S. K. Mandal, S. C. Shit. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18976-18987. [Link]
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M. I. R. Herman, I. A. Estévez, J. C. E. Gálvez. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6523. [Link]
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Y. Wang, Y. Liu, X. Jing, et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(45), 30485-30496. [Link]
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M. P. Singh, P. K. Singh, N. Singh, et al. (2010). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters, 20(1), 278-280. [Link]
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S. K. Guchhait, P. S. Mainkar, A. Kumar. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6849-6873. [Link]
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A. D. Kauthale, P. B. Wagh, B. B. Shingate. (2022). One pot synthesis of 4-iodo-3-phenylbenzo[b][3][16]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 52(18), 1361-1371. [Link]
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S. S. Shaik, S. R. Ambati, V. R. G. Kumar, et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 20302-20315. [Link]
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R. Chinchilla, C. Nájera. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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S. D. Halim, S. H. Kim, S. E. Lee, et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(3), 1568-1579. [Link]
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S. P. Bahekar, D. S. Jain. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105072. [Link]
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A. K. Singh, A. K. Dwivedi, A. K. Singh, et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]
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The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]
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S. K. A. Kumar, C. S. Reddy. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(6), 1631-1634. [Link]
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A. A. Siddiqui, M. W. Khan, M. A. Wani, et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Heterocyclic Chemistry, 57(1), 5-25. [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-Chloro-4-iodo-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential applications of 1-Chloro-4-iodo-naphthyridine. While this specific di-halogenated naphthyridine is not extensively documented in current literature, this guide synthesizes information from closely related analogues to present a robust theoretical and practical framework. We will delve into a plausible synthetic pathway, predict its spectroscopic characteristics, and explore its potential in the realm of medicinal chemistry, drawing on the well-established significance of the naphthyridine scaffold in drug discovery.
Introduction: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The naphthyridine framework, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] The six possible isomers of naphthyridine have all been explored for their biological activities, with the 1,8- and 1,5-naphthyridine cores being particularly prominent.[2][3] Naphthyridine derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4][5] The introduction of halogen substituents onto the naphthyridine ring system is a well-established strategy in medicinal chemistry to modulate the molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. This guide focuses on the specific, albeit lesser-known, derivative: 1-Chloro-4-iodo-naphthyridine.
Proposed Synthesis of 1-Chloro-4-iodo-naphthyridine
Given the absence of a documented synthesis for 1-Chloro-4-iodo-naphthyridine, we propose a logical synthetic route based on established methodologies for the halogenation of naphthyridine cores. The proposed pathway commences with a suitable naphthyridin-4-ol precursor.
Causality Behind Experimental Choices:
The choice of a naphthyridin-4-ol as the starting material is strategic. The hydroxyl group can be readily converted to a chloro substituent using standard chlorinating agents like phosphorus oxychloride (POCl₃). The subsequent iodination is proposed to occur at the 4-position, influenced by the directing effects of the existing nitrogen and chlorine atoms. Electrophilic iodination is a common method for introducing iodine into aromatic rings.
Experimental Protocol: A Plausible Synthetic Workflow
Step 1: Chlorination of a Naphthyridin-4-ol Precursor
-
To a stirred solution of the chosen naphthyridin-4-ol isomer (e.g., 1,8-naphthyridin-4-ol[6]) (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-naphthyridine derivative.[7]
-
Purify the crude product by column chromatography on silica gel.
Step 2: Iodination of the 4-Chloro-naphthyridine Intermediate
-
Dissolve the purified 4-chloro-naphthyridine from Step 1 (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add an electrophilic iodine source, such as N-iodosuccinimide (NIS) (1.2 eq), to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude 1-Chloro-4-iodo-naphthyridine by column chromatography.
Caption: Molecular structures of 1-Chloro-4-iodo-1,8-naphthyridine and 1-Chloro-4-iodo-1,5-naphthyridine.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 1-Chloro-4-iodo-naphthyridine, based on data from analogous halogenated naphthyridines and general principles of spectroscopy.
| Spectroscopic Technique | Predicted Data | Rationale and Comparative Insights |
| ¹H NMR | Aromatic protons expected in the range of δ 7.5-9.0 ppm. | The exact chemical shifts and coupling constants will be dependent on the specific naphthyridine isomer. The electron-withdrawing nature of the nitrogen atoms and halogen substituents will cause a downfield shift of the aromatic protons. |
| ¹³C NMR | Aromatic carbons expected between δ 120-160 ppm. Carbons directly attached to halogens will show distinct shifts. | The carbon bearing the iodine atom (C-I) is expected to be significantly shielded (upfield shift) compared to the parent naphthyridine, while the carbon attached to chlorine (C-Cl) will be deshielded (downfield shift). |
| IR Spectroscopy | C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. C-Cl stretching around 800-600 cm⁻¹. C-I stretching below 600 cm⁻¹. | The characteristic absorptions for the aromatic system and the carbon-halogen bonds will be key identifiers. |
| Mass Spectrometry | A distinct molecular ion peak (M⁺) and isotopic pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio). | Fragmentation patterns would likely involve the loss of iodine and chlorine atoms, as well as cleavage of the naphthyridine ring. Predicted m/z for [M+H]⁺ for C₈H₄ClIN₂ is approximately 290.91805. [8] |
Potential Applications in Drug Development
The introduction of both chloro and iodo substituents on the naphthyridine scaffold presents intriguing possibilities for drug development.
-
Modulation of Receptor Binding: The distinct electronic and steric properties of chlorine and iodine can be exploited to fine-tune the binding affinity and selectivity of the molecule for specific biological targets.
-
Bioisosteric Replacement: The chloro and iodo groups can serve as bioisosteres for other functional groups, allowing for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Precursor for Further Functionalization: The iodo group is particularly amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a versatile handle for the introduction of additional chemical diversity and the synthesis of more complex derivatives. [9] Given the known activities of other halogenated naphthyridines, 1-Chloro-4-iodo-naphthyridine could be explored for its potential as:
-
Anticancer Agents: Many naphthyridine derivatives have shown potent anticancer activity, often by targeting enzymes like topoisomerase. [10]* Antibacterial Agents: The naphthyridine core is central to the quinolone class of antibiotics. [3]* Kinase Inhibitors: The scaffold can be decorated to target specific kinases involved in signaling pathways implicated in diseases like cancer and inflammation.
Caption: Potential role of 1-Chloro-4-iodo-naphthyridine in a signaling pathway.
Conclusion
While direct experimental data for 1-Chloro-4-iodo-naphthyridine is currently limited, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By drawing upon the rich chemistry of related halogenated naphthyridines, we have outlined a plausible synthetic route and predicted its key spectroscopic features. The unique combination of chloro and iodo substituents on this privileged scaffold suggests that 1-Chloro-4-iodo-naphthyridine could be a valuable building block for the development of novel therapeutic agents. Further experimental investigation is warranted to validate the proposed synthesis and explore the full potential of this intriguing molecule.
References
-
[Simple, environmentally benign and metal free one pot strategy has been used for the synthesis of 4-iodo-3-phenylbenzo[b]n[11][12]aphthyridine from O-alkynylquinolinyl aldehydes with tert-butyl amine and iodine through imine formation in good to excellent yield at room temperature in aerobic and mild conditions.]([Link])
-
[Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B]N[11][12]aphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes.]([Link])
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A Comprehensive Technical Guide to the Solubility Profiling of 1-Chloro-4-iodo-naphthyridine
Abstract
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and formulation potential.[1] This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1-Chloro-4-iodo-naphthyridine, a novel heterocyclic compound. Given the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the strategic rationale, detailed experimental protocols, and data interpretation needed to build a robust solubility profile, thereby enabling informed decision-making in the early stages of drug discovery and development.[2][3]
Introduction: The Naphthyridine Scaffold and the Primacy of Solubility
Naphthyridines, bicyclic aromatic N-heterocycles, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The specific analogue, 1-Chloro-4-iodo-naphthyridine, combines this potent core with halogen substituents (chloro and iodo) that can significantly modulate its physicochemical characteristics, including lipophilicity, metabolic stability, and target-binding interactions.
However, a compound's biological activity is moot if it cannot reach its target in the body at a therapeutically relevant concentration.[7] Aqueous solubility is a primary determinant of oral bioavailability for many NCEs.[1] Poorly soluble compounds often exhibit low and erratic absorption, posing significant hurdles for formulation development and sometimes leading to the premature termination of otherwise promising candidates.[7] Therefore, a thorough understanding of the solubility of 1-Chloro-4-iodo-naphthyridine is not merely a data-gathering exercise; it is a foundational step in assessing its viability as a drug candidate.
This guide will deconstruct the process of solubility assessment into a logical, multi-stage workflow, from initial in silico predictions to rigorous experimental determination in various relevant media.
Foundational Physicochemical Assessment: In Silico Predictions
Before embarking on wet-lab experiments, computational models provide invaluable, resource-efficient initial estimates of a compound's properties. These predictions help anticipate challenges and guide experimental design.[8][9]
Lipophilicity (logP) and its Influence
The partition coefficient (logP) between octanol and water is a classical measure of a molecule's lipophilicity ("greasiness"). Generally, a higher logP correlates with lower aqueous solubility. The presence of two halogen atoms (chlorine and iodine) on the naphthyridine core is expected to significantly increase the lipophilicity of 1-Chloro-4-iodo-naphthyridine compared to the parent naphthyridine scaffold.
Ionization Constant (pKa) and pH-Dependent Solubility
Naphthyridines are nitrogen-containing heterocycles and, like pyridines, are basic.[10] The nitrogen atoms can be protonated, particularly in the acidic environment of the stomach. The pKa is the pH at which 50% of the compound is in its ionized form. For a basic compound like 1-Chloro-4-iodo-naphthyridine, solubility is expected to be significantly higher at pH values below its pKa, where the protonated, charged form predominates.[10] In silico pKa prediction tools can estimate the basicity of the naphthyridine nitrogens, providing a critical forecast of its pH-dependent solubility profile.[11]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements that serve different purposes.[1][12]
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput measurement used in early discovery to flag compounds with potential solubility liabilities.[13]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is the concentration of a compound in a saturated solution that is in equilibrium with its solid form. This measurement is more time- and resource-intensive but is considered the "gold standard" for pre-formulation and lead optimization, as it reflects the most stable state.[14]
This guide will focus on determining thermodynamic solubility, which provides the definitive data required for developmental progression.
Caption: Conceptual differences between kinetic and thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[14][15] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent for a sufficient period to reach equilibrium.
Core Requirements & Causality
-
Purity of Compound: The 1-Chloro-4-iodo-naphthyridine used must be of high purity. Impurities can significantly alter solubility measurements.
-
Solid-State Characterization: Ideally, the crystalline form (polymorph) of the solid should be known, as different polymorphs can have different solubilities.
-
Temperature Control: Solubility is temperature-dependent. All experiments must be conducted in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C or 37 °C).[7]
-
Equilibration Time: Equilibrium is not instantaneous. A sufficient agitation period (typically 24-48 hours) is required to ensure the solution is truly saturated. The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[14]
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid 1-Chloro-4-iodo-naphthyridine to a series of glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 2-5 mg per mL of solvent).
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, pH buffer, or organic solvent) to each vial.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker set to the desired temperature (e.g., 25 °C). Agitate for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Designing a Comprehensive Solubility Profile
A single solubility value is insufficient. A robust profile requires testing in a range of physiologically and pharmaceutically relevant media.
Aqueous Solubility as a Function of pH
For an ionizable compound, a pH-solubility profile is essential.
-
Rationale: The gastrointestinal tract has a varying pH (pH 1-3 in the stomach, pH 5-7.5 in the small intestine). Understanding how solubility changes across this range is key to predicting oral absorption.[7]
-
Methodology: The shake-flask protocol should be performed in a series of buffered solutions covering a physiologically relevant range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
Caption: Relationship between pH, pKa, and solubility for a basic compound.
Solubility in Preclinical Formulation Vehicles
For in vitro and in vivo studies, compounds are often dissolved in organic solvents or co-solvent systems.
-
Rationale: Determining solubility in common vehicles like DMSO, ethanol, PEG 400, and saline is necessary for preparing dosing solutions for pharmacological and toxicological studies.[16]
-
Methodology: Apply the shake-flask method to determine the maximum concentration achievable in these individual solvents and relevant co-solvent mixtures (e.g., 10% DMSO / 90% saline).
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[2][17]
Protocol for Method Development and Quantification
-
Wavelength Selection: Dissolve a small amount of 1-Chloro-4-iodo-naphthyridine in a suitable organic solvent (e.g., acetonitrile) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This will be the detection wavelength for HPLC.
-
Chromatographic Conditions:
-
Column: A standard C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. The acid ensures the basic naphthyridine is protonated, leading to sharper peaks.
-
Optimization: Adjust the gradient to achieve a sharp, symmetrical peak for the compound with a reasonable retention time (e.g., 2-10 minutes).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of 1-Chloro-4-iodo-naphthyridine of known concentrations in the mobile phase.
-
Inject each standard into the HPLC and record the peak area.
-
Plot peak area versus concentration. The resulting linear regression will be used to calculate the concentration of the unknown samples from the solubility experiments.[18]
-
Data Presentation and Interpretation
Clear and concise presentation of data is paramount. All quantitative solubility data should be summarized in tables for easy comparison.
Table 1: pH-Dependent Aqueous Solubility of 1-Chloro-4-iodo-naphthyridine at 25 °C
| pH of Buffer | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|
| 2.0 | [Experimental Value] | [Calculated Value] |
| 4.5 | [Experimental Value] | [Calculated Value] |
| 6.8 | [Experimental Value] | [Calculated Value] |
| 7.4 | [Experimental Value] | [Calculated Value] |
Table 2: Solubility of 1-Chloro-4-iodo-naphthyridine in Common Vehicles at 25 °C
| Solvent / Vehicle | Solubility (mg/mL) |
|---|---|
| DMSO | [Experimental Value] |
| Ethanol | [Experimental Value] |
| PEG 400 | [Experimental Value] |
| 10% DMSO / 90% Saline | [Experimental Value] |
Interpretation: The data from Table 1 will likely show a significant increase in solubility at lower pH values, confirming the basic nature of the naphthyridine core. The data in Table 2 will guide the selection of appropriate vehicles for preclinical studies, ensuring the compound can be administered in a fully solubilized form.
Conclusion
Determining the solubility of a novel compound such as 1-Chloro-4-iodo-naphthyridine is a multi-faceted process that forms the bedrock of its entire preclinical development. This guide provides a scientifically rigorous and logically structured approach to this critical task. By moving from in silico prediction to the meticulous experimental determination of thermodynamic solubility using the shake-flask method across a range of relevant aqueous and organic media, researchers can build a comprehensive and reliable solubility profile. This profile is not merely a set of data points; it is an indispensable tool for understanding a compound's potential for oral absorption, guiding formulation strategies, and ultimately, making informed decisions on the path to developing a new therapeutic agent.
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Singh, H., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Authorea Preprints. Available at: [Link]
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Verma, S., & Singh, R. K. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6885-6906. Available at: [Link]
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Al-Shehri, S., et al. (2020). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Acta Poloniae Pharmaceutica, 77(3), 381-388. Available at: [Link]
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Delaney, J. S. (2004). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. Available at: [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Thermodynamics Research Center. (2020). GUIDELINES FOR REPORTING SOLUBILITY DATA. NIST. Available at: [Link]
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Paudler, W. W., & Kress, T. J. (2008). THE NAPHTHYRIDINES. Australian National University. Available at: [Link]
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Khan, I., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Inorganic Chemistry Communications, 145, 109941. Available at: [Link]
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Singh, R., et al. (2021). Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. ResearchGate. Available at: [Link]
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Chilin, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1275-1295. Available at: [Link]
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Palmer, D. S., et al. (2008). In silico prediction of aqueous solubility – classification models. Molecular Pharmaceutics, 5(2), 266-279. Available at: [Link]
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Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. Available at: [Link]
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Yalkowsky, S. H. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics, 12(5), 409. Available at: [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Available at: [Link]
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Liu, T., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Pharmacology, 11, 113. Available at: [Link]
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Fako, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-900. Available at: [Link]
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Ciriminna, R., & Pagliaro, M. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 10(6), 633. Available at: [Link]
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Kumar, A., et al. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available at: [Link]
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Popiołek, Ł., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(14), 5431. Available at: [Link]
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Leito, I., et al. (2019). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. European Journal of Organic Chemistry, 2019(29), 4771-4781. Available at: [Link]
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B-CROP. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Naphthyridine Derivatives in Material Science. Available at: [Link]
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Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Available at: [Link]
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SVR. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2023. Available at: [Link]
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Lorimer, J. W., et al. (2007). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. ResearchGate. Available at: [Link]
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Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
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Karrouchi, K., et al. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Chemical Biology, 11(3), 97-118. Available at: [Link]
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Popa, M., et al. (2023). In silico prediction models for solubility and membrane permeability in cell-based assays. ResearchGate. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. Available at: [Link]
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Abu-Qare, A. W., & Aboutaleb, A. E. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. American Journal of Analytical Chemistry, 2(8), 920-927. Available at: [Link]
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Wang, J., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07693. Available at: [Link]
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Chilin, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Available at: [Link]
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Spectroscopic Characterization of 1-Chloro-4-iodo-naphthyridine: A Technical Guide
Introduction: The Naphthyridine Scaffold
Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are key structural motifs in a vast array of biologically active molecules.[1][2] The six possible isomers of naphthyridine, distinguished by the relative positions of the nitrogen atoms, each confer unique electronic and steric properties to the molecules they form.[2] Halogenated naphthyridines, in particular, serve as versatile synthetic intermediates, amenable to a variety of cross-coupling reactions for the construction of more complex molecular architectures.[3] The specific substitution pattern of a chloro group at the 1-position and an iodo group at the 4-position on a naphthyridine core is expected to significantly influence its spectroscopic and reactive properties.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum of 1-Chloro-4-iodo-naphthyridine is predicted to exhibit distinct signals corresponding to the protons on the aromatic rings. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the two halogen substituents.
Key Predicted Features:
-
Aromatic Region (δ 7.0-9.0 ppm): The protons on the naphthyridine core will resonate in this region. The exact chemical shifts and coupling patterns will depend on the specific naphthyridine isomer (e.g., 1,5-, 1,8-, etc.).
-
Influence of Substituents:
-
The chloro group at the 1-position will exert an inductive electron-withdrawing effect, generally deshielding adjacent protons and causing a downfield shift.
-
The iodo group at the 4-position also has an electron-withdrawing inductive effect, though weaker than chlorine. Its primary influence will be on the neighboring protons.
-
The nitrogen atoms in the rings will significantly deshield the peri-protons (protons on carbons adjacent to the nitrogens), causing them to appear at the downfield end of the aromatic region.
-
Table 1: Predicted ¹H NMR Chemical Shifts for a Representative 1-Chloro-4-iodo-1,5-naphthyridine Isomer
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.8 - 9.0 | d | 4.5 - 5.0 | Adjacent to N-1 and deshielded by the chloro group. |
| H-3 | 7.6 - 7.8 | d | 4.5 - 5.0 | Coupled to H-2. |
| H-6 | 9.0 - 9.2 | dd | 4.0 - 4.5, 1.5 - 2.0 | Peri-proton, adjacent to N-5. |
| H-7 | 7.5 - 7.7 | dd | 8.5 - 9.0, 4.0 - 4.5 | Coupled to H-6 and H-8. |
| H-8 | 8.2 - 8.4 | dd | 8.5 - 9.0, 1.5 - 2.0 | Coupled to H-7 and H-6. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of 1-Chloro-4-iodo-naphthyridine. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached and neighboring atoms.
Key Predicted Features:
-
Aromatic Region (δ 110-160 ppm): All carbon atoms of the naphthyridine rings will resonate in this range.
-
Carbons Bearing Halogens:
-
C-1 (bearing Cl): Expected to be significantly downfield due to the electronegativity of chlorine, likely in the range of δ 145-155 ppm.
-
C-4 (bearing I): The iodo-substituted carbon will also be shifted downfield, but the heavy atom effect of iodine may cause a slight upfield shift compared to what would be expected based on electronegativity alone. Predicted range is δ 100-110 ppm.
-
-
Carbons Adjacent to Nitrogen: Carbons alpha to the nitrogen atoms will be deshielded and appear at lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative 1-Chloro-4-iodo-1,5-naphthyridine Isomer
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 148 - 152 | Attached to electronegative chlorine. |
| C-2 | 150 - 154 | Alpha to N-1. |
| C-3 | 122 - 126 | Aromatic CH. |
| C-4 | 105 - 110 | Attached to iodine (heavy atom effect). |
| C-4a | 140 - 144 | Bridgehead carbon. |
| C-6 | 155 - 160 | Alpha to N-5. |
| C-7 | 124 - 128 | Aromatic CH. |
| C-8 | 135 - 139 | Aromatic CH. |
| C-8a | 142 - 146 | Bridgehead carbon. |
Predicted Infrared (IR) Spectrum
The IR spectrum of 1-Chloro-4-iodo-naphthyridine will display characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic system.[4]
Key Predicted Features:
-
Aromatic C-H Stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.
-
C=C and C=N Stretching: A series of medium to strong bands in the fingerprint region, typically between 1400-1600 cm⁻¹, characteristic of the aromatic naphthyridine core.
-
C-Cl Stretching: A strong band in the region of 600-800 cm⁻¹. The exact position will be influenced by the overall molecular structure.
-
C-I Stretching: A strong band expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.[5]
Diagram 1: Predicted IR Spectral Regions of Interest
Caption: Predicted major fragmentation pathways.
Synthetic Considerations and Experimental Protocols
The synthesis of 1-Chloro-4-iodo-naphthyridine would likely involve a multi-step sequence starting from a suitable aminopyridine derivative. Established methodologies for the synthesis of substituted naphthyridines, such as the Friedländer annulation or Gould-Jacobs reaction, could be adapted. [6][7] Proposed Synthetic Workflow:
Diagram 3: General Synthetic Approach
Caption: A potential synthetic route.
Experimental Protocol for Spectroscopic Analysis:
-
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: For a solid sample, prepare a KBr pellet or a Nujol mull. For a solution, use a suitable IR-transparent solvent and cell.
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or electron ionization (EI).
-
-
Instrumentation and Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using a high-resolution mass spectrometer to confirm the elemental composition.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data for 1-Chloro-4-iodo-naphthyridine. By leveraging established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive spectral profile that will be invaluable for the identification and characterization of this and similar halogenated naphthyridine derivatives. The proposed synthetic strategies and experimental protocols further equip researchers with the necessary tools to pursue the synthesis and empirical validation of these predictions.
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The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Synthesis and Characterization of 1-Chloro-4-iodo-1,8-naphthyridine
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with versatile handles for further molecular elaboration through cross-coupling reactions, thereby enabling the exploration of vast chemical space in drug discovery programs. This technical guide delineates a logical and efficient synthetic pathway to 1-Chloro-4-iodo-1,8-naphthyridine, a key intermediate for the development of novel pharmaceuticals. The narrative focuses on the causality behind the chosen synthetic strategy, detailing the reaction mechanisms and providing robust, self-validating experimental protocols for synthesis and characterization.
Introduction: The Strategic Importance of Halogenated Naphthyridines
The 1,8-naphthyridine core is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The ability to functionalize this core at specific positions is paramount for optimizing pharmacokinetic and pharmacodynamic properties. Halogenated derivatives, particularly those bearing chloro and iodo substituents, are highly valued as they offer orthogonal reactivity. The chloro group can participate in nucleophilic aromatic substitution reactions, while the iodo group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality makes 1-Chloro-4-iodo-1,8-naphthyridine a powerful building block for creating diverse molecular libraries.
This guide presents a plausible and efficient route for the "discovery" and synthesis of 1-Chloro-4-iodo-1,8-naphthyridine, structured not as a historical account, but as a strategic development process that a medicinal or process chemist would undertake. The synthesis is approached in a logical sequence: formation of the core naphthyridine scaffold, followed by sequential, regioselective halogenations.
Synthetic Strategy and Development
The overall synthetic strategy is a three-step process commencing with the well-established Friedländer annulation to construct the naphthyridine core, followed by a two-step halogenation sequence.
Caption: Proposed synthetic pathway for 1-Chloro-4-iodo-1,8-naphthyridine.
Step 1: Construction of the Naphthyridine Core via Friedländer Annulation
The Friedländer synthesis is a robust and efficient method for constructing quinoline and naphthyridine ring systems.[3][4] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] In this case, 2-aminonicotinaldehyde is reacted with diethyl malonate in a base-catalyzed condensation followed by cyclodehydration to yield the 1,8-naphthyridine scaffold.
Protocol 2.1: Synthesis of 4-Hydroxy-1,8-naphthyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminonicotinaldehyde (1.0 eq) and diethyl malonate (1.2 eq).
-
Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of a non-nucleophilic base such as sodium ethoxide (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Saponification and Decarboxylation: After completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0 eq). Heat to reflux for an additional 2 hours to facilitate both saponification of the ester and subsequent decarboxylation.
-
Workup and Isolation: Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~5-6. The resulting precipitate, 4-hydroxy-1,8-naphthyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Causality of Choices:
-
Friedländer Annulation: Chosen for its high yields and convergence in forming the bicyclic system.[3][6]
-
Diethyl Malonate: Provides the necessary two-carbon unit and the α-methylene group for the initial condensation.
-
Base Catalysis: Facilitates the deprotonation of the α-methylene group of diethyl malonate, initiating the condensation with the aldehyde.
-
One-Pot Saponification/Decarboxylation: This streamlines the process, avoiding the isolation of the intermediate carboxylate ester, thus improving overall efficiency.
Step 2: Chlorination of the 4-Hydroxy-1,8-naphthyridine
The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) to a chloro group is a critical step. This is typically achieved using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[7]
Protocol 2.2: Synthesis of 1-Chloro-1,8-naphthyridine
-
Reaction Setup: In a fume hood, carefully add 4-hydroxy-1,8-naphthyridine (1.0 eq) to a round-bottom flask equipped with a reflux condenser.
-
Reagent: Add phosphorus oxychloride (POCl₃) (3-5 eq) in a dropwise manner. The POCl₃ acts as both the reagent and the solvent.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.
Causality of Choices:
-
Phosphorus Oxychloride (POCl₃): A standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups.[7]
-
Excess POCl₃: Using it as the solvent ensures the reaction goes to completion.
-
Quenching on Ice: A highly exothermic process that must be done carefully to control the temperature and safely decompose the excess reagent.
Step 3: Regioselective Iodination of 1-Chloro-1,8-naphthyridine
The final step is the introduction of the iodine atom. This is achieved through an electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the 1-chloro-1,8-naphthyridine ring system. The chloro substituent is deactivating but ortho-, para-directing. The nitrogen atoms in the rings are also deactivating. The most likely position for electrophilic attack is the electron-rich position that is least deactivated.
Protocol 2.3: Synthesis of 1-Chloro-4-iodo-1,8-naphthyridine
-
Reaction Setup: To a solution of 1-chloro-1,8-naphthyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid, to activate the iodinating agent.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any remaining NIS. Neutralize the solution with sodium bicarbonate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Causality of Choices:
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle electrophilic iodinating agent.[8]
-
Acid Catalysis: Protonation of NIS generates a more potent electrophilic iodine species, which is necessary for the iodination of the relatively electron-deficient naphthyridine ring.
-
Regioselectivity: The 4-position is targeted for iodination due to the directing effects of the existing chloro and ring nitrogen atoms.
Characterization and Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-Chloro-4-iodo-1,8-naphthyridine.
Analytical Workflow
Caption: A typical analytical workflow for the purification and characterization of the final product.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the key compounds in the synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected Mass Spectrum (m/z) |
| 4-Hydroxy-1,8-naphthyridine | C₈H₆N₂O | 146.15 | Signals in the aromatic region (7.0-9.0 ppm), with a broad singlet for the OH proton. | [M+H]⁺ = 147.05 |
| 1-Chloro-1,8-naphthyridine | C₈H₅ClN₂ | 164.59 | Aromatic protons shifted compared to the precursor, typically in the 7.5-9.2 ppm range. | [M]⁺˙ = 164.02, 166.02 (isotope pattern) |
| 1-Chloro-4-iodo-1,8-naphthyridine | C₈H₄ClIN₂ | 290.49 | Fewer aromatic signals due to substitution. Remaining protons will show characteristic coupling patterns. | [M]⁺˙ = 289.92, 291.92 (isotope pattern) |
Protocol 3.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Protocol 3.2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
HRMS Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙) and compare it to the theoretical mass. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) should be clearly visible.[9]
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of 1-Chloro-4-iodo-1,8-naphthyridine. By leveraging the classical Friedländer annulation for core synthesis, followed by robust chlorination and regioselective iodination protocols, this valuable building block can be efficiently prepared. The detailed experimental procedures and the rationale behind the choice of reagents and conditions provide a self-validating framework for researchers in drug discovery and development. The analytical workflows described ensure the unambiguous confirmation of the final product's structure and purity, paving the way for its use in the synthesis of novel and potentially therapeutic molecules.
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Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). Disulfide-Catalyzed Electrophilic Iodination of Electron-Rich Aromatic Compounds Using 1,3-Diiodo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 84(12), 7411-7417. Available at: [Link]
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Yadav, J. S., et al. (2011). A convenient and eco-friendly method for the synthesis of α-iodoketones from alkenes and alkynes. Tetrahedron Letters, 52(33), 4363-4365. Available at: [Link]
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Pugmire, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines. Journal of the Chemical Society, Perkin Transactions 2, (13), 1567-1571. Available at: [Link]
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The Ascending Trajectory of Substituted Naphthyridines: A Technical Guide to Their Biological Potential
Foreword: Unlocking a Privileged Scaffold
Within the pantheon of heterocyclic chemistry, the naphthyridine core stands as a "privileged scaffold"—a structural motif consistently found in biologically active compounds. This guide provides an in-depth exploration of substituted naphthyridines, navigating the landscape of their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge with practical insights to empower the next wave of discovery in this exciting field. We will delve into the causality behind experimental choices, presenting not just data, but the scientific rationale that underpins the journey from molecular design to potential clinical application.
The Naphthyridine Core: A Foundation of Versatility
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, existing as six possible isomers depending on the nitrogen placement. Among these, the 1,8-naphthyridine, 1,6-naphthyridine, 1,5-naphthyridine, and 2,7-naphthyridine isomers have garnered the most significant attention in medicinal chemistry due to their prevalence in both natural products and synthetic drugs.[1][2][3] The strategic placement of nitrogen atoms and the potential for substitution at various positions on the rings provide a rich canvas for molecular design, enabling the fine-tuning of physicochemical properties and biological targets.
Synthetic Strategies: Building the Naphthyridine Framework
The biological exploration of substituted naphthyridines is intrinsically linked to the evolution of synthetic methodologies. A robust and versatile synthetic route is paramount for generating diverse libraries of analogues for structure-activity relationship (SAR) studies. Several classical and modern synthetic strategies have been employed, each with its own merits and limitations.
The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis
The Friedländer synthesis is a powerful and widely used method for constructing quinoline and, by extension, naphthyridine rings.[4] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[4]
The general mechanism proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridine core.[4]
Experimental Protocol: Friedländer Synthesis of a Substituted 1,8-Naphthyridine
Objective: To synthesize a 2-substituted-1,8-naphthyridine derivative.
Materials:
-
2-Aminonicotinaldehyde
-
An α-methylene ketone (e.g., Acetophenone)
-
Catalyst (e.g., Choline hydroxide)
-
Solvent (e.g., Water)
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus (TLC, column chromatography)
Procedure:
-
To a stirred solution of 2-aminonicotinaldehyde (1.0 mmol) in water (5 mL), add the α-methylene ketone (1.1 mmol).
-
Add the catalyst, choline hydroxide (10 mol%), to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
One-pot multicomponent reactions have emerged as a highly efficient strategy for the synthesis of complex heterocyclic scaffolds like naphthyridines.[2] These reactions offer several advantages, including atom economy, reduced reaction times, and simplified work-up procedures.[2]
Other Synthetic Approaches
Beyond the Friedländer synthesis and MCRs, other methods such as the Skraup reaction, Vilsmeier-Haack reaction, and transition-metal-catalyzed cross-coupling reactions have been successfully applied to the synthesis of various naphthyridine isomers and their derivatives.[3][5] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Spectrum of Biological Activity: A Multifaceted Scaffold
Substituted naphthyridines exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.[3]
Anticancer Potential: Targeting the Hallmarks of Malignancy
A significant body of research has focused on the anticancer properties of substituted naphthyridines.[1][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and modulation of key signaling pathways.[1][7]
Mechanism of Action: Induction of Apoptosis
Many naphthyridine derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a tightly regulated process involving a cascade of molecular events. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes to apoptosis.[7] Naphthyridine derivatives have been shown to trigger the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[8]
Caption: Naphthyridine-induced apoptosis signaling pathway.
Table 1: Cytotoxic Activity of Selected Substituted Naphthyridines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 2-Naphthyl at C-2 | HeLa (Cervical) | 0.71 | [1] |
| Compound B | 2-Naphthyl at C-2 | HL-60 (Leukemia) | 0.1 | [1] |
| Compound C | 2-Naphthyl at C-2 | PC-3 (Prostate) | 5.1 | [1] |
| Compound 47 | Halogen-substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [6] |
| Compound 47 | Halogen-substituted 3-carboxamide | K-562 (Leukemia) | 0.77 | [6] |
| Compound 29 | Unsubstituted 3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [6] |
| Bisleuconothine A | 1,7-Naphthyridine alkaloid | HT29 (Colon) | 1.09 |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of a substituted naphthyridine derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted naphthyridine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the naphthyridine derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Efficacy: A Legacy of Fighting Infections
The history of naphthyridines in medicine is deeply rooted in their antimicrobial properties, with nalidixic acid being one of the earliest quinolone antibiotics.[9] Substituted naphthyridines continue to be a promising area of research for developing new antibacterial and antifungal agents.
Mechanism of Action: DNA Gyrase Inhibition
A primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[10] This enzyme is crucial for DNA replication, recombination, and repair in bacteria. By forming a stable complex with DNA and DNA gyrase, these compounds prevent the re-ligation of cleaved DNA, leading to bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition by naphthyridines.
Table 2: Antimicrobial Activity of Selected Substituted Naphthyridines
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Nalidixic Acid | 1-Ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid | E. coli | 4-16 | [9] |
| Enoxacin | 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid | S. aureus | 0.2-1.6 | |
| Compound 10j | 2,7-Naphthyridine derivative | S. aureus | 8 | [10] |
| ANA-12 | 1,8-Naphthyridine-3-carbonitrile derivative | M. tuberculosis H37Rv | 6.25 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of a substituted naphthyridine derivative against a bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Substituted naphthyridine derivative
-
96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the naphthyridine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm to quantify bacterial growth.
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Substituted naphthyridines have demonstrated promising anti-inflammatory activity by modulating the production of pro-inflammatory mediators.
Mechanism of Action: Cytokine Inhibition
Several naphthyridine derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that these compounds may interfere with inflammatory signaling pathways, such as the NF-κB pathway.
Table 3: Anti-inflammatory Activity of Selected Substituted Naphthyridines
| Compound ID | In Vitro/In Vivo Model | Key Finding | Reference |
| Alopecuroide B | LPS-induced RAW 264.7 cells | 50.05% reduction in TNF-α | |
| Alopecuroide C | LPS-induced RAW 264.7 cells | 73.90% reduction in IL-6 |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a substituted naphthyridine derivative.
Materials:
-
Rodents (e.g., Wistar rats)
-
Carrageenan solution (1% in saline)
-
Substituted naphthyridine derivative
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the naphthyridine derivative orally or intraperitoneally at various doses. Administer the vehicle to the control group and the positive control to another group.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the relationship between the chemical structure of naphthyridine derivatives and their biological activity is crucial for rational drug design. SAR studies help identify the key structural features responsible for potency and selectivity.
-
Substituents at C-2 and C-7: Modifications at these positions significantly influence the biological activity. For instance, in the context of anticancer activity, the presence of a bulky aromatic group, such as a naphthyl ring at the C-2 position, has been shown to enhance cytotoxicity.[1]
-
The Carboxylic Acid Moiety at C-3: This group is a common feature in many antibacterial naphthyridines and is essential for their interaction with DNA gyrase.
-
Halogenation: The introduction of halogen atoms, particularly fluorine, can enhance the lipophilicity and cell permeability of the compounds, often leading to improved biological activity.[6]
Future Perspectives and Conclusion
The journey of substituted naphthyridines from a versatile chemical scaffold to promising therapeutic agents is a testament to the power of medicinal chemistry. The diverse biological activities, coupled with well-established synthetic routes, ensure that this class of compounds will remain a focal point of drug discovery efforts. Future research will likely focus on the development of more selective and potent analogues with improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced computational methods for in silico screening and design will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic. This guide has provided a comprehensive overview of the biological potential of substituted naphthyridines, offering both foundational knowledge and practical experimental insights to aid researchers in this dynamic field.
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Retrieved from [Link]
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Retrieved from [Link]
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A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. PMC. Retrieved from [Link]
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Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Retrieved from [Link]
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Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Royal Society of Chemistry. Retrieved from [Link]
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Retrieved from [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. Retrieved from [Link]
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A Theoretical and Synthetic Exploration of 1-Chloro-4-iodo-naphthyridine: A Keystone for Advanced Drug Discovery
This technical guide provides a comprehensive theoretical framework for the investigation of 1-Chloro-4-iodo-naphthyridine, a novel halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental and theoretical studies on this specific molecule are not yet prevalent in published literature, this document outlines a robust protocol for its synthesis, characterization, and in-depth computational analysis. By leveraging established principles of synthetic chemistry and state-of-the-art theoretical methodologies, we present a predictive exploration of its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of uniquely substituted naphthyridine scaffolds.
The naphthyridine core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and antiviral properties.[1] The strategic introduction of halogen atoms, particularly a combination of chlorine and iodine, is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce specific interaction points for targeted biological receptors. The disparate electronic nature and size of chlorine and iodine at the 1 and 4 positions, respectively, are expected to induce unique electronic and steric characteristics, making 1-Chloro-4-iodo-naphthyridine a compelling candidate for further investigation.
Part 1: Proposed Synthesis and Characterization
A plausible synthetic route to 1-Chloro-4-iodo-naphthyridine can be envisioned starting from a suitable naphthyridine precursor. The following proposed protocol is based on well-established transformations in heterocyclic chemistry.[2][3]
Step 1: Synthesis of 1-Chloro-[1,X]-naphthyridin-4-ol
The initial step would involve the synthesis of a 1-chloro-4-hydroxynaphthyridine intermediate. This can typically be achieved from a corresponding naphthyridinedione precursor through a regioselective chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃).
Step 2: Iodination of 1-Chloro-[1,X]-naphthyridin-4-ol
The subsequent iodination of the 4-hydroxy group can be accomplished via a Sandmeyer-type reaction or by converting the hydroxyl group into a better leaving group (e.g., a triflate) followed by nucleophilic substitution with an iodide source. A direct conversion of a hydroxyl group to an iodo group on a heterocyclic ring can be challenging and may require specialized reagents.
Caption: Proposed synthetic workflow for 1-Chloro-4-iodo-naphthyridine.
The successful synthesis of 1-Chloro-4-iodo-naphthyridine would be confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution pattern characteristic of a molecule containing chlorine and iodine.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Part 2: Theoretical and Computational Analysis
Density Functional Theory (DFT) is a powerful computational method for predicting the properties of molecules, and it is particularly well-suited for studying heterocyclic systems like naphthyridines.[4][5][6] The following sections detail a proposed computational workflow to investigate the theoretical aspects of 1-Chloro-4-iodo-naphthyridine.
All theoretical calculations would be performed using a suitable quantum chemistry software package. The B3LYP functional with a 6-311+G(d,p) basis set for C, H, N, and Cl, and a basis set appropriate for the heavy iodine atom, such as LANL2DZ with effective core potential, would provide a good balance of accuracy and computational cost.
Caption: Workflow for the theoretical analysis of 1-Chloro-4-iodo-naphthyridine.
The geometry optimization will provide insights into the bond lengths, bond angles, and dihedral angles of the molecule. The introduction of the bulky iodine atom at the 4-position may cause some distortion from planarity in the naphthyridine ring system.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value | Justification |
|---|---|---|
| C-Cl Bond Length | ~1.75 Å | Typical for chloro-aromatic compounds. |
| C-I Bond Length | ~2.10 Å | Reflects the larger atomic radius of iodine. |
| Ring Planarity | Slightly Distorted | Steric hindrance from the large iodine atom. |
The electronic properties of 1-Chloro-4-iodo-naphthyridine are crucial for understanding its reactivity and potential as a drug candidate.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's chemical reactivity and electronic transitions.[7] A smaller HOMO-LUMO energy gap suggests higher reactivity. The electron-withdrawing nature of the chlorine and iodine atoms is expected to lower both the HOMO and LUMO energy levels.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. The electronegative nitrogen and halogen atoms will create regions of negative electrostatic potential, which are potential sites for electrophilic attack or hydrogen bonding. The regions of positive potential will indicate sites for nucleophilic attack.
Computational methods can also predict spectroscopic data, which can be invaluable for interpreting experimental results.
-
Simulated IR Spectrum: Frequency calculations will yield the vibrational modes of the molecule, which can be compared with experimental IR spectra to confirm the structure.
-
Simulated NMR Spectrum: The chemical shifts of the protons and carbon atoms can be calculated and compared with experimental NMR data to aid in the assignment of peaks.
Part 3: Potential Applications in Drug Discovery
The unique substitution pattern of 1-Chloro-4-iodo-naphthyridine makes it a promising scaffold for the development of novel therapeutic agents.
-
Halogen Bonding: The iodine atom is a strong halogen bond donor, which could enable highly specific interactions with biological targets. This property is increasingly being exploited in rational drug design.
-
Kinase Inhibition: Naphthyridine derivatives have been investigated as kinase inhibitors. The chloro and iodo substituents can be tuned to optimize binding affinity and selectivity.
-
Anticancer and Antimicrobial Agents: The naphthyridine core is present in many approved anticancer and antimicrobial drugs.[1][8] The introduction of halogens can enhance the biological activity of these compounds.
Conclusion
This technical guide has provided a comprehensive theoretical and synthetic roadmap for the exploration of 1-Chloro-4-iodo-naphthyridine. While direct experimental data is currently lacking, the proposed computational studies, based on robust and well-validated theoretical methods, offer significant predictive power for understanding the structural, electronic, and spectroscopic properties of this novel molecule. The synthesis and subsequent theoretical and experimental characterization of 1-Chloro-4-iodo-naphthyridine are expected to open new avenues for the development of advanced therapeutic agents and functional materials.
References
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available at: [Link]
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In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PubMed Central. Available at: [Link]
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Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. Available at: [Link]
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Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society. Available at: [Link]
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Molecular Recognition Studies on Naphthyridine Derivatives. PubMed Central. Available at: [Link]
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Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences. Available at: [Link]
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Quantum Study of Halogen Substituted anti-B18H22 Borane Clusters for Optoelectronics. arXiv. Available at: [Link]
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Analysis of Laboratory-Evolved Flavin-Dependent Halogenases Affords a Computational Model for Predicting Halogenase Site Selectivity. eScholarship.org. Available at: [Link]
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(PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. Available at: [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]
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Insights into enzymatic halogenation from computational studies. PubMed Central. Available at: [Link]
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Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI. Available at: [Link]
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Regioselective synthesis of 4-substituted phthalazinones via Suzuki and Sonogashira cross coupling reactions. Royal Society of Chemistry. Available at: [Link]
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Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-4-iodo-naphthyridine for Drug Discovery Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Naphthyridines and the Power of Selective Functionalization
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.[1] The ability to precisely modify the naphthyridine core is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry.[3] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic organoboron reagents.[5][6]
This application note provides a detailed guide to the chemoselective Suzuki-Miyaura coupling of 1-Chloro-4-iodo-naphthyridine. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly selective reaction at the more labile C-4 iodo position. This selective functionalization opens a gateway for subsequent diversification at the C-1 chloro position, enabling the synthesis of complex, disubstituted naphthyridine libraries for drug discovery programs.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (1-Chloro-4-iodo-naphthyridine). This is generally the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl > F.[5] This differential reactivity is the cornerstone of the chemoselectivity in the reaction with 1-Chloro-4-iodo-naphthyridine.
-
Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki Coupling at the C4-Iodo Position
This protocol provides a general method for the chemoselective Suzuki-Miyaura coupling of 1-Chloro-4-iodo-naphthyridine with various aryl and heteroaryl boronic acids.
Materials and Reagents
-
Substrate: 1-Chloro-4-iodo-naphthyridine
-
Boronic Acid: Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF/H₂O)
-
Inert Gas: Argon or Nitrogen
-
Anhydrous Solvents: For reactions sensitive to moisture
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add 1-Chloro-4-iodo-naphthyridine (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (1-Chloro-4-iodo-naphthyridine) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-substituted-1-chloro-naphthyridine.
Figure 2: A generalized experimental workflow for the selective Suzuki coupling.
Optimization and Causality of Experimental Choices
Optimizing a Suzuki coupling reaction involves the careful selection of several key parameters.[9] The choices made are based on established chemical principles to maximize yield, selectivity, and reaction rate.
| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a versatile and commonly used catalyst that is active in its Pd(0) state. Pd(dppf)Cl₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The bulky dppf ligand can enhance the rate of reductive elimination and stabilize the catalyst, often leading to higher yields, especially with challenging substrates.[3][5] |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄), dppf (in Pd(dppf)Cl₂) | Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[3] Electron-rich and bulky phosphine ligands generally promote the oxidative addition step, which is critical for activating the C-I bond.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid to form the more reactive boronate species.[7] The choice of base can significantly impact the reaction outcome. K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is a stronger and more soluble base that can be effective in difficult couplings. K₃PO₄ is a non-nucleophilic base that can be advantageous when base-sensitive functional groups are present. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3] Dioxane and DMF are good choices for their high boiling points and ability to dissolve a wide range of substrates. |
| Temperature | 80 - 100 °C | The reaction is typically heated to overcome the activation energy of the rate-determining oxidative addition step. The specific temperature will depend on the reactivity of the substrates and the boiling point of the solvent system. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient heating, or poor quality reagents. | Ensure the catalyst is active (use a fresh batch if necessary). Verify the reaction temperature. Use high-purity, anhydrous solvents if moisture is a concern. |
| Lack of Chemoselectivity (Reaction at C-Cl) | High reaction temperatures or a highly active catalyst system. | Lower the reaction temperature. Use a less active catalyst or a shorter reaction time. The C-I bond is significantly more reactive, so selectivity should be high under standard conditions. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and the reaction mixture with an inert gas before adding the catalyst.[3] |
| Protodeborylation (Loss of Boronic Acid) | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of good quality. For particularly sensitive boronic acids, using boronate esters can mitigate this side reaction.[3] |
Safety Precautions
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Boronic Acids: Handle with care as some boronic acids can be irritants.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
-
Pyrophoric Catalysts: Some palladium catalysts, particularly when finely divided on carbon (Pd/C), can be pyrophoric, especially after use when saturated with hydrogen.[10] While not the primary recommendation for this reaction, if used, they must be handled with extreme care, typically under a blanket of solvent.[10]
Conclusion
The chemoselective Suzuki-Miyaura coupling of 1-Chloro-4-iodo-naphthyridine is a robust and highly valuable transformation in the synthesis of novel chemical entities for drug discovery. By leveraging the inherent difference in reactivity between the iodo and chloro substituents, medicinal chemists can efficiently generate a diverse array of 4-substituted-1-chloro-naphthyridine building blocks. This application note provides a comprehensive and practical guide, grounded in mechanistic understanding and field-proven insights, to enable researchers to successfully implement and optimize this powerful synthetic strategy.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
-
ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
PubMed. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
National Institutes of Health. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Royal Society of Chemistry. Boronic acid catalysis. [Link]
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
University of Wisconsin-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
Royal Society of Chemistry. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. [Link]
-
Future4200. Palladium on carbon safe handling. [Link]
-
Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ResearchGate. Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates | Request PDF. [Link]
-
PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]
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Application Note & Protocol: Chemoselective Sonogashira Coupling of 1-Chloro-4-iodo-naphthyridine
Introduction: Strategic Functionalization of a Privileged Scaffold
The naphthyridine framework is a "privileged scaffold" in medicinal chemistry and drug development, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The ability to precisely and efficiently introduce molecular diversity onto this core structure is paramount for the synthesis of novel chemical entities and the exploration of structure-activity relationships (SAR).
The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6][7][8] This palladium- and copper-cocatalyzed transformation is conducted under mild conditions, exhibits broad functional group tolerance, and has become indispensable in the synthesis of complex molecules, natural products, and pharmaceuticals.[7]
This application note provides a comprehensive guide and a field-proven protocol for the chemoselective Sonogashira coupling of 1-chloro-4-iodo-naphthyridine. We will delve into the mechanistic principles governing the reaction's selectivity, provide a detailed step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and high-yielding transformation. The protocol is designed to selectively functionalize the C4-position, leaving the C1-chloro substituent available for subsequent orthogonal cross-coupling reactions, thereby maximizing the synthetic utility of the starting material.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity Differentials
When a substrate possesses multiple halogen substituents, the success of a selective cross-coupling reaction hinges on the inherent differences in their reactivity. In palladium-catalyzed reactions like the Sonogashira coupling, the rate-determining step is often the initial oxidative addition of the organohalide to the Pd(0) catalyst.[6] The efficiency of this step is directly related to the carbon-halogen (C-X) bond dissociation energy.
The established reactivity trend for halogens in Sonogashira coupling is:
The C-I bond is the longest and weakest among the carbon-halogen series, making it the most susceptible to cleavage and oxidative addition by the low-valent palladium catalyst. Conversely, the C-Cl bond is significantly stronger and more polarized, requiring more forcing conditions (e.g., higher temperatures, specialized bulky electron-rich phosphine ligands) to react.[6][9]
For the substrate 1-chloro-4-iodo-naphthyridine , this reactivity differential provides a robust synthetic handle. By employing standard Sonogashira conditions at or near room temperature, the palladium catalyst will exclusively insert into the C4-I bond, leaving the C1-Cl bond untouched.[7] This predictable selectivity is the cornerstone of the protocol described herein.
The Catalytic Cycle: A Dual-Metal Mechanism
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][9] While copper-free variants exist, the dual-metal system is highly efficient and widely employed.[10]
Palladium Cycle (The Main Engine):
-
Reductive Activation: The Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) is reduced in situ to the active 14-electron Pd(0)L₂ species.[6]
-
Oxidative Addition: The active Pd(0) catalyst readily adds across the weak C-I bond of 1-chloro-4-iodo-naphthyridine to form a square planar Pd(II) intermediate.[6]
-
Transmetalation: This is the key step where the two cycles intersect. The copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium center, displacing the iodide ligand.[6]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to release the final alkynylated naphthyridine product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[6]
Copper Cycle (The Acetylide Factory):
-
π-Complex Formation: The copper(I) salt (CuI) coordinates with the triple bond of the terminal alkyne, increasing the acidity of its terminal proton.[6]
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step.[6]
Caption: Fig. 1: Interconnected Palladium and Copper catalytic cycles.
Detailed Experimental Protocol
This protocol describes the coupling of 1-chloro-4-iodo-naphthyridine with trimethylsilylacetylene (TMSA). TMSA is a convenient, liquid surrogate for acetylene gas, and the TMS protecting group can be easily removed post-coupling if the terminal alkyne is desired.[7]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Purpose | Notes |
| 1-Chloro-4-iodo-naphthyridine | 292.52 | Aryl Halide Substrate | Store protected from light. |
| Trimethylsilylacetylene (TMSA) | 98.22 | Alkyne Coupling Partner | Volatile liquid. Handle in a fume hood. |
| Pd(PPh₃)₂Cl₂ | 701.90 | Palladium Pre-catalyst | Air-stable, but best stored under inert gas. |
| Copper(I) Iodide (CuI) | 190.45 | Co-catalyst | Should be off-white or light tan. Dark color indicates oxidation. |
| Triethylamine (Et₃N) | 101.19 | Base & Solvent | Use freshly distilled from CaH₂. |
| Tetrahydrofuran (THF) | 72.11 | Co-solvent (Anhydrous) | Use freshly distilled from Na/benzophenone or from a solvent system. |
| Ethyl Acetate, Hexanes | - | Solvents for Workup/Chroma. | Reagent grade. |
| Saturated NH₄Cl(aq), Brine | - | Aqueous Wash Solutions | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |
Experimental Workflow
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure
Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-4-iodo-naphthyridine (1.00 g, 3.42 mmol, 1.0 equiv).
-
Add copper(I) iodide (CuI) (32.5 mg, 0.171 mmol, 0.05 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (120 mg, 0.171 mmol, 0.05 equiv).
-
Seal the flask with a rubber septum, and purge with dry nitrogen or argon gas for 10 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) (10 mL) and anhydrous triethylamine (Et₃N) (10 mL) via syringe. Stir the mixture until all solids are dissolved, resulting in a yellow suspension.
-
Slowly add trimethylsilylacetylene (TMSA) (0.58 mL, 4.10 mmol, 1.2 equiv) dropwise via syringe over 2 minutes. A slight exotherm may be observed.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-3 hours. Spot for the disappearance of the starting material (1-chloro-4-iodo-naphthyridine).
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the solvent.
-
Re-dissolve the residue in ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid.
-
-
Purification:
Summary of Reaction Parameters
| Component | Mol. Wt. | Equiv. | Amount Used | Moles (mmol) |
| 1-Chloro-4-iodo-naphthyridine | 292.52 | 1.0 | 1.00 g | 3.42 |
| Trimethylsilylacetylene | 98.22 | 1.2 | 0.58 mL (0.40 g) | 4.10 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.05 | 120 mg | 0.171 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 32.5 mg | 0.171 |
| Triethylamine (Et₃N) | 101.19 | - | 10 mL | - |
| Tetrahydrofuran (THF) | 72.11 | - | 10 mL | - |
| Expected Product | 262.8 | - | ~0.85 g | ~3.25 |
| Hypothetical Yield | - | - | 95% | - |
Troubleshooting and Key Considerations
-
Anaerobic Conditions: The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene.[7] This is promoted by the presence of oxygen. Ensuring the reaction is thoroughly deoxygenated by purging with an inert gas is critical to minimizing this byproduct.[7]
-
Purity of Reagents: The use of high-purity, anhydrous solvents and bases is essential. Water can hydrolyze the catalyst and interfere with the reaction. The quality of the CuI is also important; if it is green or dark brown, it has likely been oxidized and should not be used.
-
No Reaction or Sluggish Reaction: If the reaction fails to proceed, consider the following:
-
Catalyst Inactivity: The palladium catalyst may have degraded. Use a fresh bottle or a different batch.
-
Insufficient Base: Ensure the amine base is pure and used in sufficient quantity to neutralize the HI byproduct.
-
Temperature: While this reaction works well at room temperature, gentle heating (40-50 °C) can sometimes accelerate sluggish couplings.[7]
-
Conclusion
The Sonogashira coupling offers a highly efficient, reliable, and chemoselective method for the C4-alkynylation of 1-chloro-4-iodo-naphthyridine. The protocol detailed in this note leverages the significant difference in reactivity between aryl iodides and chlorides to achieve near-quantitative conversion to the desired mono-functionalized product under mild, room-temperature conditions. The resulting 4-alkynyl-1-chloro-naphthyridine is a versatile intermediate, primed for subsequent diversification at the C1 position through other cross-coupling methodologies, making this a cornerstone reaction for library synthesis in drug discovery programs.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Paudyal, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Sravanthi, V. G., & Kumar, M. B. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1485-1509. [Link]
-
Saczewski, J., & Balewski, Ł. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 1. [Link]
-
ResearchGate. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]
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- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-iodo-naphthyridine
Introduction: The Strategic Importance of Naphthyridines and the Power of Selective Functionalization
The naphthyridine scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents and functional materials.[1] Its rigid, nitrogen-containing framework serves as a versatile template for the design of molecules with diverse biological activities. The ability to precisely and selectively introduce molecular complexity onto this core structure is paramount in medicinal chemistry and drug development. This application note provides a detailed technical guide for the palladium-catalyzed cross-coupling of 1-chloro-4-iodo-naphthyridine, a key building block for the synthesis of novel naphthyridine derivatives.
The presence of two distinct halogen atoms on the naphthyridine ring, an iodine at the 4-position and a chlorine at the 1-position, presents a unique opportunity for sequential and site-selective functionalization. The fundamental principle governing this selectivity lies in the differential reactivity of the carbon-halogen bonds towards palladium catalysts. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) complex than the more robust carbon-chlorine (C-Cl) bond. This inherent difference in reactivity forms the basis for the chemoselective cross-coupling reactions detailed herein, allowing for the initial functionalization at the 4-position while leaving the 1-chloro substituent intact for subsequent transformations.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of palladium-catalyzed cross-coupling for the efficient and selective synthesis of novel naphthyridine-based compounds. We will explore three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Synthesis of the Starting Material: 1-Chloro-4-iodo-naphthyridine
A reliable synthesis of the 1-chloro-4-iodo-naphthyridine starting material is crucial. While a direct, one-pot synthesis from a simple precursor may not be readily available, a plausible and effective multi-step approach can be designed based on established methodologies for the halogenation of naphthyridine cores.[2][3] A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for 1-chloro-4-iodo-1,5-naphthyridine.
Protocol: Synthesis of 1-Chloro-4-iodo-1,5-naphthyridine (Adapted from general halogenation procedures) [2][3]
Step 1: Chlorination of 1,5-Naphthyridine
-
To a solution of 1,5-naphthyridine in a suitable high-boiling point solvent (e.g., toluene or xylenes), add phosphorus oxychloride (POCl₃) in excess.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloro-1,5-naphthyridine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Iodination of 1-Chloro-1,5-naphthyridine
-
Dissolve 1-chloro-1,5-naphthyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and a silver salt (e.g., Ag₂SO₄).[3]
-
Stir the reaction at room temperature or with gentle heating, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1-chloro-4-iodo-1,5-naphthyridine by column chromatography or recrystallization.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4] In the context of 1-chloro-4-iodo-naphthyridine, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. The selectivity for the C-I bond is driven by its lower bond dissociation energy compared to the C-Cl bond.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
Selective Functionalization at the C4-Iodo Position of Naphthyridines: A Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Naphthyridine Scaffold
Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and the presence of nitrogen atoms in various arrangements across the different isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines) allow for diverse biological activities and unique photophysical properties.[2] Functionalized naphthyridine derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] Furthermore, their unique electronic and structural features make them valuable components in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.[3]
The ability to selectively introduce substituents at specific positions of the naphthyridine core is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. The C4-iodo position, in particular, serves as a versatile synthetic handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on achieving selective reactions at the C4-iodo position of various naphthyridine isomers, focusing on the widely utilized Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Strategic Considerations for C4-Selectivity
Achieving regioselectivity in the functionalization of polyhalogenated heterocycles is a significant challenge due to the often similar reactivity of the carbon-halogen bonds.[4][5] However, the inherent electronic and steric properties of the naphthyridine ring system, coupled with judicious selection of reaction conditions, can be leveraged to favor reaction at the C4 position.
Electronic Effects: The positions α to the nitrogen atoms in N-heteroarenes are generally more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[6] However, the relative reactivity of different positions can be influenced by the specific naphthyridine isomer and the presence of other substituents.
Steric Hindrance: The steric environment around a C-I bond can significantly influence the approach of the bulky palladium catalyst. In some naphthyridine isomers, the C4 position may be more sterically accessible than other positions, favoring selective reaction.
Ligand and Catalyst Control: The choice of phosphine ligand or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is a powerful tool for controlling regioselectivity.[7] Bulky, electron-rich ligands can promote reaction at less reactive or more sterically hindered positions by influencing the rate of oxidative addition and reductive elimination.[6]
The C-I Bond Advantage: The carbon-iodine bond is weaker and more reactive towards oxidative addition than carbon-bromine or carbon-chlorine bonds. In di- or polyhalogenated naphthyridines containing different halogens, the C-I bond will typically react preferentially, providing a reliable strategy for selective functionalization.
Key Cross-Coupling Reactions at the C4-Iodo Position
The following sections provide detailed protocols and mechanistic insights for three cornerstone palladium-catalyzed cross-coupling reactions for the functionalization of C4-iodo-naphthyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[2] This reaction is widely used to introduce aryl, heteroaryl, and vinyl groups at the C4 position of naphthyridines.
Reaction Principle: The catalytic cycle involves the oxidative addition of the C4-iodo-naphthyridine to a Pd(0) complex, followed by transmetalation with an organoboron reagent (in the presence of a base), and subsequent reductive elimination to yield the C4-functionalized naphthyridine and regenerate the Pd(0) catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. rsc.org [rsc.org]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Chloro-4-iodo-naphthyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit unique chemical scaffolds that offer precise control over molecular architecture and biological activity. Among these, the naphthyridine core has emerged as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] This guide delves into the specific applications and synthetic protocols for a particularly valuable, yet underexplored, building block: 1-Chloro-4-iodo-naphthyridine . The strategic placement of two distinct halogen atoms on the naphthyridine framework allows for a programmed and sequential introduction of diverse functionalities, making it an invaluable tool in the construction of complex molecules, most notably in the realm of kinase inhibitors.[3]
This document provides a comprehensive overview of the synthesis, reactivity, and application of 1-chloro-4-iodo-naphthyridine, complete with detailed experimental protocols and the underlying scientific rationale for each step.
I. The Synthetic Advantage: A Tale of Two Halogens
The power of 1-chloro-4-iodo-naphthyridine lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a low-valent palladium catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its utility, enabling chemists to perform selective cross-coupling reactions at the 4-position while leaving the 1-chloro substituent intact for subsequent transformations.
A. Proposed Synthesis of 1-Chloro-4-iodo-naphthyridine
While a direct, one-pot synthesis of 1-chloro-4-iodo-naphthyridine is not prominently featured in the literature, a plausible and logical multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted naphthyridines. The following proposed pathway leverages classical heterocyclic chemistry reactions. The specific isomer of naphthyridine (e.g., 1,5-, 1,6-, 1,7-, or 1,8-) will depend on the starting aminopyridine. For the purpose of this guide, we will outline a general strategy.
Workflow for the Proposed Synthesis of 1-Chloro-4-iodo-naphthyridine
Caption: Proposed synthetic workflow for 1-Chloro-4-iodo-naphthyridine.
Step 1: Construction of the Naphthyridine Core
The initial step involves the construction of the naphthyridine ring system. Two classical and reliable methods for this are the Gould-Jacobs reaction and the Friedlander annulation.[4][5]
-
Gould-Jacobs Reaction: This method typically involves the reaction of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization to form a 4-hydroxynaphthyridinone.[4]
-
Friedlander Annulation: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For the synthesis of naphthyridines, an aminopyridine-carbaldehyde or -ketone would be the starting material.[6]
Step 2: Dichlorination
The resulting 4-hydroxy-naphthyridin-1(2H)-one is then subjected to a chlorination reaction to install the two chloro substituents. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base. This reaction converts both the hydroxyl and the N-oxide functionalities (in the tautomeric form) to chloride atoms, yielding a 1,4-dichloro-naphthyridine intermediate.
Step 3: Selective Iodination
The final step is the selective conversion of one of the chloro groups to an iodo group. While direct halogen exchange can be challenging, a more reliable approach would be a halogen-dance reaction or a directed ortho-metalation followed by iodination. A more straightforward approach, if the starting materials allow, would be to introduce the iodine at a later stage through electrophilic iodination of a suitable naphthyridine precursor, if the electronics of the ring system are favorable. A plausible alternative is a Sandmeyer-type reaction starting from a suitable amino-chloro-naphthyridine.[7]
II. Sequential Functionalization: A Gateway to Molecular Diversity
The differential reactivity of the C-I and C-Cl bonds in 1-chloro-4-iodo-naphthyridine allows for a stepwise and controlled introduction of different substituents. This sequential cross-coupling strategy is a powerful tool for building molecular complexity.
General Scheme for Sequential Cross-Coupling
Caption: Sequential functionalization of 1-Chloro-4-iodo-naphthyridine.
A. Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, the Suzuki coupling will occur selectively at the 4-position of 1-chloro-4-iodo-naphthyridine.
Reaction Scheme:
1-Chloro-4-iodo-naphthyridine + R-B(OH)₂ --(Pd catalyst, base)--> 1-Chloro-4-R-naphthyridine
Detailed Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask, dissolve 1-chloro-4-iodo-naphthyridine (1.0 equiv) and the desired boronic acid (1.2 equiv) in a suitable solvent (e.g., a 3:1 mixture of 1,4-dioxane and water).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Base Addition: To the degassed solution, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base such as sodium carbonate (Na₂CO₃) (2.0 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-chloro-4-substituted-naphthyridine.
Causality Behind Experimental Choices:
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic starting materials and the inorganic base.
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) catalyst. Other catalysts like PdCl₂(dppf) can also be effective.
-
Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle. Carbonates and phosphates are common choices.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for C-C bond formation. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Solubilizes both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
B. Protocol 2: Buchwald-Hartwig Amination at the C-1 Position
Following the initial functionalization at the C-4 position, the remaining chloro group at the C-1 position can be targeted for a subsequent cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce a nitrogen-based substituent.
Reaction Scheme:
1-Chloro-4-R-naphthyridine + R'R''NH --(Pd catalyst, base, ligand)--> 1-(R'R''N)-4-R-naphthyridine
Detailed Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the 1-chloro-4-substituted-naphthyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the final di-substituted naphthyridine product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or RuPhos are often effective.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere of argon or nitrogen.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium sources for C-N coupling. |
| Ligand | Xantphos, RuPhos, BINAP | Stabilizes the palladium catalyst and facilitates reductive elimination. |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 90-110 °C | Higher temperatures are often needed for the less reactive C-Cl bond. |
III. Application in Kinase Inhibitor Synthesis: A Case Study
The naphthyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atoms of the ring system often form key hydrogen bond interactions with the hinge region of the kinase active site. The ability to introduce diverse substituents at the 1- and 4-positions of the naphthyridine core using 1-chloro-4-iodo-naphthyridine as a starting material allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Conceptual Kinase Inhibitor Synthesis Workflow
Caption: Conceptual workflow for synthesizing a kinase inhibitor.
IV. Conclusion
1-Chloro-4-iodo-naphthyridine is a powerful and versatile building block in medicinal chemistry. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables a predictable and sequential introduction of various chemical groups. This allows for the efficient construction of complex, highly functionalized naphthyridine derivatives, which are of great interest in the development of new therapeutic agents, particularly kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable intermediate in their drug discovery endeavors.
V. References
-
Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound. Retrieved from
-
Saleh, M. Y., Al-Barwari, A. S. M. O., & Ayoub, A. I. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Retrieved from [Link]
-
Makarasaen, A., et al. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Retrieved from [Link]
-
Montoir, D., et al. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Retrieved from [Link]
-
Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development. Retrieved from [Link]
-
S. M. T. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Retrieved from [Link]
-
Abdel-Wadood, F. K., Abdel-Monem, M. I., Fahmy, A. M., & Geies, A. A. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. Retrieved from [Link]
-
Al-Tel, T. H. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules. Retrieved from [Link]
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Pałasz, A., & Celer, M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2018). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences. Retrieved from [Link]
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Hughes, D. L. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Retrieved from [Link]
-
P. S. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Retrieved from [Link]
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G. S. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
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Application Notes & Protocols: 1-Chloro-4-iodo-1,5-naphthyridine as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Naphthyridine Scaffold
The naphthyridine framework, a class of nitrogen-containing heterocyclic compounds, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets.[3][4] Among the six possible isomers, the 1,5-naphthyridine core has garnered significant interest due to its versatile synthetic handles and its proven utility in the development of potent therapeutic agents, particularly in oncology.[3][5]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern targeted cancer therapy. The rigid, planar structure of the 1,5-naphthyridine ring system makes it an excellent bioisostere for the hinge-binding motifs found in many ATP-competitive kinase inhibitors.[6] This guide focuses on a particularly valuable, yet underutilized, building block: 1-chloro-4-iodo-1,5-naphthyridine . The strategic placement of two different halogens, with their distinct reactivity profiles, allows for sequential, site-selective functionalization, making it an ideal starting point for the rapid generation of diverse chemical libraries targeting various kinases.
Core Principle: Orthogonal Reactivity
The synthetic utility of 1-chloro-4-iodo-1,5-naphthyridine is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[7] This reactivity difference (I > Br > Cl) allows for selective coupling at the C4-iodo position under mild conditions, while leaving the more robust C1-chloro position intact for subsequent transformations.[7] This orthogonal reactivity is the key to building molecular complexity in a controlled, stepwise manner.
Caption: Orthogonal synthesis strategy using 1-chloro-4-iodo-1,5-naphthyridine.
Protocol 1: Synthesis of the 1-Chloro-4-iodo-1,5-naphthyridine Building Block
A reliable synthesis of the starting material is paramount. While a direct, one-step synthesis is not widely reported, a logical and robust multi-step sequence can be adapted from established procedures on related heterocycles. This proposed route begins with the commercially available 1,5-naphthyridin-4(1H)-one.
Caption: Proposed synthetic pathway to 1-chloro-4-iodo-1,5-naphthyridine.
Step-by-Step Methodology:
-
Chlorination: Reflux 1,5-naphthyridin-4(1H)-one (1.0 equiv) in excess phosphorus oxychloride (POCl₃) for 4-6 hours.[8] After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, 4-chloro-1,5-naphthyridine, is filtered, washed with water, and dried.
-
N-Oxidation: Dissolve 4-chloro-1,5-naphthyridine (1.0 equiv) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-chloro-1,5-naphthyridine N-oxide.
-
Rearrangement: Heat the N-oxide (1.0 equiv) in acetic anhydride (Ac₂O) at reflux for 2-4 hours. This rearrangement introduces a hydroxyl group at the C2 position. After cooling, the solvent is removed under reduced pressure.
-
Dichlorination & Iodination: The crude product from the previous step is treated with a mixture of POCl₃ and phosphorus pentachloride (PCl₅) at reflux to convert the hydroxyl group to a chloride. Following this, a diazotization-iodination sequence, adapted from similar transformations on aminopyridines, is performed.[9] This involves reaction with an acid (e.g., H₂SO₄), sodium nitrite (NaNO₂), and potassium iodide (KI) to install the iodo group.
-
Selective Dechlorination: The resulting 1,2-dichloro-4-iodo-1,5-naphthyridine is subjected to a selective reductive dechlorination. Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can often selectively remove the more reactive C2-chloro group.
Self-Validation Note: Each step should be monitored by Thin Layer Chromatography (TLC) and the structure of each intermediate confirmed by NMR spectroscopy and Mass Spectrometry to ensure the success of the preceding step before proceeding.
Application Focus: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling, often through gene amplification or mutation, is a known oncogenic driver in various cancers, including hepatocellular carcinoma (HCC) and bladder cancer.[3][10] The 1,5-naphthyridine scaffold has proven to be a potent core for developing selective FGFR inhibitors.[6]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Chloro-4-iodo-naphthyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note details the projected synthesis, properties, and applications of 1-Chloro-4-iodo-naphthyridine, a novel and not yet extensively documented compound. The proposed protocols and characteristics are based on established principles of organic chemistry and materials science, drawing parallels from documented naphthyridine derivatives. This document is intended to serve as a theoretical guide to spur further research and development.
Introduction: The Promise of Functionalized Naphthyridines in Organic Electronics
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the field of organic electronics. Their rigid, planar structure and inherent electron-deficient nature make them promising candidates for n-type and bipolar charge transport materials.[1][2] The strategic functionalization of the naphthyridine core with various substituents allows for the fine-tuning of their electronic and photophysical properties, making them suitable for a range of applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][3]
The introduction of halogen atoms, such as chlorine and iodine, at specific positions on the naphthyridine ring is a compelling strategy for modulating molecular packing, frontier molecular orbital energy levels, and intersystem crossing rates. The distinct electronic and steric effects of chloro and iodo substituents on the same naphthyridine backbone could offer a unique combination of properties, potentially leading to novel materials with enhanced performance in electronic devices. This application note explores the hypothetical potential of 1-Chloro-4-iodo-naphthyridine as a versatile building block in organic electronics.
Proposed Synthesis of 1-Chloro-4-iodo-naphthyridine
While a definitive synthesis for 1-Chloro-4-iodo-naphthyridine is not yet reported in the literature, a plausible synthetic route can be conceptualized based on known transformations of naphthyridine and related heterocyclic systems. A potential multi-step synthesis is outlined below, starting from a suitable naphthyridinone precursor. This proposed pathway leverages established chlorination and iodination methodologies.[4][5][6]
Proposed Synthetic Pathway:
A proposed synthetic route.
Protocol 1: Synthesis of 1-Chloro-naphthyridine from Naphthyridin-4-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place naphthyridin-4-one (1 equivalent).
-
Chlorination: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 1-Chloro-naphthyridine.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Iodination of 1-Chloro-naphthyridine to Yield 1-Chloro-4-iodo-naphthyridine
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-Chloro-naphthyridine (1 equivalent) in a mixture of acetic acid and acetic anhydride.
-
Reagent Addition: Add concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C.
-
Iodinating Agent: To this solution, add a mixture of iodine (I₂) and iodic acid (HIO₃) portion-wise, maintaining the temperature below 10 °C.[7]
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium sulfite (Na₂SO₃) to quench the excess iodine.
-
Neutralization and Extraction: Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 1-Chloro-4-iodo-naphthyridine.
Projected Physicochemical and Electronic Properties
The introduction of both a chloro and an iodo group onto the naphthyridine core is expected to significantly influence its material properties.
| Property | Projected Characteristic | Rationale |
| Molecular Weight | High | The presence of heavy halogen atoms (Cl and I) will result in a higher molecular weight, which can enhance intermolecular interactions and favor crystalline packing. |
| Thermal Stability | High | The rigid naphthyridine core generally imparts good thermal stability, a desirable trait for fabrication processes like thermal evaporation.[1][2] |
| Solubility | Moderate | Halogenation can increase solubility in common organic solvents compared to the parent naphthyridine, facilitating solution-based processing. |
| LUMO Level | Lowered | The electron-withdrawing nature of the halogens and the nitrogen atoms in the naphthyridine ring is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, beneficial for electron injection and transport. |
| HOMO Level | Lowered | The inductive effect of the halogens will also likely lower the Highest Occupied Molecular Orbital (HOMO) energy level, potentially leading to good air stability. |
| Photoluminescence | Potential for Phosphorescence | The heavy iodine atom could promote intersystem crossing, potentially leading to phosphorescent emission, which is highly desirable for high-efficiency OLEDs. |
Application in Organic Light-Emitting Diodes (OLEDs)
The projected electronic properties of 1-Chloro-4-iodo-naphthyridine make it a promising candidate for use in OLEDs, potentially as an electron transport layer (ETL) material, a host for phosphorescent emitters, or even as a phosphorescent emitter itself.
Workflow for OLED Fabrication:
A typical workflow for OLED fabrication.
Protocol 3: Fabrication of a Solution-Processed OLED using 1-Chloro-4-iodo-naphthyridine as an ETL
-
Substrate Preparation: Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a suitable HTL material (e.g., TPD or PVK) in a solvent like chlorobenzene and anneal according to the material's specifications.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive material (e.g., a fluorescent or phosphorescent dopant in a host matrix) and anneal.
-
Electron Transport Layer (ETL) Deposition: Prepare a solution of 1-Chloro-4-iodo-naphthyridine in a suitable orthogonal solvent (e.g., chloroform or toluene). Spin-coat this solution onto the EML and anneal at an optimized temperature (e.g., 80-100 °C).
-
Cathode Deposition: Transfer the device to a high-vacuum thermal evaporator. Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a low work function metal (e.g., Al or Ca/Al).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Application in Organic Field-Effect Transistors (OFETs)
The anticipated planarity and potential for ordered molecular packing make 1-Chloro-4-iodo-naphthyridine a candidate for the active semiconductor layer in OFETs, likely exhibiting n-type or bipolar behavior.
Workflow for OFET Fabrication:
Sources
- 1. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for gram-scale synthesis of 1-Chloro-4-iodo-naphthyridine
An Application Note and Detailed Protocol for the Gram-Scale Synthesis of 1-Chloro-4-iodo-naphthyridine
Abstract
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 1-Chloro-4-iodo-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing from the commercially available precursor, 1,8-Naphthyridin-2(1H)-one. The protocol first details the chlorination of the naphthyridinone using phosphorus oxychloride (POCl₃) to yield 2-chloro-1,8-naphthyridine. Subsequently, a regioselective electrophilic iodination is performed to introduce an iodine atom at the C4 position, affording the final product. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for analytical characterization.
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and antiviral activities.[1] The functionalization of the naphthyridine core is crucial for modulating its biological and physical properties. Halogenated naphthyridines, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.
1-Chloro-4-iodo-naphthyridine is a particularly valuable synthetic intermediate due to the differential reactivity of its two halogen substituents. The iodo group is more susceptible to oxidative addition in typical cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the C4 position while leaving the C1 chloro group intact for subsequent transformations. This orthogonal reactivity enables the streamlined construction of complex, polysubstituted naphthyridine derivatives.
This document presents a reliable and scalable two-step synthesis protocol, starting from 1,8-Naphthyridin-2(1H)-one, to produce high-purity 1-Chloro-4-iodo-naphthyridine on a gram scale.
Overall Synthetic Scheme
The synthesis is achieved in two sequential steps: (1) Deoxychlorination of a naphthyridinone precursor, followed by (2) Regioselective iodination.
Caption: Overall synthetic workflow for 2-Chloro-7-iodo-1,8-naphthyridine.
Part 1: Synthesis of 2-Chloro-1,8-naphthyridine
Principle and Mechanism
This step involves the conversion of the lactam functional group in 1,8-Naphthyridin-2(1H)-one into a chloro-substituent. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for this transformation on heterocyclic systems.[2] The reaction proceeds via the initial formation of a phosphate ester intermediate from the tautomeric hydroxy-form of the naphthyridinone. Subsequent nucleophilic attack by a chloride ion, generated from POCl₃, displaces the phosphate leaving group to yield the desired 2-chloro-1,8-naphthyridine.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| 1,8-Naphthyridin-2(1H)-one | ≥98% | Sigma-Aldrich | 5.0 g (34.2 mmol) |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 25 mL (268 mmol) |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 200 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | ~300 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | ~10 g |
| Ice | As needed | ||
| 250 mL Round-bottom flask | 1 | ||
| Reflux condenser | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Heating mantle | 1 | ||
| Separatory funnel (500 mL) | 1 | ||
| Rotary evaporator | 1 |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-Naphthyridin-2(1H)-one (5.0 g, 34.2 mmol).
-
Reagent Addition: (Caution! Perform this step in a certified chemical fume hood) . Carefully and slowly add phosphorus oxychloride (25 mL) to the flask. The reaction is exothermic and may cause some initial fuming.
-
Reaction Heating: Once the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 hours. The solid starting material will gradually dissolve, resulting in a dark-brown solution.
-
Reaction Quenching (Critical Step): After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature. Prepare a large beaker (1 L) containing crushed ice (~300 g). (Extreme Caution! Highly exothermic and releases HCl gas) . Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with constant stirring. The quenching process should be done in a well-ventilated fume hood.
-
Neutralization: The resulting aqueous solution will be highly acidic. Slowly add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the solution is approximately 8-9 (test with pH paper). A precipitate will form during neutralization.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 70 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid residue.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Chloro-1,8-naphthyridine as a pale yellow solid.
-
Expected Yield: 4.5 - 5.1 g (80-90%).
-
Part 2: Synthesis of 2-Chloro-7-iodo-1,8-naphthyridine
Principle and Mechanism
This step achieves the regioselective iodination of the 2-chloro-1,8-naphthyridine intermediate. The reaction is an electrophilic aromatic substitution. The naphthyridine ring is electron-deficient; however, the use of a strong electrophilic iodine source, N-Iodosuccinimide (NIS), in the presence of a strong acid like trifluoroacetic acid (TFA), facilitates the reaction. The acid protonates the ring nitrogen, further activating the ring towards electrophilic attack. The substitution occurs preferentially at the C7 (equivalent to C4) position, which is para to one nitrogen and ortho to the other, a site activated for electrophilic attack in this heterocyclic system.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| 2-Chloro-1,8-naphthyridine | Synthesized in Part 1 | 4.0 g (24.3 mmol) | |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich | 6.0 g (26.7 mmol) |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich | 40 mL |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 150 mL |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | VWR | ~100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | ~150 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | ~10 g |
| 250 mL Round-bottom flask | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Separatory funnel (500 mL) | 1 | ||
| Rotary evaporator | 1 |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Chloro-1,8-naphthyridine (4.0 g, 24.3 mmol) in trifluoroacetic acid (40 mL) at room temperature with magnetic stirring.
-
Reagent Addition: Once the starting material is fully dissolved, add N-Iodosuccinimide (6.0 g, 26.7 mmol, 1.1 equivalents) portion-wise over 10 minutes. The color of the solution will darken.
-
Reaction Progress: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up - Quenching: Pour the reaction mixture into a beaker containing ice water (~200 mL).
-
Neutralization: Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (1 x 100 mL) to remove any residual iodine, and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-7-iodo-1,8-naphthyridine as an off-white to pale yellow solid.
-
Expected Yield: 5.6 - 6.3 g (75-85%).
-
Characterization of Final Product (2-Chloro-7-iodo-1,8-naphthyridine)
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₄ClIN₂
-
Molecular Weight: 290.49 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.95 (d, 1H), 8.50 (d, 1H), 8.20 (d, 1H), 7.60 (d, 1H). (Note: Exact chemical shifts and coupling constants should be determined experimentally. These are estimated values based on analogous structures).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 163.0, 155.0, 145.0, 142.0, 125.0, 123.0, 121.0, 95.0.
-
Mass Spectrometry (ESI+): m/z = 290.9 [M+H]⁺.
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas.[4][5] Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.[6] Ensure an emergency shower and eyewash station are accessible.[6] Quenching must be performed slowly and behind a blast shield if possible.
-
Trifluoroacetic Acid (TFA): A strong, corrosive acid that can cause severe burns. Handle with appropriate PPE in a fume hood.
-
N-Iodosuccinimide (NIS): An irritant and light-sensitive. Avoid contact with skin and eyes. Store away from light.
-
General Precautions: All experimental procedures should be conducted in a well-ventilated chemical fume hood. Standard laboratory safety practices should be followed at all times.
References
-
Mishra, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
New Jersey Department of Health. (2009). Hazard Summary: Phosphorus Oxychloride. Available at: [Link]
-
ResearchGate. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Available at: [Link]
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Klapars, A., et al. (2016). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. Available at: [Link]
-
Wang, G., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
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- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-iodo-1,5-Naphthyridine
Welcome to the technical support center for the synthesis of 1-Chloro-4-iodo-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles to help you improve your yield and purity.
Proposed Synthetic Pathway: An Overview
The synthesis of 1-Chloro-4-iodo-1,5-naphthyridine is a multi-step process that requires careful control of reaction conditions at each stage. A common and logical approach involves the initial construction of a functionalized naphthyridine core, followed by sequential halogenation. The proposed pathway begins with the synthesis of 4-hydroxy-1,5-naphthyridine, which is then converted to the chloro-analogue. Subsequent nitration, reduction, and a Sandmeyer-type iodination complete the synthesis.
Caption: Key mechanistic stages of the Sandmeyer iodination reaction.
-
Diazotization: Sodium nitrite reacts with a strong acid to form nitrous acid (HONO), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of the substrate attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium ion (Ar-N₂⁺) is formed. [1]2. Displacement: The iodide ion (I⁻) from a source like KI acts as a nucleophile, attacking the carbon attached to the diazonium group. This results in the displacement of molecular nitrogen (N₂), an excellent leaving group, to form the final aryl iodide product. [2] Q3: How can I purify the final 1-Chloro-4-iodo-1,5-naphthyridine product effectively?
Purification of the final product often requires a combination of techniques due to the potential for halogenated byproducts and unreacted starting materials. [3]
-
Aqueous Work-up: First, perform a thorough aqueous work-up. Wash the organic extract with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. [4]2. Column Chromatography: This is typically the most effective method. Use silica gel as the stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is usually effective at separating the desired product from less polar starting materials and more polar byproducts.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) can be used to achieve high purity. [5] Q4: What are the critical safety precautions when working with POCl₃ and diazonium salts?
Both reagents present significant hazards and must be handled with extreme care.
-
Phosphorus Oxychloride (POCl₃):
-
Corrosive and Toxic: POCl₃ is highly corrosive and toxic upon inhalation or skin contact. Always handle it in a certified chemical fume hood while wearing heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Water Reactive: It reacts violently with water. Ensure all glassware is scrupulously dry. Quenching the reaction should be done slowly and behind a blast shield.
-
-
Aryl Diazonium Salts:
-
Explosion Hazard: In a dry, solid state, aryl diazonium salts can be shock-sensitive and explosive. [6]For this reason, they are almost always generated in situ in a solution and used immediately without isolation.
-
Thermal Instability: As discussed, they decompose, sometimes vigorously, upon warming. Always maintain low temperatures (0–5 °C) during their formation and reaction.
-
Experimental Protocol: Sandmeyer Iodination
This protocol provides a detailed, step-by-step methodology for the conversion of 4-Amino-1-chloro-1,5-naphthyridine to the final product.
Materials:
-
4-Amino-1-chloro-1,5-naphthyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-Amino-1-chloro-1,5-naphthyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 20-30 minutes.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Slowly add the KI solution to the cold diazonium salt solution. You may observe gas evolution (N₂) and the formation of a precipitate.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
(Optional) Add a small amount of urea to quench any excess nitrous acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove I₂), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel.
References
-
Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. National Institutes of Health (NIH). [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
One pot synthesis of 4-iodo-3-phenylbenzo[b]n[7][8]aphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines. Synthetic Communications. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry. [Link]
-
Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
Supporting Information. ACS Publications. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Molecules. [Link]
-
Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. Journal of Chemistry. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
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- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines / Synthetic Communications, 2011 [sci-hub.box]
Technical Support Center: Recrystallization of 1-Chloro-4-iodo-naphthyridine
Welcome to the technical support center for the purification of 1-Chloro-4-iodo-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful recrystallization of this compound. While specific solubility data for 1-Chloro-4-iodo-naphthyridine is not extensively published, this guide synthesizes established principles of recrystallization for halogenated heterocyclic compounds and related naphthyridine derivatives to offer a robust framework for achieving high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the recrystallization of 1-Chloro-4-iodo-naphthyridine, explaining the underlying causes and providing actionable solutions.
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a very high concentration of impurities which depress the melting point.[1]
-
Causality: The high temperature of the saturated solution keeps the compound in a molten state. As it cools, the molecules aggregate as a supercooled liquid because the kinetic energy is too low for them to arrange into an ordered crystal lattice.
-
Step-by-Step Solution:
-
Re-dissolve the oil: Heat the mixture to re-dissolve the oil completely.
-
Add more solvent: Add a small amount of additional hot solvent to lower the saturation point. This will ensure that the solution is not supersaturated at a temperature above the compound's melting point.
-
Lower the cooling temperature: Instead of rapid cooling, allow the solution to cool slowly to room temperature, and then gradually lower the temperature in an ice bath. Slower cooling provides more time for nucleation and ordered crystal growth.
-
Try a lower-boiling point solvent: If the issue persists, consider a solvent or solvent system with a lower boiling point. For naphthyridine derivatives, solvents like ethanol or methanol are often good starting points.[2][3]
-
Q2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve it?
A2: A low yield can stem from several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
-
Causality & Solutions:
-
Excess Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.
-
Solution: To recover more product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure. For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration, you will lose product.[1]
-
Solution: Preheat your filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before filtration. Use a stemless funnel to prevent clogging.[1]
-
-
Inappropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: If your compound is too soluble in the chosen solvent at low temperatures, consider a different solvent or a mixed-solvent system. For example, if your compound is highly soluble in ethanol, you could try a mixture of ethanol and water, adding water dropwise to the hot ethanolic solution until the cloud point is reached, then re-heating to clarify before cooling.[5]
-
-
Q3: My recrystallized product is not pure. What steps can I take to improve purity?
A3: Impurities can be trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface. This is often a result of the solution cooling too quickly.
-
Causality & Solutions:
-
Rapid Crystallization: Fast cooling leads to the rapid formation of crystals, which can trap impurities.[6]
-
Solution: Allow the solution to cool slowly and undisturbed. Let it reach room temperature before moving it to an ice bath. This promotes the formation of larger, more perfect crystals that exclude impurities.[6]
-
-
Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, they should be removed before cooling.
-
Solution: Perform a hot filtration step after dissolving your crude product in the minimum amount of hot solvent. This will remove any insoluble materials.
-
-
Soluble Impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient.
-
Solution: A second recrystallization may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove persistent impurities before the final recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 1-Chloro-4-iodo-naphthyridine?
-
Recommended Solvents to Screen:
-
Alcohols: Ethanol, methanol, and n-butanol have been successfully used for recrystallizing various naphthyridine derivatives.[2][3][8] Ethanol is often a good first choice due to its favorable boiling point and ability to dissolve many organic compounds when hot while having lower solubility at reduced temperatures.
-
Mixed Solvent Systems: If the compound is too soluble in one solvent and not soluble enough in another, a mixed solvent system can be ideal. Common combinations include ethanol/water, methanol/water, or ethyl acetate/hexane.[5]
-
The ideal solvent should exhibit high solubility for 1-Chloro-4-iodo-naphthyridine at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent mixture.
Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?
A2:
-
Place a small amount of your crude product (a few milligrams) into several test tubes.
-
Add a different potential solvent to each test tube, drop by drop, at room temperature. Observe if the compound dissolves. A good solvent will not dissolve the compound at room temperature.
-
For the solvents that did not dissolve the compound, gently heat the test tubes in a water bath. A good solvent will dissolve the compound when hot.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals upon cooling.
Q3: Should I be concerned about the stability of the iodo-substituent during recrystallization?
A3: The iodo-substituent on an aromatic ring is generally stable under typical recrystallization conditions. However, prolonged heating or exposure to strong light can potentially cause some degradation. To minimize this risk, it is advisable to:
-
Avoid unnecessarily long reflux times.
-
Protect the solution from direct, strong light, especially during prolonged heating.
-
Use a moderate boiling point solvent where possible.
Data Summary: Solvent Selection for Naphthyridine Derivatives
Since specific solubility data for 1-Chloro-4-iodo-naphthyridine is unavailable, the following table provides a general guide based on solvents successfully used for the recrystallization of other naphthyridine derivatives mentioned in the literature.
| Solvent System | Compound Type | Reference |
| Ethanol | Substituted 1,8-naphthyridines | [2] |
| n-Butanol | Naphthyridine derivatives | [8] |
| Methanol | 1,8-naphthyridine-oxadiazole derivatives | [3] |
| Ethanol/Water | General for polar organic compounds | [5] |
| Ethyl Acetate/Hexane | General for moderately polar compounds | [5] |
Experimental Protocol: General Procedure for the Recrystallization of 1-Chloro-4-iodo-naphthyridine
This protocol is a generalized procedure based on best practices for recrystallizing similar heterocyclic compounds. The exact solvent and volumes should be optimized based on small-scale solubility tests.
-
Dissolution:
-
Place the crude 1-Chloro-4-iodo-naphthyridine in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar or a boiling chip.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture to a gentle boil with stirring on a hot plate.
-
Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of 1-Chloro-4-iodo-naphthyridine.
References
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Brito, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4439. [Link]
-
PubChem. (n.d.). 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
Singh, U. P., & Bhat, H. R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1255-1279. [Link]
-
Prieur, A., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10425-10436. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 8: Naphthyridines. Retrieved from [Link]
-
Jain, R., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 50(23), 5737-5742. [Link]
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Advanced Materials for Technical and Medical Purpose.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mogilaiah, K., et al. (2006). Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18687-18696. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Fayed, E. A., et al. (2021). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6891-6911. [Link]
- Kiani, M., & Rahimpour, E. (2023). The correlation of solid-liquid solubility using an updated semi-theoretical equation. Physical Chemistry Research, 11(4), 781-792.
-
Organic Syntheses. (n.d.). N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Chloro-4-iodo-naphthyridine
Introduction
The synthesis of halogenated naphthyridines, such as 1-Chloro-4-iodo-naphthyridine, is a critical process in the development of novel pharmaceuticals and functional materials. These scaffolds are key intermediates, offering multiple reactive sites for further molecular elaboration. However, their synthesis is often plagued by competing reactions and challenging purifications, demanding a nuanced understanding of the underlying reaction mechanisms.
This guide provides a comprehensive troubleshooting framework for researchers engaged in the synthesis of 1-Chloro-4-iodo-[1][2]naphthyridine, a common and representative isomer. We will focus on a prevalent two-step synthetic sequence:
-
Chlorination: Conversion of a 4-iodo-[1][2]naphthyridin-1(4H)-one precursor to 1-chloro-4-iodo-[1][2]naphthyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Iodination: Introduction of the iodine atom onto a 1-chloro-[1][2]naphthyridine scaffold.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental challenges. Each section explains the chemical causality behind the issue and provides actionable, field-proven solutions.
Troubleshooting Guide & FAQs
Section 1: The Chlorination Step (Naphthyridinone to Chloro-naphthyridine)
The conversion of the lactam functionality in a naphthyridinone to a chloro group, typically with POCl₃, is a cornerstone of this synthesis but is fraught with potential pitfalls.[2][3]
Question 1: My chlorination reaction with POCl₃ is incomplete, and I recover significant amounts of starting material. What's going wrong?
Answer:
This is a frequent issue often rooted in insufficient activation of the naphthyridinone, suboptimal reaction temperature, or premature work-up.
-
Causality (The "Why"): The reaction proceeds via an initial phosphorylation of the lactam oxygen, creating a better leaving group.[4] This intermediate is then displaced by a chloride ion. If the initial phosphorylation is inefficient or the temperature is too low for the displacement, the reaction will stall. Furthermore, this phosphorylated intermediate can be hydrolyzed back to the starting material during aqueous work-up if not fully converted.[5]
-
Troubleshooting & Solutions:
-
Temperature Control: The conversion of the phosphorylated intermediate to the chloro-product requires heating.[4] Ensure your reaction is refluxed at an appropriate temperature (typically 100-110 °C) for a sufficient duration. Monitor by TLC until the starting material spot is completely consumed.
-
Reagent Stoichiometry: While POCl₃ is often used as both the reagent and solvent, ensure a sufficient molar excess (at least 2-5 equivalents) is used when a co-solvent is present.[6] In some cases, the addition of PCl₅ can create a more potent chlorinating mixture.[7]
-
Addition of a Base/Catalyst: The addition of a tertiary amine base like triethylamine or an acid binder like benzyltriethylammonium chloride can facilitate the reaction.[6] This helps to neutralize the HCl generated and can promote the formation of the key intermediates.
-
Careful Work-up: Quench the reaction by pouring it slowly onto crushed ice. Hydrolysis of the chloro-product can occur if the mixture becomes too hot or if the pH is not controlled.[5] Extract promptly with a suitable organic solvent.
-
Question 2: After my chlorination reaction, my crude product is a dark, tarry substance that is difficult to purify. What causes this decomposition?
Answer:
Tar formation is indicative of aggressive reaction conditions or the presence of highly reactive impurities.
-
Causality (The "Why"): Naphthyridine rings are electron-deficient and can be susceptible to polymerization or decomposition under harsh, acidic, high-temperature conditions. Overheating or extended reaction times beyond what is necessary for full conversion can lead to these side reactions.
-
Troubleshooting & Solutions:
-
Strict Temperature Monitoring: Do not exceed the optimal reflux temperature. Use an oil bath and a contact thermometer for precise control.
-
Reaction Time: Determine the optimal reaction time through TLC monitoring. Once the starting material is consumed, proceed to work-up. Unnecessarily long heating periods increase the likelihood of decomposition.
-
Purity of Starting Material: Ensure your naphthyridinone precursor is free of impurities that might catalyze decomposition. Recrystallize or chromatograph the starting material if its purity is questionable.
-
Question 3: I'm observing an unexpected formylated side product. Where is this coming from?
Answer:
This is a classic sign of a Vilsmeier-Haack type side reaction, especially if dimethylformamide (DMF) is used as a co-solvent.
-
Causality (The "Why"): POCl₃ reacts with DMF to form the "Vilsmeier reagent," a potent electrophile (a chloroiminium ion).[8][9] If the naphthyridine ring is sufficiently electron-rich, it can undergo electrophilic formylation, leading to the introduction of a -CHO group.[10][11]
-
Troubleshooting & Solutions:
-
Avoid DMF: The simplest solution is to avoid DMF as a solvent. Use POCl₃ neat or select a non-reactive solvent like toluene or acetonitrile.
-
Temperature Control: The Vilsmeier-Haack reaction is often more favorable at higher temperatures. If DMF must be used, running the reaction at the lowest possible temperature that still allows for chlorination may suppress this side reaction.
-
| Problem | Likely Cause | Recommended Solution |
| Incomplete Reaction | Insufficient activation, low temperature | Increase reflux temperature, add PCl₅ or a base catalyst. |
| Product Hydrolysis | Aggressive aqueous work-up | Quench reaction on ice, maintain low temperature.[5] |
| Tar Formation | Overheating, extended reaction time | Strict temperature control, monitor via TLC to avoid excess heating. |
| Formylated Byproduct | Vilsmeier-Haack reaction with DMF | Avoid DMF as a solvent; use POCl₃ neat or with toluene.[9][11] |
Section 2: The Iodination Step
Introducing an iodine atom onto the naphthyridine core requires careful selection of the iodinating agent and conditions to ensure correct regioselectivity and prevent side reactions.
Question 4: My iodination reaction is giving me a mixture of regioisomers. How can I improve selectivity?
Answer:
Regioselectivity in electrophilic aromatic substitution on naphthyridines is governed by the electronic properties of the ring.
-
Causality (The "Why"): The nitrogen atoms in the naphthyridine ring are electron-withdrawing, deactivating the ring towards electrophilic attack. The substitution pattern is directed by the combined inductive and mesomeric effects of the nitrogens and the existing chloro-substituent. Iodination will preferentially occur at the most electron-rich, sterically accessible position.
-
Troubleshooting & Solutions:
-
Choice of Iodinating Agent: Milder, more selective reagents can improve regioselectivity. Common reagents include N-Iodosuccinimide (NIS) or molecular iodine (I₂) with an oxidizing agent.[1][12] For highly deactivated systems, stronger electrophilic iodine sources may be needed, but this can come at the cost of selectivity.
-
Solvent Effects: The choice of solvent can influence selectivity. Solvents like hexafluoroisopropanol have been shown to promote mild and regioselective halogenations.[1]
-
Directed Metalation: For absolute regioselectivity, consider a directed ortho-metalation (DoM) approach if a suitable directing group is present. This involves deprotonation with a strong base (e.g., LDA) followed by quenching with an iodine source (e.g., I₂). This provides a powerful, albeit more complex, alternative to direct iodination.[13]
-
Question 5: I am observing di-iodinated or poly-iodinated products in my reaction mixture. How can I prevent this?
Answer:
Over-iodination occurs when the mono-iodinated product is still sufficiently reactive to undergo a second iodination.
-
Causality (The "Why"): This is a common issue when using a large excess of a powerful iodinating agent or when reaction times are too long.[14] Although the first iodine atom is deactivating, forcing conditions can lead to further substitution.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Use a carefully measured amount of the iodinating agent, typically 1.0 to 1.2 equivalents.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can help prevent over-reaction.
-
Question 6: My final product seems unstable and decomposes upon standing or during purification, often showing a pink or brown discoloration. What is the cause?
Answer:
Aryl iodides can be sensitive to light and acid, leading to decomposition where elemental iodine (I₂) is released.
-
Causality (The "Why"): The carbon-iodine bond is the weakest of the carbon-halogen bonds. It can be cleaved homolytically by light (photolysis) or heterolytically under acidic conditions, leading to the formation of I₂, which imparts a characteristic color.[15]
-
Troubleshooting & Solutions:
-
Protection from Light: Work in a fume hood with the sash down and wrap reaction flasks and storage vials in aluminum foil.
-
Neutral/Basic Conditions: Ensure that all work-up and purification steps are performed under neutral or slightly basic conditions. Wash the organic extracts with a solution of sodium bicarbonate and/or sodium thiosulfate to neutralize any acid and quench any excess iodine.
-
Purification: Use neutral alumina for chromatography instead of silica gel if acid sensitivity is a major issue.
-
Storage: Store the final product in a dark, cold, and inert (e.g., under argon or nitrogen) environment.
-
Experimental Protocols & Visualizations
Protocol 1: Chlorination of 4-iodo-[1][2]naphthyridin-1(4H)-one
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 4-iodo-[1][2]naphthyridin-1(4H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-4-iodo-[1][2]naphthyridine.
-
Purify by column chromatography on silica gel or by recrystallization.
Diagrams
Caption: Synthetic pathway for chlorination and common side products.
Caption: Decision tree for troubleshooting the iodination step.
References
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). A General and Mild Method for the Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(3), 930–938. Available at: [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack reaction of tertiary alcohols: Formation of functionalised pyridines and naphthyridines. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 26, 2026, from [Link]
-
Singh, R., Sharma, V. P., Kumar, R., Raj, M., & Gupta, T. (2020). One pot synthesis of 4-iodo-3-phenylbenzo[b][1][16]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 50(14), 2136-2144. Available at: [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved January 26, 2026, from [Link]
-
Wirth, T. (Ed.). (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
-
ResearchGate. (2017). Advances in the direct iodination of aromatic compounds. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. Retrieved January 26, 2026, from [Link]
-
PubMed. (2003). Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums. Journal of Organic Chemistry. Available at: [Link]
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Iodination. WordPress. Retrieved January 26, 2026, from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Available at: [Link]
-
Manasi, P. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 26, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules. Available at: [Link]
-
YouTube. (2021). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 1-CHLORO-4-ARYLBUTANE.
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Processes for preparing iodinated aromatic compounds.
-
ResearchGate. (2010). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved January 26, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Chlorination using POCl3 and benzyltriethylammonium chloride.
-
Frontiers. (2020). Halogen Exchange in Aryl and Vinyl Halides. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Retrieved January 26, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Chloro-4-iodobenzene in Modern Organic Synthesis. Retrieved January 26, 2026, from [Link]
Sources
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- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
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- 15. Iodination - Wordpress [reagents.acsgcipr.org]
- 16. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Chloro-4-iodo-naphthyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-4-iodo-naphthyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the selective functionalization of this versatile building block, with a primary focus on preventing the common side reaction of dehalogenation.
Introduction: The Challenge of Selective Functionalization
1-Chloro-4-iodo-naphthyridine is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its two distinct halogen atoms offer opportunities for sequential, site-selective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The carbon-iodine bond is significantly more reactive towards palladium catalysts than the carbon-chloride bond, enabling preferential functionalization at the 4-position.
However, a prevalent and often frustrating side reaction is the reductive dehalogenation of the starting material, particularly the loss of the iodine atom to yield 1-chloro-naphthyridine. This undesired pathway reduces the yield of the desired coupled product and complicates purification. This guide will provide a mechanistic understanding of this issue and practical, field-proven strategies to mitigate it.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with 1-chloro-4-iodo-naphthyridine in a question-and-answer format.
FAQ 1: I'm seeing a significant amount of 1-chloro-naphthyridine as a byproduct in my Sonogashira/Suzuki reaction. What's causing this?
Answer: The formation of 1-chloro-naphthyridine is due to a competitive side reaction known as hydrodehalogenation (or simply dehalogenation). In the context of palladium-catalyzed cross-coupling, this occurs when the palladium intermediate, after oxidative addition to the C-I bond, abstracts a hydride species from the reaction medium instead of undergoing transmetalation with your coupling partner. This is then followed by reductive elimination to give the dehalogenated product.
Several factors can promote this undesired pathway:
-
Hydride Sources: Common sources of hydrides include amine bases, alcohols (solvents or additives), and even trace amounts of water in the presence of a suitable base.[1][2]
-
Slow Transmetalation: If the transmetalation step of your primary coupling reaction is slow, the palladium intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source.[3][4]
-
High Temperatures: Elevated temperatures can accelerate the rate of dehalogenation.
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand can significantly influence the relative rates of the desired coupling versus dehalogenation.
Diagram: Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and the point at which the undesired dehalogenation pathway diverges.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 1-Chloro-4-iodo-naphthyridine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of 1-chloro-4-iodo-naphthyridine derivatives. Recognizing the unique challenges presented by this class of polyhalogenated heterocycles, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. The guidance herein is grounded in established principles of analytical chemistry and draws upon spectral data from analogous structures to offer predictive insights and solutions to common experimental hurdles.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 1-chloro-4-iodo-naphthyridine derivatives heavily relies on NMR spectroscopy. However, the presence of two distinct halogen atoms on the naphthyridine core can lead to complex spectra and interpretation challenges.
Frequently Asked Questions (NMR)
Question 1: I'm having trouble assigning the proton (¹H) NMR signals for my 1-chloro-4-iodo-1,8-naphthyridine derivative. What are the expected chemical shifts and coupling patterns?
Answer: While specific data for the 1-chloro-4-iodo-1,8-naphthyridine scaffold is not extensively reported, we can predict the spectral features by analyzing the electronic effects of the substituents. The chlorine atom at the 1-position and the iodine atom at the 4-position will both influence the chemical shifts of the aromatic protons.
-
Predicted ¹H NMR Chemical Shifts: Based on data from related substituted 1,8-naphthyridines, the proton at the 2-position is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen and the chloro substituent. The proton at the 3-position will also be downfield, coupled to the proton at the 2-position. The protons on the other ring (positions 5, 6, and 7) will have chemical shifts more typical of a substituted pyridine.
-
Coupling Constants: Expect to see ortho, meta, and para couplings. For a 1,8-naphthyridine, typical coupling constants are in the range of J(ortho) = 8-9 Hz, J(meta) = 2-3 Hz, and J(para) = 0-1 Hz.
-
Troubleshooting Strategy: If you are unable to definitively assign the signals, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will reveal proton-proton and proton-carbon correlations, allowing for unambiguous assignment of the entire spin system.
Question 2: My carbon (¹³C) NMR spectrum shows more or fewer signals than expected. What could be the cause?
Answer: This is a common issue that can arise from several factors:
-
Signal Overlap: In some cases, the chemical shifts of two or more carbon atoms can be very similar, leading to overlapping signals. This is particularly possible for the carbon atoms in the unsubstituted ring of the naphthyridine core.
-
Low Signal-to-Noise: Quaternary carbons, such as those bearing the chloro and iodo substituents (C-1 and C-4), often exhibit weak signals due to their long relaxation times. If the experiment is not run for a sufficient number of scans, these signals may be lost in the baseline noise.
-
Presence of Impurities: The presence of starting materials, reagents, or side-products will result in additional signals in the spectrum. Common impurities from a Friedländer synthesis, a common method for preparing naphthyridines, could include unreacted 2-aminopyridine derivatives or β-ketoesters.[1][2]
Troubleshooting Workflow for ¹³C NMR Issues
Caption: Common MS fragmentation pathways for a 1-chloro-4-iodo-naphthyridine.
It is also possible to observe dehalogenation under certain MS conditions. If you are using a soft ionization technique like Electrospray Ionization (ESI), you may see adducts with solvent molecules or salts.
Section 3: Purification and Stability
The successful characterization of your 1-chloro-4-iodo-naphthyridine derivative is contingent on obtaining a pure sample. These compounds may also present stability challenges that need to be considered.
Frequently Asked Questions (Purification & Stability)
Question 5: I am struggling to purify my 1-chloro-4-iodo-naphthyridine derivative by column chromatography. What alternative methods can I use?
Answer: Halogenated aromatic compounds can sometimes be challenging to separate from closely related impurities on silica gel. If you are facing difficulties with traditional column chromatography, consider the following:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying polar and semi-polar organic molecules. A C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid, can provide excellent separation.
-
Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining high-purity material. Experiment with a range of solvents of varying polarities to find a system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.
Question 6: My purified compound seems to be degrading over time, as evidenced by changes in its NMR spectrum and the appearance of new spots on TLC. What are the potential stability issues?
Answer: Iodinated heterocyclic compounds can be susceptible to degradation, particularly when exposed to light or heat.
-
Deiodination: The carbon-iodine bond can be cleaved by light (photolysis) or in the presence of trace amounts of acid or base, leading to the formation of the corresponding dechlorinated product. This is a known issue for some radioiodinated pharmaceuticals. [3]* Hydrolysis: While the chloro group on a naphthyridine ring is generally less reactive than in some other heterocyclic systems, hydrolysis to the corresponding hydroxynaphthyridine is a possibility, especially under non-neutral pH conditions.
Recommendations for Storage and Handling: To minimize degradation, it is recommended to store your purified 1-chloro-4-iodo-naphthyridine derivatives:
-
In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Protected from light by wrapping the container in aluminum foil or using an amber vial.
-
At low temperatures (e.g., in a refrigerator or freezer).
References
-
Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22939-22961. [Link]
-
Wikipedia contributors. (2023, November 28). 1,8-Naphthyridine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Zhang, Y., Dong, J., & Wang, Y. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(44), 30035–30045. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589681, 1,8-Naphthyridin-4-OL. Retrieved January 26, 2026, from [Link].
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Iodine(I) Reactivity. Retrieved January 26, 2026, from [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]
-
Singh, R., Sharma, V. P., Kumar, R., Raj, M., & Gupta, T. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b]n[4]aphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 54(16), 1845-1853. [Link]
-
SpectraBase. (n.d.). 4-Iodopyridine. Retrieved January 26, 2026, from [Link]
-
Gu, Z., & Su, X. (2022). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Molecules, 27(15), 4937. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15936-10-4, 2-Chloro-1,8-naphthyridine. Retrieved January 26, 2026, from [Link].
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-iodo-2-methylpropane. Retrieved January 26, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Zhang, J., et al. (2018). Design and study of Bin[4]aphthyridine ligands as potential photooxidation mediators in Ru(II) polypyridyl aquo complexes. Inorganic Chemistry, 57(17), 10845-10855. [Link]
-
Sharma, P., et al. (2016). 1,8-Naphthyridine derivatives: A review of multiple biological activities. Archiv der Pharmazie, 349(1), 5-25. [Link]
-
Roy, K., et al. (2021). Gram-scale synthesis of 1,8-naphthyridines in water: The Friedlander reaction revisited. ACS Omega, 6(29), 18697-18707. [Link]
-
Kumar, A., et al. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1469-1493. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Retrieved January 26, 2026, from [Link]
-
Nakano, S., et al. (2007). Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms. Journal of the American Chemical Society, 129(48), 15002-15010. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
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Lee, S. H., & Lee, Y. S. (2018). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology, 1829, 139-148. [Link]
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Royal Society of Chemistry. (n.d.). Separation and purification of short-, medium-, and long-stranded RNAs by RP-HPLC using different mobile phases and C18 columns with various pore sizes. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved January 26, 2026, from [Link]
-
Figshare. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15936-10-4, 2-Chloro-1,8-naphthyridine. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15854-87-2, 4-Iodopyridine. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589681, 1,8-Naphthyridin-4-OL. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15936-10-4, 2-Chloro-1,8-naphthyridine. Retrieved January 26, 2026, from [Link].
-
de Vries, E. F. J., et al. (2015). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 8(3), 536-565. [Link]
Sources
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Technical Support Center: Scaling Up the Synthesis of Naphthyridine Derivatives
This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of dihalogenated naphthyridines. Given the potential ambiguity in the nomenclature "1-Chloro-4-iodo-naphthyridine" (as position 1 in the 1,8-naphthyridine system is a nitrogen atom), this guide will focus on a robust and regioselective synthesis of a representative isomer, 2-Chloro-7-iodo-1,8-naphthyridine . The principles and troubleshooting steps outlined are broadly applicable to the synthesis of other dihalogenated naphthyridine scaffolds.
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in various antibacterial and anticancer agents.[1][2] The targeted dihalogenated structure serves as a versatile building block for further functionalization via cross-coupling reactions, making its efficient synthesis crucial for discovery programs.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for synthesizing 2-Chloro-7-iodo-1,8-naphthyridine?
The most reliable and scalable approach involves a three-step sequence that allows for precise, regioselective introduction of each halogen. This strategy avoids the challenges of direct dihalogenation of the parent naphthyridine ring, which often leads to mixtures of isomers and poor yields. The chosen pathway is:
-
Condensation/Cyclization: Formation of a 7-amino-2-hydroxy-1,8-naphthyridine precursor.
-
Sandmeyer-Type Iodination: Conversion of the 7-amino group into a 7-iodo group via a diazonium salt intermediate.[3]
-
Deoxy-/Chlorination: Conversion of the 2-hydroxy group into the final 2-chloro group.[4]
Q2: Why is this specific reaction order (amination -> iodination -> chlorination) preferred?
This sequence is strategically designed for several reasons:
-
Reliability of the Sandmeyer Reaction: The Sandmeyer reaction is a classic and robust method for converting an aromatic amine to a halide.[5] Performing this step before the final chlorination ensures the sensitive diazonium salt intermediate is not subjected to the harsh conditions of the chlorination step.
-
Regiocontrol: Building the substituted ring from a pre-functionalized pyridine (e.g., 2,6-diaminopyridine) provides unambiguous placement of the amino group at the 7-position.
-
Activation/Deactivation Effects: The hydroxy group at the 2-position (in its tautomeric naphthyridinone form) does not interfere significantly with the diazotization at the 7-position. Attempting to reverse the order could present challenges, as chlorination at the 2-position would deactivate the ring system, potentially making a subsequent Sandmeyer reaction at the 7-position more difficult.
Q3: What are the primary safety concerns associated with this synthesis?
-
Diazonium Salts (Step 2): Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[3][6] The protocol is designed for in situ generation and consumption at low temperatures (0–5 °C) to mitigate this risk. Never attempt to isolate the diazonium salt intermediate.
-
Phosphorus Oxychloride (POCl₃) (Step 3): POCl₃ is highly corrosive, toxic, and reacts violently with water.[4] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching process is extremely exothermic and must be performed slowly by adding the reaction mixture to ice.
Q4: Can other chlorinating agents be used instead of POCl₃?
While other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert hydroxyl groups to chlorides, POCl₃ is generally the reagent of choice for this class of heterocycles.[7] It is effective and typically provides clean conversions with manageable workups. Using alternative reagents would require significant re-optimization of reaction conditions.
Overall Synthesis Workflow
The following diagram illustrates the three-step synthetic pathway from the precursor to the final product.
Caption: High-level workflow for the synthesis of 2-Chloro-7-iodo-1,8-naphthyridine.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Step 1: Synthesis of 7-Amino-2-hydroxy-1,8-naphthyridine
-
Q: The yield of the cyclized product is very low, and I mostly recover starting materials.
-
Potential Cause: The thermal cyclization step requires high temperatures to drive the reaction to completion. Insufficient temperature or reaction time is the most common cause of failure.
-
Solution: Ensure the reaction medium (e.g., Dowtherm A or diphenyl ether) reaches and maintains the target temperature (typically >240 °C). Monitor the reaction by TLC until the starting adduct is fully consumed. Ensure the starting 2,6-diaminopyridine and ethyl acetoacetate are pure and dry.
-
-
Q: The reaction produces a dark, intractable solid instead of a clean product.
-
Potential Cause: Polymerization or decomposition of starting materials can occur at very high temperatures, especially if impurities are present.
-
Solution: While high heat is necessary, avoid exceeding the recommended temperature range. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen) to prevent oxidative side reactions. Purify the intermediate adduct after the initial condensation and before the high-temperature cyclization.
-
Step 2: Sandmeyer-Type Iodination of the 7-Amino Group
-
Q: During the addition of sodium nitrite, the solution develops a brown color and gas evolution is vigorous, even at 0 °C.
-
Potential Cause: This indicates premature decomposition of the diazonium salt. The temperature may be too high locally, or the addition of the nitrite solution is too fast.
-
Solution: Maintain strict temperature control between 0 and 5 °C using an ice/salt bath. Add the aqueous solution of sodium nitrite dropwise below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion and prevent localized overheating.
-
-
Q: The final iodinated product yield is low, and a significant amount of a phenolic byproduct (7-hydroxy-2-hydroxy-1,8-naphthyridine) is isolated.
-
Potential Cause: This occurs when the diazonium salt reacts with water instead of the iodide nucleophile. This can be due to an insufficient concentration of potassium iodide or allowing the reaction to warm up before the iodide has fully reacted.
-
Solution: Use a concentrated solution of potassium iodide (KI) and ensure it is present in stoichiometric excess (at least 1.5-2.0 equivalents). Add the cold diazonium salt solution to the KI solution, rather than the other way around, to ensure the diazonium salt always encounters a high concentration of the desired nucleophile.
-
Caption: Troubleshooting flowchart for the Sandmeyer-type iodination step.
Step 3: Chlorination of the 2-Hydroxy Group
-
Q: The reaction is sluggish and TLC analysis shows significant starting material even after prolonged reflux.
-
Potential Cause: The presence of moisture can consume the POCl₃ reagent. Alternatively, the starting material may not be fully soluble in the POCl₃, or the temperature is insufficient.
-
Solution: Ensure the 2-hydroxy-7-iodo-1,8-naphthyridine starting material is rigorously dried before the reaction. Use a freshly opened bottle of POCl₃ or distill it before use. A co-solvent like N,N-dimethylaniline can sometimes be added to improve solubility and catalyze the reaction, but this requires careful temperature control.[8]
-
-
Q: After quenching the reaction with ice, the product is difficult to extract from the aqueous layer.
-
Potential Cause: The product may exist as a hydrochloride salt at low pH, rendering it water-soluble.
-
Solution: After the initial quench, carefully neutralize the acidic solution with a strong base (e.g., concentrated NaOH or solid Na₂CO₃) until the pH is basic (pH 9-10). This will deprotonate the naphthyridine nitrogens and allow the neutral organic product to be efficiently extracted with a solvent like dichloromethane or ethyl acetate.
-
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Typical Time | Typical Yield |
| 1 | Naphthyridinone Formation | 2,6-Diaminopyridine, Ethyl Acetoacetate | Dowtherm A | 240-250 °C | 1-2 h | 60-70% |
| 2 | Sandmeyer Iodination | NaNO₂, H₂SO₄, KI | Water | 0-5 °C | 2-3 h | 75-85% |
| 3 | Deoxychlorination | POCl₃ | Neat POCl₃ | 110-120 °C (Reflux) | 4-6 h | 80-90% |
Detailed Experimental Protocols
Step 2: Synthesis of 2-Hydroxy-7-iodo-1,8-naphthyridine
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 7-amino-2-hydroxy-1,8-naphthyridine (10.0 g, 62.0 mmol) in a mixture of concentrated sulfuric acid (15 mL) and water (100 mL).
-
Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. With vigorous stirring, add a solution of sodium nitrite (NaNO₂, 4.7 g, 68.2 mmol) in water (20 mL) dropwise via the dropping funnel. Ensure the tip of the funnel is below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition (approx. 30-45 minutes).
-
Reaction: Stir the resulting solution for an additional 30 minutes at 0-5 °C. The mixture should be a clear, pale yellow solution.
-
Iodide Displacement: In a separate 500 mL beaker, dissolve potassium iodide (KI, 20.6 g, 124 mmol) in water (50 mL) and cool to 0-5 °C. Slowly pour the cold diazonium salt solution into the stirred KI solution. Significant gas evolution (N₂) will occur.
-
Work-up: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Isolation: Cool the mixture to room temperature. A precipitate should form. Neutralize the solution by the slow addition of aqueous sodium hydroxide (30% w/v) until the pH is ~7-8. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid. Recrystallization from ethanol or purification by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) will yield the pure 2-hydroxy-7-iodo-1,8-naphthyridine.
Step 3: Synthesis of 2-Chloro-7-iodo-1,8-naphthyridine
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 2-hydroxy-7-iodo-1,8-naphthyridine (5.0 g, 18.4 mmol).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol) to the flask in a fume hood.[4]
-
Heating: Heat the mixture to reflux (approx. 110-120 °C) using an oil bath. The solid will slowly dissolve. Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC (quench a small aliquot with ice/ammonia and extract with ethyl acetate).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (~300 g). Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.
-
Isolation: Once the quench is complete, a precipitate should form. Carefully neutralize the acidic solution with solid sodium carbonate or concentrated sodium hydroxide solution until the pH is >9.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final 2-Chloro-7-iodo-1,8-naphthyridine as a solid.
References
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 1-Chloro-4-iodo-naphthyridine
Welcome to the technical support center for synthetic strategies involving 1-Chloro-4-iodo-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, field-proven insights into catalyst selection for various cross-coupling reactions, alongside practical troubleshooting advice in a direct question-and-answer format to address challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Understanding the Reactivity of 1-Chloro-4-iodo-naphthyridine
The key to successfully employing 1-Chloro-4-iodo-naphthyridine in synthesis lies in understanding the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1][2] This inherent difference is due to the bond dissociation energies, with the C-I bond being significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst. This principle is the foundation for achieving selective functionalization.
This guide will walk you through leveraging this reactivity difference to your advantage in common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[3][4] With a dihalogenated substrate like 1-chloro-4-iodo-naphthyridine, achieving site-selectivity is paramount.
Question 1: I want to perform a Suzuki-Miyaura coupling exclusively at the 4-position (C-I bond). What catalyst system should I start with?
Answer: For selective coupling at the more reactive C-I bond, a standard palladium catalyst system that is effective for aryl iodides but less so for aryl chlorides under mild conditions is recommended.
-
Recommended Starting Conditions: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃ with a suitable phosphine ligand is a robust starting point. Triphenylphosphine (PPh₃) is a classic choice, but for heteroaromatic substrates, bulkier, electron-rich ligands can be more effective.
Component Recommendation Rationale Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) Readily available and effective precatalysts.[5] Ligand PPh₃ or SPhos (2-6 mol%) PPh₃ is a standard, cost-effective ligand. SPhos, a biarylphosphine ligand, can improve yields for challenging substrates.[6] Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents) Carbonate bases are generally mild enough to avoid activating the C-Cl bond. Solvent Dioxane/H₂O or Toluene/H₂O (4:1) A mixture of an organic solvent and water is typical for Suzuki reactions. Temperature 60-80 °C This temperature range is usually sufficient for coupling with the C-I bond without promoting significant reaction at the C-Cl bond. -
Step-by-Step Protocol:
-
To a reaction vessel, add 1-chloro-4-iodo-naphthyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2-3 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent mixture.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent. Add this to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Question 2: My Suzuki reaction is showing low yield and I'm observing starting material decomposition. What could be the cause?
Answer: Low yield and decomposition can stem from several factors, including catalyst deactivation, insufficient base, or solvent issues.
-
Troubleshooting Steps:
-
Degassing: Ensure your solvents are thoroughly degassed. Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black (inactive palladium), a common cause of catalyst deactivation.[7]
-
Base Quality: Use a fresh, finely powdered base. The efficiency of the transmetalation step is highly dependent on the base.[7]
-
Ligand Choice: If using PPh₃, consider switching to a more robust, electron-rich biarylphosphine ligand like SPhos or XPhos. These ligands can stabilize the palladium catalyst and promote reductive elimination.[6]
-
Water Content: The amount of water in the solvent mixture can be critical. While some water is necessary, too much can lead to hydrolysis of the boronic acid. Experiment with different solvent ratios.
-
Question 3: I am seeing some amount of the di-substituted product, even at lower temperatures. How can I improve selectivity for the mono-substituted product at the C4-position?
Answer: The formation of a di-substituted product indicates that the C-Cl bond is also reacting. To enhance selectivity, you need to fine-tune the reaction conditions to be even milder.
-
Strategies for Improved Selectivity:
-
Lower Catalyst Loading: Reduce the catalyst loading to 0.5-1 mol%. Higher catalyst concentrations can sometimes overcome the activation barrier for the C-Cl bond.
-
Weaker Base: Switch to a milder base like K₃PO₄ or even an organic base like triethylamine (Et₃N) in some cases.
-
Ligand Modification: The choice of ligand has a significant impact on selectivity. Less sterically hindered and less electron-donating ligands may favor reaction at the more accessible C-I bond while being less effective for the stronger C-Cl bond.[4]
-
Temperature Control: Carefully control the reaction temperature. A difference of 10-20 °C can be the deciding factor between selective and non-selective reactions.
-
Section 2: Selective Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, creating arylalkynes.[8][9]
Question 1: What are the best conditions for a selective Sonogashira coupling at the 4-iodo position?
Answer: The Sonogashira reaction is generally very selective for aryl iodides over chlorides.[1] A standard palladium-copper co-catalyzed system should provide excellent selectivity.
-
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-2 mol%) | A common and effective precatalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper(I) co-catalyst is crucial for the traditional Sonogashira mechanism.[9] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₂Cl₂) | Additional ligand can help stabilize the catalyst. |
| Base | Et₃N or DIPEA (2-5 equivalents) | An amine base is required and can often serve as the solvent.[1] |
| Solvent | THF or DMF | These solvents are commonly used for Sonogashira couplings. |
| Temperature | Room Temperature to 50 °C | The reaction is often feasible at or near room temperature.[1] |
-
Step-by-Step Protocol:
-
To a degassed solution of 1-chloro-4-iodo-naphthyridine (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the amine base.
-
Add the palladium catalyst and copper(I) iodide.
-
Stir the reaction at the desired temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Question 2: My Sonogashira reaction is sluggish and I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I fix this?
Answer: Sluggish reactions and alkyne homocoupling are common issues in Sonogashira couplings.
-
Troubleshooting Steps:
-
Copper-Free Conditions: Alkyne homocoupling is often promoted by the copper co-catalyst, especially in the presence of oxygen. Consider switching to copper-free Sonogashira conditions. In this case, a palladium catalyst with a more specialized ligand (e.g., a bulky biarylphosphine) is used, often with a stronger base like Cs₂CO₃.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere. Oxygen promotes the Glaser coupling.
-
Base Choice: The choice and purity of the amine base are critical. Ensure it is free of primary and secondary amine impurities.
-
Temperature: While many Sonogashira reactions work at room temperature, some substrates may require gentle heating (40-60 °C) to proceed at a reasonable rate.[1]
-
Section 3: Sequential Coupling and Reactions at the C-Cl Bond
After successful functionalization at the 4-position, the remaining C-Cl bond can be targeted for a second coupling reaction.
Question 1: I have successfully synthesized 4-aryl-1-chloro-naphthyridine. Now I want to perform a Buchwald-Hartwig amination at the 1-chloro position. What catalyst system is suitable for this less reactive bond?
Answer: Activating a C-Cl bond for cross-coupling, especially in an electron-deficient heterocyclic system, requires a more potent catalyst system than that used for the C-I bond.[2] For Buchwald-Hartwig amination, this typically involves a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand and a strong base.[10][11]
-
Recommended Conditions for C-Cl Amination:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3-Palladacycle precatalyst | G3 precatalysts are highly active for challenging couplings.[7] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky, electron-rich ligands are essential for activating the C-Cl bond.[12] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 90-110 °C | Higher temperatures are generally needed to activate the C-Cl bond. |
-
Causality Behind the Choices: The C-Cl bond is stronger and less readily undergoes oxidative addition. The bulky, electron-rich ligands (like XPhos) promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to break the C-Cl bond. The strong base is required to deprotonate the amine and facilitate the catalytic cycle.[13]
Question 2: I am attempting a second Suzuki coupling at the C-Cl position, but the reaction is not proceeding. What can I do?
Answer: Coupling at the C-Cl bond is significantly more challenging than at the C-I bond. If your initial attempts fail, a systematic optimization of the catalyst system is necessary.
-
Optimization Workflow:
Caption: Troubleshooting workflow for Suzuki coupling at the C-Cl position.
Visualizing the Process: A Decision Workflow for Catalyst Selection
The following diagram illustrates the decision-making process for the sequential functionalization of 1-chloro-4-iodo-naphthyridine.
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. nobelprize.org [nobelprize.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. research.rug.nl [research.rug.nl]
Managing regioselectivity in reactions of 1-Chloro-4-iodo-naphthyridine
Welcome to the technical support center for 1-chloro-4-iodo-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of regioselective synthesis and troubleshoot common experimental hurdles.
Section 1: Fundamental Principles of Regioselectivity
This section addresses the core chemical principles governing the differential reactivity of the C1 and C4 positions on the naphthyridine scaffold.
Q1: In palladium-catalyzed cross-coupling reactions, which position on 1-chloro-4-iodo-naphthyridine is inherently more reactive and why?
A1: The C-4 position, bearing the iodine atom, is overwhelmingly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This pronounced regioselectivity is governed by the fundamental differences in the carbon-halogen bond strengths and the mechanism of the catalytic cycle.
The universally accepted first step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] The reactivity order for this step is well-established: C-I > C-Br > C-Cl > C-F .[3][4] The carbon-iodine bond is significantly weaker (approximately 33% weaker than a C-Cl bond) and more polarizable, making it far more susceptible to cleavage by the electron-rich Pd(0) center.[4] Consequently, under controlled conditions, the catalyst will selectively insert at the C-4 position, leaving the more robust C-1 chlorine bond intact for subsequent transformations.
Q2: How does the electronic nature of the naphthyridine ring influence its reactivity beyond cross-coupling?
A2: The naphthyridine core is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This has two major implications:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogen atoms acidifies the ring protons and makes the carbon atoms more electrophilic. Positions that are ortho or para to the ring nitrogens are particularly activated for SNAr because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen atom.[5][6] In 1-chloro-4-iodo-naphthyridine, the C-1 position is alpha to a nitrogen atom, making it a potential site for SNAr if a strong, unhindered nucleophile is present.[7][8]
-
Competition Between Pathways: This electronic activation for SNAr at C-1 can sometimes compete with the desired palladium-catalyzed coupling at C-4. This is especially true if the reaction conditions involve strong nucleophiles that can also serve as bases (e.g., alkoxides, amides). The choice of base is therefore critical to prevent unwanted side reactions (see Troubleshooting Guide).
Section 2: Troubleshooting Guide for Common Reactions
This guide provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Suzuki-Miyaura Coupling
Problem: Poor regioselectivity with significant formation of the 1,4-disubstituted product, even when using one equivalent of boronic acid.
-
Underlying Cause: The reaction conditions are too harsh, providing enough energy to overcome the activation barrier for oxidative addition at the C-1 (C-Cl) position after the initial C-4 coupling has occurred.
-
Troubleshooting Steps & Causality:
| Corrective Action | Rationale |
| Lower Reaction Temperature | The oxidative addition to a C-Cl bond has a significantly higher activation energy than to a C-I bond. By reducing the temperature (e.g., from 100°C to 60-80°C), you can provide sufficient energy for the C-I activation while keeping the C-Cl activation kinetically inaccessible. |
| Use a Milder Base | Strong bases can promote side reactions and, in some cases, may lead to catalyst degradation at higher temperatures, necessitating harsher conditions. Switching from NaOH or K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃ can improve selectivity. |
| Reduce Reaction Time | Monitor the reaction by TLC or LC-MS. Once the starting material is consumed to form the desired mono-substituted product, stop the reaction to prevent the slower, secondary reaction at the C-1 position from occurring. |
| Use a Sub-stoichiometric Amount of Boronic Acid | Using 0.95 equivalents of the boronic acid can help ensure that once the more reactive C-4 position has fully reacted, there is insufficient coupling partner remaining to react at the C-1 position, even if conditions are slightly too harsh. |
Scenario 2: Sonogashira Coupling
Problem: Low conversion at the C-4 position and/or significant formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Underlying Cause: This issue often points to problems with the catalyst system, particularly the copper(I) co-catalyst, or impurities in the reagents.
-
Troubleshooting Steps & Causality:
| Corrective Action | Rationale |
| Thoroughly Degas All Solvents and Reagents | The Sonogashira reaction is highly sensitive to oxygen.[9] Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can also oxidize and deactivate the Pd(0) catalyst. A minimum of three vacuum/inert gas cycles is recommended. |
| Use a Copper-Free Protocol | While traditional Sonogashira reactions use a Cu(I) co-catalyst, it is the primary culprit for Glaser coupling.[9] Modern protocols often use specific palladium/ligand systems (e.g., with bulky, electron-rich phosphines) that facilitate the catalytic cycle without copper, eliminating this side reaction.[10] |
| Ensure High Purity of the Alkyne | Impurities in the terminal alkyne can poison the catalyst. If necessary, purify the alkyne by distillation or filtration through a short plug of silica gel immediately before use. |
| Verify Base and Solvent Anhydrousness | While some cross-couplings tolerate water, the Sonogashira reaction often performs best under anhydrous conditions, especially when using amine bases like triethylamine or diisopropylamine, which also act as solvents. |
Scenario 3: General Issues
Problem: An unexpected product corresponding to nucleophilic substitution at C-1 is observed.
-
Underlying Cause: A component of the reaction mixture is acting as a nucleophile in an SNAr reaction at the electronically activated C-1 position. This is most common when using nucleophilic bases.
-
Troubleshooting Steps & Causality:
| Corrective Action | Rationale |
| Switch to a Non-Nucleophilic Inorganic Base | Bases like sodium methoxide (NaOMe) or sodium tert-butoxide (NaOtBu) are highly nucleophilic. If your desired reaction is a C-4 cross-coupling, these should be avoided. Switch to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are poor nucleophiles and will not compete in an SNAr pathway.[11] |
| Evaluate the Solvent | Certain solvents, if deprotonated by a strong base, can become nucleophilic. While less common, ensure the solvent is compatible and not participating in the reaction. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a highly selective (>95:5) Suzuki-Miyaura coupling at the C-4 position?
A1: A robust starting point is to use a palladium catalyst with a phosphine ligand, a mild carbonate base, and moderate heat. For example: 1-chloro-4-iodo-naphthyridine (1.0 eq.), arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ (2.0 eq.) in a solvent mixture like Dioxane/H₂O (4:1) at 80°C. Monitor closely and stop the reaction upon consumption of the starting material.
Q2: Is it possible to selectively functionalize the C-1 position while leaving the C-4 iodo group untouched?
A2: This is extremely challenging via standard cross-coupling methods due to the inherent reactivity difference (C-I >> C-Cl). Direct selective coupling at C-1 is generally not feasible. A more viable, albeit longer, synthetic route would be:
-
Selectively couple a desired group at the C-4 position under mild conditions.
-
Perform a second, more forcing cross-coupling reaction at the C-1 position with a different partner. Alternatively, one could explore a selective SNAr reaction at the C-1 position, provided the nucleophile does not interfere with the C-4 iodo group or subsequent planned reactions.
Q3: How do optimization strategies differ between Suzuki and Sonogashira reactions for this substrate?
A3: The primary difference lies in managing the key side reactions for each.
-
For Suzuki: The main challenge is preventing over-reaction (disubstitution). Optimization focuses on kinetic control: using the mildest possible conditions (temperature, base) to exploit the reactivity difference between C-I and C-Cl.
-
For Sonogashira: The main challenge is preventing alkyne homocoupling. Optimization focuses on catalyst and atmosphere control: ensuring strictly anaerobic conditions and considering copper-free catalyst systems to shut down the Glaser pathway.
Section 4: Detailed Experimental Protocols
Disclaimer: These are representative protocols and may require optimization. All reactions should be performed by trained professionals under an inert atmosphere using appropriate safety precautions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol details the synthesis of 1-chloro-4-phenyl-naphthyridine.
-
Reagent Setup: To a flame-dried Schlenk flask, add 1-chloro-4-iodo-naphthyridine (290.5 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%). Via cannula, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Selective Copper-Free Sonogashira Coupling at the C-4 Position
This protocol details the synthesis of 1-chloro-4-(phenylethynyl)-naphthyridine.
-
Reagent Setup: To a flame-dried Schlenk flask, add 1-chloro-4-iodo-naphthyridine (290.5 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (3 mL). Add phenylacetylene (122 mg, 1.2 mmol).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Section 5: Visual Guides & Workflows
Diagram 1: Troubleshooting Poor Regioselectivity
Caption: Decision tree for troubleshooting disubstitution.
Diagram 2: Workflow for Optimizing Selective C-4 Functionalization
Caption: General workflow for reaction optimization.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Deng, Y., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 10(15), 8411-8423. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Chemistry LibreTexts. (2021). Physical Properties of Haloalkanes. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 6. researchgate.net [researchgate.net]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low conversion rates in 1-Chloro-4-iodo-naphthyridine reactions
Welcome to the technical support center for reactions involving 1-Chloro-4-iodo-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heteroaromatic building block. Here, we address common challenges, particularly low conversion rates, in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Understanding the Reactivity of 1-Chloro-4-iodo-naphthyridine
Q1: I am planning a cross-coupling reaction with 1-Chloro-4-iodo-naphthyridine. Which position, the C1-Cl or the C4-I, will react first?
A1: In palladium-catalyzed cross-coupling reactions, the C4-I bond is significantly more reactive than the C1-Cl bond. This chemoselectivity is a cornerstone of working with this substrate and is governed by the principles of oxidative addition to the palladium(0) catalyst. The relative reactivity follows the general trend for halogens: I > Br > Cl > F.[1] This allows for sequential, site-selective functionalization. By carefully controlling your reaction conditions, you can selectively substitute the iodo group while leaving the chloro group intact for a subsequent transformation.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for derivatizing 1-Chloro-4-iodo-naphthyridine.[2] However, low conversion rates are a frequent challenge.
Q2: My Suzuki-Miyaura coupling at the C4 position is giving low yields. What are the most common causes and how can I address them?
A2: Low yields in Suzuki-Miyaura couplings with heteroaromatic halides are often traced back to a few key factors. Here is a systematic troubleshooting guide:
1. Catalyst and Ligand Choice:
-
The "Why": The naphthyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] Electron-rich and bulky phosphine ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[4]
-
Troubleshooting Steps:
-
Increase Ligand Bulk: If you are using a standard ligand like PPh₃, consider switching to a more sterically demanding and electron-rich Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[5]
-
Use a Pre-catalyst: Palladium pre-catalysts, such as XPhos-Pd-G2, are often more efficient as they do not require an in-situ reduction of a Pd(II) source to the active Pd(0) species.[6]
-
2. Base Selection and Quality:
-
The "Why": The base plays a critical role in the transmetalation step, activating the boronic acid derivative.[1] For heteroaromatic substrates, the choice of base can also influence side reactions.
-
Troubleshooting Steps:
-
Vary the Base: If a common base like Na₂CO₃ or K₂CO₃ is failing, try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[7] These are often more effective for challenging couplings.
-
Ensure Anhydrous Conditions (if using K₃PO₄): While some aqueous conditions work well, anhydrous K₃PO₄ can be very effective, though it may require the presence of a small amount of water to function optimally in some anhydrous solvent systems.
-
3. Solvent Effects:
-
The "Why": The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if applicable). Poor solubility of the starting material or intermediates can halt the reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Common solvents for Suzuki couplings include dioxane, THF, and DMF. If solubility is an issue, consider a higher boiling point solvent like toluene or DMF. A combination of an organic solvent with water is often used.
-
4. Reaction Temperature:
-
The "Why": While higher temperatures can increase reaction rates, the naphthyridine core can be susceptible to degradation at excessive temperatures.
-
Troubleshooting Steps:
-
Moderate Temperatures: Start with temperatures in the range of 80-100 °C. If conversion is still low, a modest increase to 110-120 °C can be attempted, but monitor for the appearance of degradation products by TLC or LC-MS.
-
Below is a troubleshooting workflow for a sluggish Suzuki-Miyaura reaction:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Q3: My Sonogashira coupling is resulting in a complex mixture with significant starting material remaining. What could be the issue?
A3: Sonogashira couplings on electron-deficient heteroaromatics can be prone to specific side reactions. Here's how to troubleshoot:
1. Copper Co-catalyst:
-
The "Why": While the "copper-free" Sonogashira is popular, for some substrates, the copper(I) co-catalyst is crucial for the efficient formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. However, copper can also promote the homocoupling of the terminal alkyne (Glaser coupling), leading to byproducts.
-
Troubleshooting Steps:
-
Copper-Free Conditions: If you observe significant alkyne homocoupling, try a copper-free protocol. This often requires a more reactive palladium catalyst/ligand system.
-
Optimize Copper Source: If using copper, ensure you are using a reliable source like CuI.
-
2. Amine Base and Solvent:
-
The "Why": The amine in a Sonogashira reaction acts as both a base and sometimes as a ligand. It must be sufficiently basic to deprotonate the alkyne but not so nucleophilic that it participates in side reactions with your substrate.
-
Troubleshooting Steps:
-
Amine Screening: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. If you suspect amine-related side reactions, a bulkier base like DIPEA might be beneficial.
-
Solvent Choice: Solvents like DMF or THF are standard. Ensure they are thoroughly degassed to prevent oxidative side reactions.
-
3. Catalyst Deactivation:
-
The "Why": The electron-deficient nature of the naphthyridine ring can make the palladium catalyst more susceptible to deactivation pathways.
-
Troubleshooting Steps:
-
Ligand Choice: As with Suzuki reactions, employing bulky, electron-rich phosphine ligands can protect the palladium center and promote the desired catalytic cycle.[8]
-
Q4: I'm attempting a Buchwald-Hartwig amination at the C4 position, but the reaction is stalled. What are the key parameters to investigate?
A4: The Buchwald-Hartwig amination is sensitive to several factors, especially with heteroaromatic substrates.
1. Choice of Base:
-
The "Why": A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can dramatically influence the reaction rate.
-
Troubleshooting Steps:
-
Base Screening: Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
2. Ligand Selection:
-
The "Why": The ligand is critical for facilitating both the oxidative addition and the C-N bond-forming reductive elimination. The nature of the amine (primary, secondary, aniline, etc.) will often dictate the optimal ligand.
-
Troubleshooting Steps:
-
Ligand Screening: For a broad range of amines, biarylphosphine ligands like XPhos or RuPhos are excellent starting points. Josiphos-type ligands can also be very effective.
-
3. Solvent and Temperature:
-
The "Why": Anhydrous, non-protic solvents are essential to prevent quenching of the strong base.
-
Troubleshooting Steps:
-
Solvent Choice: Toluene, dioxane, or THF are commonly used. Ensure they are rigorously dried before use.
-
Temperature Optimization: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
-
| Parameter | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts | PdCl₂(PPh₃)₂, CuI (optional) | Buchwald Precatalysts, Pd₂(dba)₃ |
| Typical Ligand | PPh₃, dppf, XPhos, SPhos | PPh₃, XPhos | XPhos, RuPhos, Josiphos |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA | NaOtBu, LHMDS, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, THF, DMF | THF, DMF, Et₃N | Toluene, Dioxane |
Table 1: Common starting conditions for cross-coupling reactions.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the naphthyridine ring, further activated by the chloro-substituent, makes the C1 position susceptible to Nucleophilic Aromatic Substitution (SNAr).[9]
Q5: I want to perform an SNAr reaction at the C1-Cl position after functionalizing the C4-I position. My reaction is slow and incomplete. How can I improve the conversion?
A5: Successful SNAr reactions on heteroaromatic chlorides depend on activating the ring and using a sufficiently potent nucleophile.
1. Nucleophile Strength:
-
The "Why": The rate of an SNAr reaction is directly related to the nucleophilicity of the attacking species. The reaction proceeds through a negatively charged Meisenheimer complex, and a stronger nucleophile will favor its formation.[10]
-
Troubleshooting Steps:
-
Use a Stronger Nucleophile: If using a neutral amine, consider deprotonating it first with a strong, non-nucleophilic base (like NaH or LHMDS) to generate the more reactive amide anion. For alcohol nucleophiles, conversion to the corresponding alkoxide with a base is essential.
-
2. Solvent and Temperature:
-
The "Why": Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.
-
Troubleshooting Steps:
-
Solvent Choice: Use solvents like DMSO, DMF, or NMP.
-
Increase Temperature: These reactions often require heating. A temperature range of 80-150 °C is common. Monitor for decomposition at higher temperatures.
-
3. Leaving Group Ability:
-
The "Why": While the C-Cl bond is less reactive than C-I in cross-coupling, in SNAr, the rate-determining step is often the initial nucleophilic attack, not the loss of the leaving group.[9] Therefore, the high electronegativity of chlorine helps to activate the ring for attack.
-
Troubleshooting Steps:
-
This is an inherent property of the substrate, but it is important to remember that the chloro group is a suitable leaving group for this reaction type.
-
Caption: Key steps and conditions for a successful SNAr reaction.
Section 4: General Laboratory Practices and Purification
Q6: I'm having trouble with reproducibility in my cross-coupling reactions. What general laboratory practices should I be mindful of?
A6: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvent by sparging with an inert gas or by freeze-pump-thaw cycles is critical.
-
Reagent Purity:
-
Substrate: Ensure your 1-Chloro-4-iodo-naphthyridine is pure.
-
Other Reagents: Boronic acids can degrade over time. Use fresh, high-purity reagents.
-
-
Water Content: While some Suzuki reactions tolerate water, Buchwald-Hartwig and Sonogashira reactions often require strictly anhydrous conditions. Ensure your glassware is oven-dried and solvents are appropriately distilled or sourced as anhydrous.
Q7: My product appears to be formed, but I am struggling with purification. Any tips for naphthyridine derivatives?
A7: The nitrogen atom in the naphthyridine ring can make these compounds somewhat polar and can cause tailing on silica gel chromatography.
-
Column Chromatography:
-
Tailing: To mitigate tailing on silica gel, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of aqueous ammonia.
-
Alternative Stationary Phases: If silica proves problematic, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
-
Crystallization: Naphthyridine derivatives are often crystalline solids. Recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: The basicity of the naphthyridine nitrogen can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or re-extract the pure product.
References
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). Inorganic Chemistry, 63(7), 4053–4062. [Link]
-
Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. (2024). Inorganic Chemistry, 63(7), 4053–4062. [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2022). Chemistry – A European Journal, 28(49). [Link]
-
A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2020). ACS Catalysis, 10(15), 8782–8793. [Link]
-
Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. (2007). The Journal of Organic Chemistry, 72(16), 5946–5959. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Carbon–Heteroatom Cross-Coupling Catalyzed by Nickel Naphthyridine Complexes. (2023). ChemistryViews. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). Journal of the American Chemical Society, 137(42), 13486–13497. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2018). Accounts of Chemical Research, 51(7), 1732–1744. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. [Link]
-
Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. (2021). Angewandte Chemie International Edition, 60(22), 12243–12248. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology, 36(9), 1931–1936. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). The Chemical Record, 21(8), 1946–1968. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (2020). Angewandte Chemie International Edition, 59(31), 12590–12630. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2012). Tetrahedron, 68(35), 7129–7137. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). Chemistry – A European Journal, 21(35), 12345–12354. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2021). Organic & Biomolecular Chemistry, 19(36), 7799–7817. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Accounts of Chemical Research, 42(4), 505–516. [Link]
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). (2022). Molecules, 27(14), 4504. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(11), 3125. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2014). Green Chemistry, 16(8), 3736–3740. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2004). Journal of Medicinal Chemistry, 47(19), 4645–4648. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
palladium coupling catalyst activation. (2020). YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). Journal of the American Chemical Society, 137(42), 13486–13497. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Lumen Learning. [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (2014). Dalton Transactions, 43(42), 15872–15895. [Link]
-
Recent Advances in Sonogashira Reactions. (2010). Current Organic Chemistry, 14(1), 101–135. [Link]
Sources
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- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
The Halogen Dance in Naphthyridine Scaffolds: A Comparative Guide to Iodo vs. Chloro Group Reactivity
For researchers, scientists, and professionals in drug development, the naphthyridine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle is paramount, and halogenated intermediates are the workhorses of modern synthetic chemistry, opening the door to a vast chemical space through cross-coupling reactions. The choice of the halogen—typically iodine or chlorine—is a critical decision point in any synthetic strategy, profoundly impacting reaction efficiency, cost, and scalability.
This guide provides an in-depth, objective comparison of the reactivity of iodo- and chloro-naphthyridines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and offer practical protocols to inform your synthetic design.
The Decisive First Step: Understanding C-X Bond Reactivity
The difference in reactivity between an iodo-naphthyridine and a chloro-naphthyridine is fundamentally rooted in the carbon-halogen (C-X) bond strength. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-naphthyridine to the Pd(0) catalyst.[1][2] This step involves the cleavage of the C-X bond.
The bond dissociation energies follow the trend: C-Cl > C-Br > C-I . A weaker bond is more easily broken, leading to a faster rate of oxidative addition.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~214 |
| C-Cl | ~327-339 |
This significant difference in bond energy dictates that iodo-naphthyridines are inherently more reactive than their chloro- counterparts. Consequently, reactions with iodo-naphthyridines can often be performed under milder conditions, with simpler catalyst systems, and in shorter reaction times. Conversely, the robustness of the C-Cl bond necessitates more sophisticated and powerful catalytic systems to achieve efficient coupling.[3]
Comparative Reactivity in Key Cross-Coupling Reactions
The choice of catalyst, ligand, base, and temperature is crucial and varies significantly depending on whether you are starting with an iodo- or a chloro-naphthyridine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds. The difference in reactivity between iodo- and chloro-naphthyridines is starkly illustrated here.
Iodo-Naphthyridines: These substrates are highly reactive and can often be coupled using "traditional" palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reactions typically proceed to high yields under relatively mild conditions. A study on the synthesis of 1,5-naphthyridine derivatives demonstrated that 2-iodo-1,5-naphthyridine undergoes Suzuki coupling with various boronic acids in high yields using a standard palladium catalyst.[4]
Chloro-Naphthyridines: The strength of the C-Cl bond presents a significant activation barrier. Standard palladium catalysts are often ineffective. The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands.[3][5] These ligands stabilize the active monoligated Pd(0) species and promote the challenging oxidative addition step.[3] Consequently, the coupling of chloro-naphthyridines requires more specialized and often more expensive catalyst systems.
Comparative Reaction Conditions for Suzuki-Miyaura Coupling:
| Parameter | Iodo-Naphthyridine (Typical) | Chloro-Naphthyridine (Typical) | Rationale for Differences |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources are effective for the reactive C-I bond. C-Cl bond activation requires more active catalysts, often generated in situ from Pd(II) precursors.[6] |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, PCy₃ | Standard phosphine ligands suffice for iodo-substrates. Bulky, electron-rich ligands are essential to facilitate oxidative addition to the strong C-Cl bond.[3][5] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often required to facilitate the transmetalation step, especially with less reactive chloro-substrates. |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Yields | Generally High (80-95%) | Moderate to High (60-90%) | With optimized catalyst systems, high yields can be achieved, but side reactions can be more prevalent. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for synthesizing compounds with pharmacological activity. The reactivity trend observed in Suzuki coupling holds true here as well.
Iodo-Naphthyridines: These are excellent substrates for amination, reacting readily with a wide range of amines using relatively simple palladium/phosphine ligand systems.
Chloro-Naphthyridines: Amination of chloro-naphthyridines is significantly more challenging. It almost exclusively requires the use of specialized, bulky, electron-rich biarylphosphine ligands to achieve reasonable yields. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being standard.[7]
Comparative Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | Iodo-Naphthyridine (Typical) | Chloro-Naphthyridine (Typical) | Rationale for Differences |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Both Pd(0) and Pd(II) precursors are commonly used. |
| Ligand | BINAP, P(o-tol)₃ | XPhos, RuPhos, BrettPhos | The less reactive C-Cl bond necessitates the use of highly active, sterically hindered ligands to promote both oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are generally required for the less reactive chloro-substrates. |
| Yields | High (85-98%) | Good to High (70-95%) | Modern catalyst systems have made the amination of chloro-heteroarenes highly efficient.[8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a fundamental transformation in materials science and medicinal chemistry.[9][10] This reaction typically employs a dual catalyst system of palladium and copper(I).[11]
Iodo-Naphthyridines: As expected, iodo-naphthyridines are excellent substrates for Sonogashira coupling, reacting under mild conditions with high efficiency.[12]
Chloro-Naphthyridines: The coupling of chloro-naphthyridines is notoriously difficult and often gives low yields with standard Sonogashira conditions. The development of copper-free Sonogashira protocols and the use of highly active palladium/ligand systems have expanded the scope to include these less reactive substrates, but they remain challenging.
Comparative Reaction Conditions for Sonogashira Coupling:
| Parameter | Iodo-Naphthyridine (Typical) | Chloro-Naphthyridine (Typical) | Rationale for Differences |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | More active catalyst systems are needed for C-Cl activation. |
| Ligand | PPh₃ | SPhos, Xantphos, NHCs | Bulky, electron-donating ligands are often required to achieve reasonable conversion with chloro-substrates. |
| Co-catalyst | CuI (often required) | CuI (often beneficial but copper-free systems are preferred to avoid side reactions) | Copper facilitates the formation of the copper acetylide, which then transmetalates to palladium. |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₃PO₄ | A stronger base may be needed to facilitate the reaction with the less reactive chloro-naphthyridine. |
| Temperature | Room Temp. to 60 °C | 80-120 °C | Significant thermal energy is required to drive the reaction forward. |
| Yields | Excellent (90-99%) | Low to Good (30-80%) | Yields are highly dependent on the specific substrate and the catalyst system employed. |
Visualizing the Catalytic Cycle
The fundamental difference in reactivity can be visualized in the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction. The initial, often rate-limiting, oxidative addition step is where the energy of the C-X bond is most critical.
Caption: Palladium catalytic cycle highlighting the higher energy barrier for oxidative addition of chloro-naphthyridines.
Experimental Protocols: A Side-by-Side Look at Suzuki-Miyaura Coupling
To provide a practical perspective, here are representative, step-by-step protocols for the Suzuki-Miyaura coupling of a generic 2-iodo- and 2-chloro-naphthyridine with phenylboronic acid.
Protocol 1: Coupling of 2-Iodo-1,8-naphthyridine
Rationale: Given the high reactivity of the C-I bond, a standard palladium catalyst and ligand combination is sufficient to achieve high conversion at a moderate temperature.
Materials:
-
2-Iodo-1,8-naphthyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add 2-iodo-1,8-naphthyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add PdCl₂(dppf) to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of 2-Chloro-1,8-naphthyridine
Rationale: The inertness of the C-Cl bond necessitates a more potent catalytic system, featuring a strong electron-donating, bulky phosphine ligand (SPhos) and a stronger base, along with a higher reaction temperature.
Materials:
-
2-Chloro-1,8-naphthyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-1,8-naphthyridine, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
In a separate vial, under a positive flow of inert gas, add Pd(OAc)₂ and SPhos, followed by anhydrous dioxane to form the pre-catalyst solution.
-
Add the pre-catalyst solution to the Schlenk flask containing the other reagents.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between an iodo- and a chloro-naphthyridine intermediate is a trade-off between reactivity and cost/availability.
-
Iodo-naphthyridines offer high reactivity, allowing for milder reaction conditions, simpler and cheaper catalyst systems, and faster reaction times. They are ideal for initial discovery chemistry where speed and reliable conversion are paramount.
-
Chloro-naphthyridines are generally more cost-effective and readily available, making them attractive for large-scale synthesis. However, their lower reactivity demands more specialized, often proprietary, and expensive catalyst systems, along with more stringent reaction conditions (higher temperatures, longer times).
For drug development professionals, an effective strategy may involve using the iodo-analogs in the early, discovery phases to rapidly generate a library of compounds for screening. Once a lead candidate is identified, a process chemistry team can then invest the resources to develop a robust and scalable synthesis from the more economical chloro-naphthyridine starting material. Understanding the fundamental reactivity differences outlined in this guide is the first step toward making that strategic decision.
References
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Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Reddit discussion on "go-to" Suzuki conditions. (2021). [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
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Request PDF: Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). [Link]
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Farmer, J. L., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(15), 9518-9524. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Al-Masum, M., & Kumar, C. S. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 8349-8364. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(39), 11640-11645. [Link]
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Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5105. [Link]
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Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Gangu, K. K., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 10(10), 1146. [Link]
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Al-Masum, M., & Kumar, C. S. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 8349-8364. [Link]
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Liu, Y., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(34), 6695-6700. [Link]
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El-Boraey, H. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 437. [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]
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Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(49), 16017-16023. [Link]
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Al-dujaili, A. H., & Al-Janabi, M. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemical and Pharmaceutical Research, 11(7), 1-6. [Link]
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Chem Help ASAP. (2020). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
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Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. [Link]
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ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
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OUCI. Pd-free, Sonogashira cross-coupling reaction. An update. [Link]
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The Halogenated Naphthyridine Scaffold: A Comparative Guide to the Biological Activity of 1-Chloro-4-iodo-naphthyridine Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, particularly those containing nitrogen, have historically formed the bedrock of many successful drugs. Among these, the naphthyridine scaffold, a bicyclic system composed of two fused pyridine rings, has garnered significant attention due to its diverse and potent biological activities.[1][2] The introduction of halogen atoms to this privileged structure can dramatically modulate its physicochemical properties and biological functions, offering a powerful tool for drug design and optimization. This guide provides a comparative analysis of the biological activities of 1-Chloro-4-iodo-naphthyridine derivatives, drawing upon experimental data from closely related halogenated analogs to predict their therapeutic potential and guide future research.
Naphthyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5] The specific arrangement of the nitrogen atoms within the bicyclic system gives rise to various isomers (e.g., 1,5-, 1,6-, 1,8-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape, leading to distinct biological profiles.[1] Halogenation, the process of introducing halogen atoms such as chlorine, bromine, iodine, or fluorine, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[6] For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxic activity against various cancer cell lines.[6]
This guide will delve into the established biological activities of chloro- and iodo-substituted naphthyridine analogs to build a comprehensive profile for the 1-Chloro-4-iodo-naphthyridine scaffold. We will explore their potential as anticancer agents, kinase inhibitors, and antimicrobial compounds, providing a comparative analysis with relevant alternatives and detailing the experimental methodologies used to assess these activities.
I. Anticancer Activity: A Promising Frontier
The development of novel anticancer agents is a cornerstone of oncological research. Naphthyridine derivatives have emerged as a promising class of compounds in this arena, with some exhibiting potent cytotoxic effects against a range of cancer cell lines.[4][6] The introduction of halogens can enhance this activity, as seen in various halogenated heterocyclic compounds.
Comparative Analysis
While direct experimental data for 1-Chloro-4-iodo-naphthyridine derivatives is not yet prevalent in the public domain, we can infer their potential by examining related structures. For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated significant cytotoxicity.[6] The presence of a chloro group at the 1-position and an iodo group at the 4-position of the naphthyridine ring is anticipated to confer a unique combination of steric and electronic properties that could lead to potent and selective anticancer activity.
To provide a quantitative comparison, the following table summarizes the cytotoxic activity of representative halogenated heterocyclic compounds against various cancer cell lines. This data serves as a benchmark for the anticipated potency of 1-Chloro-4-iodo-naphthyridine derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Halogenated 1,8-Naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | Doxorubicin | Not Reported |
| Halogenated 1,8-Naphthyridine-3-carboxamide | K-562 (Leukemia) | 0.77 | Doxorubicin | Not Reported |
| 1-Anilino-4-(arylsulfanylmethyl)phthalazine | A549 (Lung) | < 0.1 | Cisplatin | 1.8 |
| 1-Anilino-4-(arylsulfanylmethyl)phthalazine | BGC-823 (Gastric) | < 0.1 | Cisplatin | 2.5 |
This table is a compilation of data from various sources and is intended for comparative purposes. The specific halogen substitutions on the naphthyridine ring in the first two entries were not detailed in the available abstract.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Workflow:
MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-Chloro-4-iodo-naphthyridine derivatives and a reference anticancer drug (e.g., doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Kinase Inhibitory Activity: Targeting Cellular Signaling
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The development of kinase inhibitors has therefore become a major focus of drug discovery. The naphthyridine scaffold has been identified as a promising core for the design of potent and selective kinase inhibitors.[8]
Comparative Analysis
The substitution pattern of 1-Chloro-4-iodo-naphthyridine suggests its potential as a kinase inhibitor. The chloro and iodo groups can form halogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, potentially leading to high affinity and selectivity. While specific kinase targets for this scaffold are yet to be elucidated, a general kinase inhibition assay can be employed for initial screening.
The following table presents the inhibitory activity of some known kinase inhibitors with heterocyclic cores, providing a reference point for evaluating novel 1-Chloro-4-iodo-naphthyridine derivatives.
| Compound/Derivative | Target Kinase | IC50 (nM) |
| Novel EphB4 Kinase Inhibitor | EphB4 | 160 |
| 2,6-Naphthyridine Derivative | PKD | Pan-PKD inhibition with 1000-fold selectivity over PKC |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibitory activity is through an in vitro enzymatic assay, often utilizing fluorescence-based detection.
Workflow:
MIC Determination Workflow
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the 1-Chloro-4-iodo-naphthyridine derivatives and a reference antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 1-Chloro-4-iodo-naphthyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive body of research on related halogenated naphthyridine derivatives, it is reasonable to predict that these compounds will exhibit significant biological activities, particularly in the realms of anticancer, kinase inhibition, and antimicrobial applications. The unique electronic and steric properties conferred by the chloro and iodo substituents may lead to novel mechanisms of action and improved selectivity profiles.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel derivatives. Future research should focus on the synthesis of a library of 1-Chloro-4-iodo-naphthyridine analogs and their comprehensive biological characterization. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their potency and selectivity. Ultimately, this line of inquiry holds the potential to deliver new therapeutic candidates for a range of human diseases.
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Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. Available at: [Link]
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Navigating the Chemical Space of 1-Chloro-4-iodo-naphthyridine Analogs: A Comparative Guide to Structure-Activity Relationships
Introduction: The Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to form multiple hydrogen bonds and other non-covalent interactions have led to its incorporation into a wide array of biologically active molecules.[3][4] Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of various substituents on the naphthyridine core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
This guide focuses on the largely unexplored, yet promising, 1-Chloro-4-iodo-naphthyridine scaffold. The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and receptor binding affinity.[5] Specifically, the chloro and iodo substituents on the naphthyridine ring are anticipated to offer unique electronic and steric properties, providing a valuable starting point for the development of novel therapeutics. This document will serve as a comparative guide to the hypothetical structure-activity relationships (SAR) of 1-Chloro-4-iodo-naphthyridine analogs, drawing parallels from existing literature on related quinoline and naphthyridine derivatives.
The Strategic Importance of Halogenation: Chlorine at C1 and Iodine at C4
The choice of a chloro group at the C1 position and an iodo group at the C4 position is deliberate. The chlorine atom, being moderately electronegative, can influence the electronic distribution of the ring system and potentially engage in hydrogen bonding. More importantly, its reactivity allows for further derivatization through nucleophilic substitution reactions.[6] On the other hand, the larger and more polarizable iodine atom at C4 can participate in stronger halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding.[7] Furthermore, the iodine substituent provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of chemical moieties to probe the SAR.
Inferred Structure-Activity Relationships of 1-Chloro-4-iodo-naphthyridine Analogs
Due to the limited specific literature on 1-Chloro-4-iodo-naphthyridine analogs, the following SAR is inferred from studies on similarly substituted quinoline and other naphthyridine derivatives.
Modifications at the C2 and C3 Positions
Substituents at the C2 and C3 positions of the quinoline ring have been shown to be critical for biological activity in various contexts.[8] For the 1-Chloro-4-iodo-naphthyridine scaffold, small, polar substituents at the C2 and C3 positions could enhance solubility and introduce additional interaction points with a biological target.
-
Hypothesis: Introduction of small alkyl groups, hydroxyl, or amino functionalities at C2 and C3 could modulate the molecule's polarity and pharmacokinetic profile.
-
Rationale: Studies on quinoline derivatives have demonstrated that substitution at the 3-position is crucial for affinity to certain receptors.[8]
Derivatization at the C5, C6, C7, and C8 Positions
The "eastern" portion of the naphthyridine ring system offers significant opportunities for modification to enhance potency and selectivity.
-
Hypothesis: The introduction of electron-withdrawing or electron-donating groups at these positions can significantly impact the overall electronic properties of the molecule and its interactions with target proteins. For instance, a bulky alkoxy group at the C7 position of a quinoline ring has been shown to be beneficial for antiproliferative activity.[9]
-
Rationale: Halogen substitutions, such as a chloro group, on the phenyl ring of quinoline-based hybrids have been shown to enhance antimicrobial activity.[10]
The following diagram illustrates the key positions for substitution on the 1-Chloro-4-iodo-naphthyridine core and their potential impact on biological activity.
Caption: Inferred SAR hotspots on the 1-Chloro-4-iodo-naphthyridine scaffold.
Comparative Analysis of Hypothetical Analogs
To illustrate the potential SAR, a hypothetical series of analogs is presented below, with predicted activity trends based on the principles discussed. The "Relative Predicted Activity" is a qualitative measure based on common medicinal chemistry knowledge.
| Compound ID | R2 | R3 | R5 | R6 | R7 | R8 | Relative Predicted Activity | Rationale |
| Parent | H | H | H | H | H | H | Baseline | Unsubstituted scaffold. |
| A1 | CH3 | H | H | H | H | H | +/- | Small alkyl group may offer minor steric/electronic effects. |
| A2 | OH | H | H | H | H | H | + | Hydroxyl group can act as H-bond donor/acceptor. |
| A3 | H | H | H | H | OCH3 | H | ++ | Methoxy group can improve metabolic stability and act as H-bond acceptor. |
| A4 | H | H | H | H | Cl | H | +++ | Additional halogen may enhance binding through halogen bonding.[10] |
| A5 | H | H | CF3 | H | H | H | ++ | Electron-withdrawing group can alter electronics and improve metabolic stability. |
Experimental Protocols
General Synthetic Pathway to 1-Chloro-4-iodo-naphthyridine Analogs
The synthesis of the 1-Chloro-4-iodo-naphthyridine core can be envisioned through a multi-step sequence, likely starting from a suitable aminopyridine derivative, followed by cyclization to form the naphthyridine ring, and subsequent halogenation steps. The iodine at C4 can then be used for further diversification via cross-coupling reactions.
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A Comparative In Vitro Analysis of 1-Chloro-4-iodo-naphthyridine: A Guide to Evaluating Anticancer Potential
This guide provides a comprehensive framework for the in vitro evaluation of 1-Chloro-4-iodo-naphthyridine, a novel synthetic naphthyridine derivative, benchmarked against established anticancer agents. Designed for researchers in oncology and drug development, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to characterize the compound's cytotoxic, pro-apoptotic, and kinase inhibitory activities.
Introduction: The Rationale for Naphthyridine Scaffolds in Oncology
The naphthyridine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, antiviral, and notably, anticancer effects.[1][2][3] Numerous derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, with some advancing into clinical trials.[4][5] Voreloxin, a naphthyridine analog, functions as a topoisomerase II inhibitor, intercalating DNA and inducing cellular damage.[4][6] The diverse mechanisms of action, which also include kinase inhibition, underscore the therapeutic potential of this compound class.[3]
The subject of this guide, 1-Chloro-4-iodo-naphthyridine, is a synthetic analog designed with halogen substitutions at key positions. Halogenation is a common strategy in drug design to modulate pharmacokinetic properties and enhance target binding affinity. Based on the established anticancer properties of the naphthyridine family, we hypothesize that 1-Chloro-4-iodo-naphthyridine exerts its anticancer effects through a combination of cytotoxicity, induction of apoptosis, and inhibition of key oncogenic kinases.
This guide will provide a head-to-head comparison of 1-Chloro-4-iodo-naphthyridine (Compound N) with two well-characterized compounds:
-
Voreloxin: A clinical-stage naphthyridine derivative and topoisomerase II inhibitor, serving as a direct structural and mechanistic comparator.[4][6]
-
Staurosporine: A broad-spectrum protein kinase inhibitor, used as a positive control for kinase inhibition and a potent inducer of apoptosis.[7]
The in vitro assessment will be conducted using two representative human cancer cell lines:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
K-562: A chronic myelogenous leukemia cell line.
Experimental Design & Methodologies
The core of this comparative analysis rests on a tripartite experimental approach designed to provide a holistic view of the compound's cellular impact. The workflow is designed to first establish general cytotoxicity, then elucidate the mechanism of cell death, and finally, investigate a specific molecular target.
Caption: Figure 1. Overall Experimental Workflow.
Cell Viability Assessment: CellTiter-Glo® Luminescent Assay
Causality: The initial step is to determine the concentration-dependent cytotoxic effect of the compounds. The CellTiter-Glo® assay was chosen over colorimetric methods like MTT for its superior sensitivity and fewer handling steps.[8][9] It quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cell viability.[8][10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for comparing drug potency.
Protocol:
-
Cell Seeding: Seed MCF-7 and K-562 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 1-Chloro-4-iodo-naphthyridine, Voreloxin, and Staurosporine in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[1]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Causality: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V/PI assay is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have lost membrane integrity.[12] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14]
Protocol:
-
Cell Treatment: Seed 1x10^6 cells in 6-well plates and treat with each compound at its respective IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent (using trypsin) and floating cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the cells immediately by flow cytometry, using a 488 nm laser for excitation. FITC fluorescence should be detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Caption: Figure 2. Simplified Apoptosis Signaling Pathways.
Molecular Target Assay: In Vitro EGFR Kinase Inhibition
Causality: Many small molecule anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently dysregulated in various cancers.[12] To investigate if 1-Chloro-4-iodo-naphthyridine acts as a kinase inhibitor, we will assess its ability to inhibit EGFR activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][5] The amount of ADP is directly proportional to kinase activity, and a decrease in the luminescent signal indicates inhibition.[15]
Protocol:
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound (1-Chloro-4-iodo-naphthyridine or Staurosporine) or vehicle (DMSO).
-
2 µL of recombinant human EGFR enzyme.
-
2 µL of a substrate/ATP mix (e.g., Poly(Glu,Tyr) substrate and ATP at the Km concentration for EGFR).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the kinase IC50 value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data based on literature values for the comparator compounds. This data serves as a benchmark for evaluating the performance of 1-Chloro-4-iodo-naphthyridine (Compound N).
Table 1: Cytotoxicity (IC50) after 72-hour treatment
| Compound | MCF-7 IC50 (µM) | K-562 IC50 (µM) |
| Compound N | (Experimental Data) | (Experimental Data) |
| Voreloxin | ~0.8[6] | ~0.5[6] |
| Staurosporine | ~0.2 | ~0.3 |
Note: Voreloxin IC50 values are estimated from a broad panel; Staurosporine values are representative from literature.
Table 2: Induction of Apoptosis (% of total cells) at IC50 after 24 hours
| Compound | Cell Line | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Compound N | MCF-7 | (Experimental Data) | (Experimental Data) |
| K-562 | (Experimental Data) | (Experimental Data) | |
| Staurosporine | MCF-7 | >30% | >15% |
| K-562 | >40% | >20% | |
| Vehicle Control | Both | <5% | <2% |
Note: Staurosporine is a known potent inducer of apoptosis.
Table 3: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Compound N | EGFR | (Experimental Data) |
| Staurosporine | EGFR | 88.1[1] |
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to the initial in vitro characterization of 1-Chloro-4-iodo-naphthyridine. By systematically assessing its cytotoxicity, mechanism of cell death, and impact on a key oncogenic kinase, researchers can build a comprehensive profile of the compound's anticancer potential.
The comparative data against a direct structural analog (Voreloxin) and a well-known kinase inhibitor (Staurosporine) provides essential context for the experimental results. Favorable outcomes, such as potent low-micromolar IC50 values in the cytotoxicity assays, significant induction of apoptosis over necrosis, and specific inhibition of EGFR kinase, would strongly support the further development of 1-Chloro-4-iodo-naphthyridine as a candidate for preclinical studies. Subsequent investigations should focus on broader kinase profiling to understand its selectivity, in vivo efficacy in xenograft models, and preliminary pharmacokinetic and safety profiling.
References
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ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values of 13a and 13d against MCF-7, K562, and fibroblast cell lines. Retrieved from [Link]
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Cairns, D. A., et al. (2013). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. Investigational New Drugs, 31(4), 849-858. Available from: [Link]
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OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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Jatana, N., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. Available from: [Link]
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Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available from: [Link]
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Janicke, R. U., et al. (2003). Staurosporine-induced Death of MCF-7 Human Breast Cancer Cells: A Distinction Between caspase-3-dependent Steps of Apoptosis and the Critical Lethal Lesions. Molecular and Cellular Biology, 23(13), 4677-4690. Available from: [Link]
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Gordon, M. S., et al. (2010). Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemotherapy and Pharmacology, 66(3), 463-473. Available from: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
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Wang, X., et al. (2015). A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity. Journal of Thoracic Disease, 7(8), E248-E257. Available from: [Link]
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ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
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Promega UK. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
A Researcher's Guide: Navigating Suzuki and Stille Couplings for the Functionalization of 1-Chloro-4-iodo-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. Its precise functionalization is paramount in drug discovery to modulate biological activity, selectivity, and pharmacokinetic properties. Among the plethora of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile methods for forging new carbon-carbon bonds. This guide provides an in-depth comparison of these two stalwart reactions for the selective functionalization of 1-chloro-4-iodo-naphthyridine, a key intermediate for building molecular complexity. We will delve into the mechanistic underpinnings, practical considerations, and present supporting data to inform your choice of synthetic strategy.
The Strategic Landscape: Regioselectivity in Dihalo-naphthyridines
The 1-chloro-4-iodo-naphthyridine substrate presents a classic challenge and opportunity in cross-coupling chemistry: regioselectivity. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the linchpin of a selective functionalization strategy. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step, and the reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl.[1] This inherent difference allows for the selective coupling at the more labile C-4 iodo position while leaving the C-1 chloro position intact for subsequent transformations.
Core Principles: A Tale of Two Catalytic Cycles
Both Suzuki and Stille couplings operate through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron species in the Suzuki coupling and an organostannane in the Stille coupling—imparts distinct characteristics to each reaction.
The Suzuki-Miyaura Coupling: A Green and Versatile Workhorse
The Suzuki coupling has gained immense popularity in both academic and industrial settings due to its generally mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[2] A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, facilitating the transmetalation step.[3]
The Stille Coupling: Robust and Functionally Tolerant
The Stille coupling is renowned for its exceptional tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[4][5] This robustness often makes it the go-to choice for complex molecule synthesis where sensitive functionalities must be preserved.[5][6] However, the primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[4]
Head-to-Head Comparison: Performance on Naphthyridine-like Scaffolds
While direct comparative data for 1-chloro-4-iodo-naphthyridine is scarce in the literature, we can draw valuable insights from studies on structurally related dihaloheteroarenes. Research comparing Suzuki and Stille couplings on diazocines, for instance, has shown that Stille couplings can provide more consistent yields, particularly with sterically demanding substrates. Conversely, Suzuki couplings have the potential for higher yields with less hindered coupling partners.[7][8][9]
For heterocyclic systems, the choice between Suzuki and Stille can also be influenced by the electronic nature of the coupling partners. Stille reactions are often highly effective for coupling with electron-deficient halides, while Suzuki reactions can be sensitive to Lewis basic heterocycles that may coordinate to the palladium catalyst and inhibit catalysis.[10]
Here, we present a summary of expected outcomes and typical conditions based on analogous systems:
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (e.g., R-SnBu₃) |
| Toxicity | Low | High (neurotoxic tin compounds) |
| Reagent Stability | Generally good, but can be prone to protodeboronation | Excellent (air and moisture stable) |
| Reaction Conditions | Generally mild, requires a base | Often requires higher temperatures, but can be ligand-dependent |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups | Excellent |
| Byproduct Removal | Generally straightforward (water-soluble borates) | Can be challenging (lipophilic tin salts) |
| Expected Yields | Potentially higher for simple couplings | More reliable, especially for complex or sterically hindered substrates |
| Regioselectivity on 1-chloro-4-iodo-naphthyridine | High for the C-4 iodo position | High for the C-4 iodo position |
Experimental Protocols: Illustrative Methodologies
The following protocols are representative examples for the regioselective coupling at the C-4 position of 1-chloro-4-iodo-naphthyridine. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal results for a specific substrate combination.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the Suzuki coupling of halo-heterocycles.[11]
Step-by-Step Methodology:
-
To a flame-dried reaction vessel, add 1-chloro-4-iodo-naphthyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv.) and a ligand such as XPhos (0.1 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Stille Coupling Protocol
This protocol is based on general procedures for the Stille coupling of heteroaryl halides.[12][13]
Step-by-Step Methodology:
-
In a flame-dried reaction vessel, dissolve 1-chloro-4-iodo-naphthyridine (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in a suitable anhydrous, degassed solvent (e.g., toluene, DMF, or 1,4-dioxane).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(PPh₃)₂ (0.05 equiv.). In some cases, a copper(I) co-catalyst (e.g., CuI) may be beneficial.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to the required temperature (often in the range of 80-120 °C) under an inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF or filtered through a pad of silica gel.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic nuances, the following diagrams illustrate the catalytic cycles for both the Suzuki and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Decision-Making Workflow: Choosing the Right Tool for the Job
The selection between Suzuki and Stille coupling is a multifactorial decision. The following workflow can guide your choice:
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Conclusion and Future Outlook
Both Suzuki and Stille couplings are formidable tools for the regioselective functionalization of 1-chloro-4-iodo-naphthyridine. The Suzuki coupling offers a more environmentally benign and often more accessible route, making it an excellent first choice for many applications. However, the Stille coupling's robustness and broad functional group tolerance make it an invaluable problem-solver, especially in the context of complex, late-stage diversification in drug discovery programs.
The choice of reaction will ultimately depend on a careful evaluation of the specific synthetic challenge at hand, weighing factors such as the nature of the coupling partners, functional group compatibility, and practical considerations like toxicity and reagent availability. As catalyst and ligand design continues to evolve, the capabilities of both reactions will undoubtedly expand, further empowering chemists to construct the next generation of naphthyridine-based therapeutics.
References
-
Wikipedia. Stille reaction. [Link]
-
Dunsford, J. J., & Garg, N. K. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Al-Amin, M., & El-Sayed, M. E. H. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7035. [Link]
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NROChemistry. Stille Coupling. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Kassel, S., et al. (2021). Anhydrous Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 143(4), 2034–2044. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 15805–15809. [Link]
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Magedov, I. V., et al. (2011). Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. Journal of Medicinal Chemistry, 54(16), 5745–5754. [Link]
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Gfesser, G. A., et al. (2003). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 46(22), 4756–4766. [Link]
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Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. [Link]
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Reddy, R. P., et al. (2010). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, 46(36), 6735–6737. [Link]
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Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]
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Halogenated Naphthyridines: A Comparative Guide to their Efficacy Against Cancer Cell Lines
In the relentless pursuit of novel and more effective cancer therapeutics, the naphthyridine scaffold has emerged as a promising framework for the development of potent anti-cancer agents.[1][2] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including the ability to inhibit topoisomerase II and induce cell cycle arrest, making them a focal point of medicinal chemistry research.[1] This guide provides a comprehensive comparison of the efficacy of halogenated naphthyridine derivatives against various cancer cell lines, with a particular focus on the structural insights that can inform the development of next-generation compounds, such as the promising but less-studied 1-Chloro-4-iodo-naphthyridine derivatives.
The Rationale for Halogenation in Naphthyridine Anticancer Drug Design
The introduction of halogen atoms into a pharmacologically active scaffold is a well-established strategy in drug discovery to modulate the compound's physicochemical and biological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of naphthyridine derivatives, halogen substitution has been shown to significantly impact their cytotoxic effects. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as halogens, can substantially enhance the anticancer activity of these compounds.[3] This guide will delve into the experimental data that supports this assertion.
Comparative Efficacy of Halogenated Naphthyridine Derivatives
The anticancer potential of several halogenated naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
In Vitro Cytotoxicity Data
The following table summarizes the reported IC50 values for various halogenated naphthyridine derivatives against a range of cancer cell lines. For comparative purposes, the IC50 values of doxorubicin and cisplatin, two widely used chemotherapeutic agents, are also included.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated 1,8-Naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [4] |
| K-562 (Leukemia) | 0.77 | [4] | |
| Halogenated 1,8-Naphthyridine-3-carboxamide (Compound 36) | PA-1 (Ovarian) | 1.19 | [4] |
| 2-Aryl-1,8-naphthyridin-4-one (Compound 13) | A549 (Lung) | 2.3 | [5] |
| Caki-2 (Renal) | 13.4 | [5] | |
| 1,6- and 1,7-Naphthyridine Derivative (17a) | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [6] |
| HeLa (Cervical) | 13.2 ± 0.7 | [6] | |
| HL-60 (Leukemia) | 8.9 ± 2.2 | [6] | |
| Doxorubicin | PC3 (Prostate) | 8.00 | [7] |
| A549 (Lung) | 1.50 | [7] | |
| HeLa (Cervical) | 1.00 | [7] | |
| LNCaP (Prostate) | 0.25 | [7] | |
| HepG2 (Liver) | 12.2 | [8] | |
| MCF-7 (Breast) | 2.5 | [8] | |
| Cisplatin | MCF-7 (Breast) | Varies (highly) | [9] |
| HepG2 (Liver) | Varies (highly) | [9] | |
| HeLa (Cervical) | Varies (highly) | [9] |
Note: The IC50 values for cisplatin show significant variability across studies, highlighting the importance of consistent experimental conditions.[9][10]
The data clearly indicates that certain halogenated naphthyridine derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even sub-micromolar range.[4] Notably, some of these compounds demonstrate comparable or superior potency to standard chemotherapeutic drugs like doxorubicin against specific cancer cell lines.
Mechanistic Insights: Targeting Critical Cancer Pathways
The efficacy of these compounds stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. Key mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Many effective anticancer agents exert their effects by triggering apoptosis in cancer cells. Halogenated naphthoquinones, which share a structural resemblance to the naphthyridine core, have been shown to induce apoptosis.[11] It is highly probable that halogenated naphthyridines function through similar pathways.
Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining
Caption: Flow cytometry workflow for apoptosis detection.
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. Several naphthyridine derivatives have been shown to arrest the cell cycle at specific phases, thereby inhibiting cell division. For instance, certain halogenated compounds induce an accumulation of cells in the G2/M phase of the cell cycle.[11]
The PI3K/Akt/mTOR Signaling Pathway: A Probable Target
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. While direct evidence linking 1-Chloro-4-iodo-naphthyridine derivatives to this pathway is still emerging, the known anticancer activities of the broader naphthyridine class strongly suggest that modulation of PI3K/Akt/mTOR signaling is a plausible mechanism of action.
Signaling Pathway: The PI3K/Akt/mTOR Cascade
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, it is crucial to adhere to standardized experimental protocols.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 1-Chloro-4-iodo-naphthyridine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Quantification: Annexin V/PI Staining
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the MTT assay, then harvest by trypsinization.
-
Cell Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other relevant proteins.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Future Directions and the Promise of 1-Chloro-4-iodo-naphthyridine Derivatives
The existing body of research on halogenated naphthyridines provides a strong foundation for the continued development of this class of compounds as anticancer agents. The potent and selective activity of several derivatives underscores their therapeutic potential.
Based on established structure-activity relationships, the 1-Chloro-4-iodo-naphthyridine scaffold is a particularly intriguing candidate for further investigation. The presence of two different halogens at key positions offers opportunities for fine-tuning the electronic and steric properties of the molecule, which could lead to enhanced potency and selectivity. Future studies should focus on:
-
Synthesis and in vitro screening of a library of 1-Chloro-4-iodo-naphthyridine derivatives against a broad panel of cancer cell lines.
-
Detailed mechanistic studies to definitively identify the molecular targets and signaling pathways affected by these compounds, with a particular emphasis on the PI3K/Akt/mTOR pathway.
-
In vivo efficacy and toxicity studies in animal models to evaluate the therapeutic potential and safety profile of the most promising candidates.
References
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- Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific reports, 12(1), 1-16.
- Thuy, T. T. T., Binh, N. T., Hai, P. T., & Van, T. T. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. VNU Journal of Science: Medical and Pharmaceutical Sciences, 37(4).
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- Kumar, A., & Kumar, V. (2016). Anticancer activity of 4-aryl-1, 4-dihydropyridines. Bioorganic & medicinal chemistry letters, 26(16), 3913-3917.
- Maj, J., Szymański, P., & Fita, P. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12270.
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- Rauf, A., Nawaz, M. A., El-Esawi, M. A., Al-Saeedi, S. S., Al-Khayri, J. M., & Khan, I. (2021). Halogenated naphthochalcones and structurally related naphthopyrazolines with antitumor activity. Molecules, 26(21), 6649.
- Khetmalis, Y. B., Inamdar, A. B., & Deshmukh, K. K. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1, 8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22181-22191.
- Kumar, A., & Kumar, V. (2016). Anticancer activity of 4-aryl-1, 4-dihydropyridines. Bioorganic & medicinal chemistry letters, 26(16), 3913-3917.
- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Molecules, 27(19), 6545.
- Sui, M., Dziadyk, J. M., Zhu, X., & Fan, W. (2005). Synergy of BID with doxorubicin in the killing of cancer cells. Molecular cancer therapeutics, 4(6), 969-977.
- Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1, 8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology, 13(6), 469-475.
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El-Sayed, N. N. E., & El-Bendary, E. R. (2018). Structure–activity relationship (SAR) and docking studies of 1H-imidazo [4, 5-h][1][4]-naphthyridin-2 (3H)-ones (325) as c-Met kinase inhibitors. In Functionalized 1, 6-Naphthyridines (pp. 165-191). Elsevier.
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- Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1, 8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology, 13(6), 469-475.
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Navigating the Antimicrobial Landscape of Halogenated Naphthyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][3] This guide offers a comparative analysis of the antimicrobial spectrum of halogenated naphthyridine derivatives, with a particular focus on the potential role of chloro and iodo substitutions. While direct experimental data on 1-Chloro-4-iodo-naphthyridine derivatives is not extensively available in the public domain, this guide synthesizes findings from related halogenated analogs to provide a predictive framework and to underscore the therapeutic potential of this chemical class.
The Naphthyridine Core: A Foundation for Antimicrobial Activity
Naphthyridines, comprised of two fused pyridine rings, exist as six structural isomers, with the 1,8-naphthyridine isomer being a common core in many antibacterial drugs.[2][3] The foundational molecule of this class, nalidixic acid, was introduced in 1967 for treating urinary tract infections and paved the way for the development of the highly successful fluoroquinolone antibiotics.[1] The primary mechanism of action for many naphthyridine-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[1]
The Influence of Halogenation: A Key to Enhanced Potency
The strategic placement of halogen atoms on the naphthyridine ring is a well-established strategy to modulate the antimicrobial potency and spectrum. Halogens, through their electronic and steric properties, can influence the molecule's binding affinity to its target enzymes, as well as its pharmacokinetic properties.[4] The introduction of a chlorine atom, for instance, has been shown to be a critical determinant of the biological activity in various heterocyclic compounds.[2]
While specific data for 1-Chloro-4-iodo-naphthyridine derivatives is limited, studies on other chloro-substituted naphthyridines offer valuable insights. For example, 2-chloro-1,8-naphthyridine-3-carbaldyhyde has demonstrated moderate activity against Escherichia coli and high activity against Streptococcus pyogenes.[1][5] Furthermore, a derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, was investigated for its ability to modulate antibiotic activity, suggesting that chloro-substitution can play a role in synergistic effects with other antibiotics against multi-resistant bacterial strains.[6]
The addition of an iodine atom, a larger and more polarizable halogen, could further enhance antimicrobial activity through stronger hydrophobic or polar interactions with the target protein.[4] Structure-activity relationship (SAR) studies on other classes of compounds have shown that introducing iodine at specific positions can lead to a significant increase in potency.[4]
Comparative Antimicrobial Spectrum: Insights from Halogenated Naphthyridine Analogs
To provide a comparative perspective, this section summarizes the antimicrobial activity of various halogenated naphthyridine derivatives against a panel of clinically relevant bacterial strains. The data presented here is collated from multiple studies and serves as a predictive guide for the potential activity of 1-Chloro-4-iodo-naphthyridine derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Halogenated Naphthyridine Derivatives
| Compound/Analog | Staphylococcus aureus | Streptococcus pneumoniae (Multi-drug resistant) | Escherichia coli | Reference Compound (e.g., Ciprofloxacin) |
| Hypothetical 1-Chloro-4-iodo-naphthyridine Derivative | Potentially Active | Potentially Active | Potentially Active | Varies |
| 2-Chloro-1,8-naphthyridine-3-carbaldyhyde | Not Reported | Not Reported | Moderately Active | Not Reported |
| Fluoroquinolones (e.g., Gemifloxacin) | 0.03 | 0.06 | ≤0.015-0.06 | - |
| 1-Cyclopropyl-6-fluoro-7-(...)-1,8-naphthyridine derivative (11e) | Not Reported | Very Good Activity | Not Reported | Ciprofloxacin, Vancomycin |
| 1-Cyclopropyl-6-fluoro-7-(...)-1,8-naphthyridine derivative (11f) | Comparable to Vancomycin | Not Reported | Not Reported | Ciprofloxacin, Vancomycin |
Note: "Potentially Active" for the hypothetical compound is an educated prediction based on SAR principles of halogenated antimicrobial compounds. The actual activity would require experimental verification. Data for other compounds are qualitative or compared to standards as reported in the literature.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To empirically determine the antimicrobial spectrum of novel compounds like 1-Chloro-4-iodo-naphthyridine derivatives, the broth microdilution method is a standard and reliable technique.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., 1-Chloro-4-iodo-naphthyridine derivative) stock solution
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compound: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (inoculum with a known antibiotic), a negative control (broth only), and a growth control (inoculum in broth without any antimicrobial agent).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizing the Path to Discovery
Diagram 1: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Proposed Mechanism of Action for Naphthyridine Antimicrobials
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Selective Functionalization: A Head-to-Head Comparison of Cross-Coupling Catalysts for 1-Chloro-4-iodo-naphthyridine
The naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to selectively functionalize different positions of this heterocyclic core is paramount for the rapid generation of diverse molecular libraries in drug discovery programs. 1-Chloro-4-iodo-naphthyridine presents a particularly interesting substrate, offering two distinct handles for cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds provides a strategic advantage for sequential, site-selective modifications. This guide offers a comprehensive comparison of catalytic systems for the functionalization of 1-Chloro-4-iodo-naphthyridine, drawing upon established principles of cross-coupling chemistry and experimental data from analogous heterocyclic systems.
The Underlying Principle: Chemoselectivity in C-X Bond Activation
The success of sequential cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-X bond is a critical step in the catalytic cycle. The general order of reactivity for this step is C-I > C-Br > C-Cl.[1] This trend is attributed to the decreasing bond dissociation energy from C-Cl to C-I. Consequently, the C-I bond at the 4-position of 1-Chloro-4-iodo-naphthyridine is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond at the 1-position. This intrinsic reactivity difference forms the basis for selective functionalization at the C-4 position while leaving the C-1 chloro group intact for subsequent transformations.
Strategic Functionalization at the C-4 Iodo Position
The higher reactivity of the C-I bond allows for a wide range of cross-coupling reactions to be performed selectively at the C-4 position under relatively mild conditions. The choice of catalyst and ligand is crucial for achieving high yields and preserving the C-1 chloro substituent.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. For the selective coupling of aryl and heteroaryl boronic acids at the C-4 position of 1-Chloro-4-iodo-naphthyridine, several palladium-based catalytic systems have proven effective in related halo-heterocycles.[2][3][4]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (in related systems) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | 1,4-Dioxane/H₂O or DMF | 80-100 | Good to Excellent | [2][3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | High | [2] |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or THF | 80-110 | Excellent | [1] |
Expert Insights: For standard Suzuki-Miyaura couplings, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are reliable choices due to their commercial availability and broad applicability.[2] The use of bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, in conjunction with Pd(OAc)₂, often leads to higher catalytic turnover numbers and allows for the coupling of more challenging substrates at lower catalyst loadings.[1] The choice of base and solvent system can also significantly impact the reaction outcome, with aqueous conditions often facilitating the transmetalation step.
Buchwald-Hartwig Amination: Introducing C-N Bonds
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides.[5][6][7] For the selective amination at the C-4 iodo position, catalytic systems employing sterically hindered and electron-rich phosphine ligands are paramount.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (in related systems) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Good to High | [8] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-120 | High | [9] |
| G3-XPhos Palladacycle | XPhos | K₂CO₃ or K₃PO₄ | t-BuOH or Toluene | 80-110 | Excellent | [10] |
Expert Insights: The choice of ligand is critical in Buchwald-Hartwig amination to promote the reductive elimination step and prevent catalyst decomposition.[11] Second and third-generation Buchwald ligands, such as XPhos and RuPhos, often provide superior results, especially for less reactive amines or more sterically hindered substrates. The use of pre-formed palladacycle catalysts can offer improved air stability and catalytic efficiency.[10]
Sonogashira Coupling: Crafting C-C Triple Bonds
The Sonogashira reaction is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles.[12][13] This reaction is typically co-catalyzed by palladium and copper salts.
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (in related systems) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | RT - 60 | Good to Excellent | [12][13] |
| Pd(PPh₃)₄ | CuI | - | Et₃N | DMF | RT - 50 | High | [12] |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | 60-80 | High | [14] |
Expert Insights: The classic Sonogashira conditions utilizing Pd(PPh₃)₂Cl₂ and CuI are often sufficient for the highly reactive C-I bond.[12][13] Copper-free Sonogashira protocols have also been developed to avoid potential issues with homocoupling of the alkyne. In these cases, a higher loading of a suitable base is often required. The choice of an appropriate amine base is crucial as it acts as both a base and a solvent in many cases.
Activating the C-1 Chloro Position: A Greater Challenge
Following the selective functionalization of the C-4 position, the remaining C-1 chloro group can be targeted for a second cross-coupling reaction. The lower reactivity of the C-Cl bond necessitates more forcing reaction conditions and highly active catalytic systems.
Suzuki-Miyaura Coupling at C-1
To achieve a Suzuki-Miyaura coupling at the C-1 chloro position, catalysts and ligands that are proficient in activating C-Cl bonds are required.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (in related systems) | Reference |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100-120 | Moderate to High | [1] |
| PEPPSI-IPr | - | K₂CO₃ | t-Amyl alcohol | 100-130 | Good | [15] |
| NiCl₂(dme) | IPr or IMes | K₃PO₄ | 1,4-Dioxane | 80-110 | Good | [7] |
Expert Insights: Palladium catalysts based on bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often the go-to choice for C-Cl bond activation.[1] N-heterocyclic carbene (NHC) ligands, such as IPr and IMes, have also emerged as powerful alternatives, often exhibiting high stability and activity.[15] For particularly challenging couplings, nickel-based catalysts can be a viable option, sometimes offering complementary reactivity to palladium systems.[7]
Buchwald-Hartwig Amination at C-1
Similar to the Suzuki coupling, amination at the C-1 chloro position requires highly active catalytic systems.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (in related systems) | Reference |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 100-120 | Good | [6] |
| G4-XPhos Palladacycle | XPhos | NaOtBu | Toluene | 100-120 | High | [10] |
Expert Insights: The use of highly hindered and electron-rich Buchwald ligands, such as BrettPhos, is often necessary for the amination of aryl chlorides.[6] Fourth-generation palladacycle pre-catalysts, like G4-XPhos, are designed for high stability and activity, making them well-suited for these challenging transformations.[10] The choice of a strong, non-nucleophilic base like LiHMDS or NaOtBu is also critical for success.
Experimental Workflow and Methodologies
A generalized experimental protocol for a palladium-catalyzed cross-coupling reaction is provided below. It is imperative to note that reaction conditions should be optimized for each specific substrate combination.
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the 1-chloro-4-iodo-naphthyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, the palladium precursor and the ligand (if not using a pre-formed catalyst) are mixed in the degassed solvent.
-
The catalyst solution is then transferred to the reaction vessel via syringe.
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms, the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below using Graphviz.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
The selective functionalization of 1-Chloro-4-iodo-naphthyridine is a highly achievable synthetic goal that opens the door to a vast chemical space for drug discovery. The key to a successful strategy lies in exploiting the differential reactivity of the C-I and C-Cl bonds.
-
For C-4 (Iodo) Functionalization: Standard palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are generally effective for a range of Suzuki, Buchwald-Hartwig, and Sonogashira couplings under mild conditions. For more demanding substrates, the use of modern bulky biarylphosphine ligands is recommended.
-
For C-1 (Chloro) Functionalization: The activation of the C-Cl bond requires more robust catalytic systems. High-performance catalysts based on bulky, electron-rich ligands like SPhos, XPhos, and BrettPhos, or N-heterocyclic carbene ligands, are typically necessary. Higher reaction temperatures and stronger bases are also common requirements.
By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively control the site of functionalization on the 1-Chloro-4-iodo-naphthyridine scaffold, enabling the efficient and strategic synthesis of novel compounds with potential therapeutic applications.
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Chem Simplify, The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!, YouTube, 2025.
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S. T. A. Shah et al., A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling, ARKIVOC, 2010 , (xi), 206-216.
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A Senior Application Scientist's Guide to Validating the Structure of 1-Chloro-4-iodo-naphthyridine Reaction Products
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is paramount. The naphthyridine scaffold, a privileged bicyclic aromatic N-heterocycle, is a cornerstone in medicinal chemistry, with applications spanning from antibacterial to anticancer agents.[1][2] The introduction of specific halogenation patterns, such as in 1-chloro-4-iodo-naphthyridine, offers a versatile platform for further functionalization through cross-coupling reactions, making it a valuable synthetic intermediate.[3] However, the synthesis of such multi-halogenated heterocycles is often accompanied by the formation of isomeric and other closely related byproducts. This guide provides a comprehensive framework for the structural validation of the products arising from the synthesis of a chloro-iodo-naphthyridine, employing a multi-pronged analytical approach to ensure scientific integrity and unequivocal structural assignment.
The Synthetic Challenge: A Labyrinth of Potential Isomers
A plausible synthetic route to a chloro-iodo-naphthyridine could involve the halogenation of a dihydroxynaphthyridine precursor. For instance, treatment of a dihydroxynaphthyridine with phosphoryl chloride (POCl₃) can yield a dichlorinated intermediate, which can then be subjected to a regioselective iodination reaction.[4] However, this process can lead to a mixture of products, including the desired 1-chloro-4-iodo-naphthyridine, its isomer 1-iodo-4-chloro-naphthyridine, as well as the starting dichlorinated and potentially diiodinated naphthyridines. The precise isomer of the naphthyridine core (e.g., 1,5-, 1,8-, etc.) will depend on the starting dihydroxynaphthyridine.[5][6] For the purpose of this guide, we will consider the 1,8-naphthyridine scaffold as a representative example.
A Multi-faceted Approach to Structural Elucidation
A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. The workflow presented below outlines a systematic approach to distinguish the desired product from its potential isomers and byproducts.
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts (δ), integration values, and coupling constants (J) provide initial clues about the substitution pattern.
-
¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity of adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing long-range connectivity and confirming the positions of substituents.
-
Comparative NMR Data for Potential 2,5-Disubstituted-1,8-Naphthyridine Products:
| Compound | Expected ¹H NMR Chemical Shift Ranges (ppm) | Expected ¹³C NMR Chemical Shift Ranges (ppm) | Key Differentiating Features |
| 2-Chloro-5-iodo-1,8-naphthyridine (Target) | Aromatic protons adjacent to chlorine will be downfield shifted compared to those adjacent to iodine. | The carbon bearing the iodine will be significantly upfield shifted (around 100-110 ppm) due to the heavy atom effect. The carbon attached to chlorine will be in the range of 145-155 ppm. | The distinct upfield shift of the carbon directly attached to the iodine atom is a key diagnostic feature. |
| 2-Iodo-5-chloro-1,8-naphthyridine (Isomer) | Aromatic protons adjacent to iodine will be less downfield shifted than those adjacent to chlorine. | The carbon bearing the chlorine will be in the typical range for a chloro-substituted aromatic carbon (145-155 ppm), while the carbon attached to iodine will be upfield shifted. | The positions of the upfield carbon signal and the relative chemical shifts of the aromatic protons will be different from the target molecule. |
| 2,5-Dichloro-1,8-naphthyridine | Aromatic protons will show chemical shifts characteristic of chloro-substitution. | No upfield carbon signal characteristic of iodine substitution will be present. | Absence of the heavy atom effect in the ¹³C NMR spectrum. |
| 2,5-Diiodo-1,8-naphthyridine | Aromatic protons will be influenced by two iodine substituents. | Two carbon signals will be significantly upfield shifted due to the presence of two iodine atoms. | The presence of two upfield carbon signals is a clear indicator of this byproduct. |
Note: The exact chemical shifts are dependent on the solvent and other substituents present in the molecule. The ranges provided are estimates based on known effects of halogen substituents on aromatic systems.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M]⁺• or [M+H]⁺).
-
Isotopic Pattern Analysis: Analyze the isotopic pattern of the molecular ion peak. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (monoisotopic at ¹²⁷I) will give a characteristic isotopic distribution.
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Exact Mass (Da) | Expected Isotopic Pattern for Molecular Ion |
| 2-Chloro-5-iodo-1,8-naphthyridine | C₈H₄ClIN₂ | 290.9213 | A characteristic pattern showing the presence of one chlorine and one iodine atom. |
| 2-Iodo-5-chloro-1,8-naphthyridine | C₈H₄ClIN₂ | 290.9213 | Identical to the target molecule, highlighting the need for NMR for isomer differentiation. |
| 2,5-Dichloro-1,8-naphthyridine | C₈H₄Cl₂N₂ | 197.9806 | A characteristic pattern for two chlorine atoms ([M], [M+2], [M+4] in a ~9:6:1 ratio). |
| 2,5-Diiodo-1,8-naphthyridine | C₈H₄I₂N₂ | 381.8518 | A single major peak for the molecular ion due to the monoisotopic nature of iodine. |
Single-Crystal X-ray Crystallography: The Definitive Proof of Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule, confirming the connectivity of all atoms and the precise substitution pattern.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified compound from a suitable solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.
The resulting crystal structure will definitively show the positions of the chlorine and iodine atoms on the naphthyridine ring, leaving no room for ambiguity.
Logical Framework for Structural Validation
The following diagram illustrates the decision-making process based on the combined analytical data.
Conclusion
The structural validation of halogenated naphthyridines requires a meticulous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently and unambiguously determine the structure of their synthetic products. This rigorous validation is not merely an academic exercise; it is a critical step in ensuring the integrity of downstream biological and medicinal chemistry studies, ultimately contributing to the successful development of novel therapeutics.
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- Compounds obtained by halogenation of hydroxy-1,5-naphthyridine deriv
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Li, Y., et al. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega2021 , 6(43), 28739–28748. [Link]
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A Comparative Guide to the Photophysical Properties of Naphthyridine Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, naphthyridines stand out for their versatile applications in medicinal chemistry, materials science, and photochemistry. As structural isomers of diazanaphthalene, these compounds, comprising two fused pyridine rings, exhibit a fascinating array of photophysical behaviors dictated by the relative positions of their nitrogen atoms. This guide provides a comprehensive comparative analysis of the photophysical properties of the six naphthyridine isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Understanding these intrinsic properties is paramount for the rational design of novel fluorescent probes, photosensitizers, and pharmaceutical agents.
This analysis is grounded in experimental data and explains the causal relationships between molecular structure and photophysical outcomes, offering researchers and drug development professionals the insights needed to harness the unique characteristics of each isomer.
Introduction to Naphthyridine Isomers: Structure Defines Function
The arrangement of the two nitrogen atoms within the bicyclic aromatic system of naphthyridines profoundly influences their electronic structure and, consequently, their interaction with light. There are six possible positional isomers, each with a unique distribution of electron density and dipole moment, leading to distinct photophysical signatures.[1] The diverse biological activities of naphthyridine derivatives, including antimicrobial, antiviral, and anticancer properties, are often linked to their specific isomeric core.[2][3] For instance, the 1,8-naphthyridine scaffold is a well-known pharmacophore, while derivatives of 1,6- and 2,7-naphthyridines have also shown significant biological potential.[4][5]
Figure 1: Chemical structures of the six naphthyridine isomers.
Comparative Photophysical Analysis
The interaction of naphthyridine isomers with light is characterized by their absorption and emission properties. These properties, including absorption and emission maxima (λ_abs_ and λ_em_), fluorescence quantum yield (Φ_F_), and excited-state lifetime (τ_F_), are summarized below. It is important to note that comprehensive data for all parent isomers under identical conditions is scarce in the literature, and much of the available information pertains to substituted derivatives.
Absorption and Emission Spectra
The position of the nitrogen atoms dictates the energy of the π-π* and n-π* electronic transitions, which govern the absorption and emission characteristics. For instance, the lowest energy excited singlet state of 1,5-naphthyridine has been identified as a 1B_g_(nπ*) state.[6] Derivatives of 1,6-naphthyridine-7(6H)-one have been shown to exhibit visible absorption, large Stokes shifts, and high quantum yields.[7] Fused 1,6-naphthyridine derivatives show absorption maxima in the range of 344 to 448 nm.[8]
Table 1: Comparative Photophysical Data of Naphthyridine Isomers and Their Derivatives
| Isomer/Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | τ_F_ (ns) | Reference(s) |
| 1,5-Naphthyridine | Various | 400-650 (excited state) | - | - | - | [6] |
| 1,6-Naphthyridin-7(6H)-one derivatives | Various | Visible | - | High | - | [7] |
| Fused 1,6-naphthyridin-4-amines | DMSO | 344-448 | - | - | - | [8] |
| 1,8-Naphthyridine derivatives | CH₂Cl₂ | - | 475 (blue) / 535 (green, complexed) | - | - | [9] |
| Arylated 1,6-naphthyridines | - | - | - | up to 0.95 | up to 12 | [10] |
Note: This table compiles data from various sources, and direct comparison should be made with caution due to differing experimental conditions and the use of derivatives.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F_) represents the efficiency of the emission process, while the excited-state lifetime (τ_F_) is the average time the molecule spends in the excited state. These parameters are crucial for applications such as fluorescent probes and sensors. Highly fluorescent arylated 1,6-naphthyridine derivatives have been reported with quantum yields up to 95% and lifetimes up to 12 ns.[10] The photophysical properties, including quantum yield, of 1,8-naphthalimide derivatives, which share some structural similarities, are strongly dependent on the chromophore's polarization.[11]
Influence of Environmental Factors
The photophysical properties of naphthyridine isomers are highly sensitive to their local environment, particularly solvent polarity and pH. This sensitivity can be exploited in the design of responsive fluorescent probes.
Solvent Effects (Solvatochromism)
The change in the absorption and emission spectra of a compound with the polarity of the solvent is known as solvatochromism. Derivatives of 1,6-naphthyridin-7(6H)-one exhibit solvatochromism, indicating a change in their dipole moment upon excitation.[7] The effect of solvent on the UV absorption spectrum of pyridine, a constituent ring of naphthyridines, shows a blue shift (to higher energy) when moving from a nonpolar solvent like hexane to a polar one like methanol.[12] This is often indicative of n-π* transitions where the ground state is more stabilized by polar solvents than the excited state. The study of solvatochromism provides valuable information about the nature of the excited state.
pH Effects
The nitrogen atoms in the naphthyridine rings can be protonated in acidic conditions, leading to significant changes in their electronic structure and, consequently, their photophysical properties. This pH sensitivity makes them potential candidates for pH sensors. For example, 1,6-naphthyridin-7(6H)-one derivatives exhibit acidochromism, a change in color with pH.[7] The effect of pH on the absorption spectrum is a common phenomenon for nitrogen-containing heterocyclic compounds.[13]
Experimental Methodologies: A Self-Validating System
To ensure the accuracy and reproducibility of photophysical data, it is imperative to follow standardized and well-controlled experimental protocols. The methodologies described here represent a self-validating system for the characterization of naphthyridine isomers.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima (λ_abs_ and λ_em_) and the fluorescence quantum yield (Φ_F_).
Experimental Workflow:
Figure 2: Workflow for steady-state photophysical characterization.
Step-by-Step Protocol:
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the naphthyridine isomer in solvents of varying polarity (e.g., hexane, dioxane, dichloromethane, acetonitrile, methanol). For pH studies, use buffered aqueous solutions.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs_).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_abs_ and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em_).
-
Fluorescence Quantum Yield (Φ_F_) Determination (Comparative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[14]
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (e.g., excitation and emission bandwidths, detector voltage).
-
Calculate the quantum yield of the sample using the following equation:[15] Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ_F_ is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Causality Behind Experimental Choices:
-
Dilute Solutions: Using optically dilute solutions is crucial to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution, and to prevent aggregation, which can alter the photophysical properties.
-
Comparative Method for Φ_F_: This is the most common and reliable method for determining fluorescence quantum yields.[14] It relies on a well-established standard, minimizing systematic errors associated with absolute methods that require complex instrument calibration.[16]
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ_F_).
Experimental Workflow:
Figure 3: Workflow for time-resolved fluorescence spectroscopy.
Step-by-Step Protocol:
-
Instrumentation: Utilize a time-resolved fluorescence spectrometer equipped with a pulsed light source (e.g., picosecond laser diode or light-emitting diode) and a sensitive, high-speed detector (e.g., photomultiplier tube or single-photon avalanche diode).
-
Measurement: Excite the sample with short pulses of light and measure the time delay between the excitation pulse and the arrival of the first emitted photon.
-
Data Acquisition: Repeat this process many times to build a histogram of the number of photons detected at different times after the excitation pulse. This histogram represents the fluorescence decay curve.
-
Data Analysis: Fit the fluorescence decay curve to one or more exponential functions to extract the excited-state lifetime(s) (τ_F_). For a single fluorescent species, a mono-exponential decay is expected.
Causality Behind Experimental Choices:
-
Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive and accurate technique for measuring fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[17] It is the gold standard for time-resolved fluorescence measurements.[18]
Conclusion and Future Directions
The photophysical properties of naphthyridine isomers are intricately linked to the positions of their nitrogen atoms. While derivatives of 1,6- and 1,8-naphthyridines have shown promise as fluorescent materials, a comprehensive, direct comparative study of all six parent isomers under standardized conditions is still needed to fully elucidate the structure-property relationships. Such a study would provide a valuable benchmark for the computational modeling and rational design of novel naphthyridine-based functional molecules.
The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of high-quality, reliable data. By understanding and harnessing the unique photophysical characteristics of each naphthyridine isomer, researchers can unlock their full potential in the development of advanced materials and therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Chloro-4-iodo-naphthyridine
A Researcher's Guide to the Safe Disposal of 1-Chloro-4-iodo-[1][2]naphthyridine
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis of a novel compound, but with the responsible management of its lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Chloro-4-iodo-[1][2]naphthyridine, a halogenated heterocyclic compound. Our focus extends beyond mere procedure, delving into the chemical rationale that underpins these critical safety measures, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: A Foundation for Safe Disposal
The primary concern with halogenated organic compounds is their potential for environmental persistence and the formation of toxic byproducts upon improper disposal. Thermal decomposition, for example, can lead to the release of hazardous gases and vapors, including hydrogen chloride and hydrogen iodide[1]. Therefore, disposal procedures are designed to mitigate these risks through controlled destruction.
Key Hazard Considerations:
| Hazard Category | Anticipated Effects | Rationale based on Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Consistent with GHS classifications for similar halogenated aromatic compounds[3][4][5]. |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of chlorinated and iodinated organic molecules[1][6][7]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Expected due to the chemical reactivity of the compound[1][6][7]. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract[1][3][6][7]. |
The Cardinal Rule: Waste Segregation
The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic waste must always be collected separately from non-halogenated waste.[8][9] This is not merely a matter of best practice, but a critical step dictated by the disposal process itself. Halogenated compounds require specific high-temperature incineration conditions to ensure their complete destruction and to neutralize the resulting acidic gases. Mixing them with non-halogenated waste streams complicates and increases the cost of disposal[10].
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating laboratory waste containing 1-Chloro-4-iodo-[1][2]naphthyridine.
Caption: Decision tree for proper waste segregation.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is essential for ensuring safety and compliance. The following steps provide a clear and actionable guide for the disposal of 1-Chloro-4-iodo-[1][2]naphthyridine.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE. This includes, but is not limited to:
-
Nitrile rubber gloves[2]
-
Chemical splash goggles that meet ANSI standards[2]
-
A fully buttoned laboratory coat[2]
2. Waste Container Selection:
-
Use a chemically compatible and leak-proof container, typically provided by your institution's Environmental Health and Safety (EHS) department.[2][11] High-density polyethylene (HDPE) containers are a common choice for organic waste.
-
The container must have a secure, screw-top cap to prevent spills and the escape of vapors.[11][12]
3. Labeling: Proper labeling is a regulatory requirement and crucial for safety. The label must be affixed to the container as soon as the first drop of waste is added.[11] The label should include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "Waste 1-Chloro-4-iodo-[1][2]naphthyridine" and any other constituents in the waste stream. Do not use abbreviations or chemical formulas.[11]
-
The approximate concentration of each component.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
4. Waste Accumulation:
-
Solid Waste: Collect solid 1-Chloro-4-iodo-[1][2]naphthyridine, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated, clearly labeled container for solid halogenated waste.
-
Liquid Waste: For solutions containing 1-Chloro-4-iodo-[1][2]naphthyridine, use a designated container for "Halogenated Organic Liquid Waste."[8]
-
Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, acids, or bases. [11][13]
-
Keep the waste container securely closed at all times, except when adding waste.[8][14]
-
Store the waste container in a designated and secure satellite accumulation area within your laboratory, away from general work areas and drains.[10][11]
5. Request for Disposal:
-
Do not overfill waste containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[15]
-
Once the container is nearing capacity, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.[15]
6. Spill Management: In the event of a spill, immediate and appropriate action is necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container and label it as hazardous waste.[10]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
The Final Destination: Approved Waste Disposal
All chemical waste must be disposed of through a licensed and approved hazardous waste disposal facility.[1][3][16] These facilities employ high-temperature incineration with flue gas scrubbing capabilities to ensure the complete and environmentally sound destruction of halogenated organic compounds. Under no circumstances should 1-Chloro-4-iodo-[1][2]naphthyridine or its waste be disposed of down the drain or in regular trash.[2][17]
By adhering to these procedures, researchers can ensure that their valuable work in the laboratory is conducted with the utmost respect for safety and environmental stewardship.
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A Senior Application Scientist's Guide to Handling 1-Chloro-4-iodo-naphthyridine
A Senior Application Scientist's Guide to Handling 1-Chloro-4-iodo-[1][2]naphthyridine
Hazard Identification: A Predictive Analysis
The structure of 1-Chloro-4-iodo-naphthyridine, featuring a naphthyridine core substituted with both chlorine and iodine, suggests several potential hazards based on similar chemical classes. Analogous compounds like chloro-iodopyridines, dichloro-naphthyridines, and chloro-iodobenzenes consistently exhibit the following hazard profile[1][2][3][4]:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if dust or aerosols are inhaled.[2][4]
Given these anticipated risks, all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.
The Core PPE Ensemble: Your First Line of Defense
Personal Protective Equipment (PPE) is not merely a checklist; it is an integrated system of barriers between you and the potential hazard. The selection of each component is critical and non-negotiable.
Primary Engineering Control: Chemical Fume Hood
All manipulations involving 1-Chloro-4-iodo-naphthyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates.
Essential Personal Protective Equipment
The following PPE must be worn at all times when handling this compound.
| PPE Component | Specification & Rationale |
| Eye/Face Protection | Chemical Splash Goggles meeting ANSI Z87.1 standards are mandatory. Goggles provide a 360-degree seal around the eyes, protecting against splashes and airborne particulates.[6] A face shield should be worn over the goggles when handling larger quantities (>5g) or when there is a significant splash risk. |
| Hand Protection | Nitrile Gloves are the minimum requirement. For prolonged operations or when handling solutions, consider double-gloving or using heavier-duty nitrile gloves. Before each use, visually inspect gloves for any signs of degradation or punctures. |
| Body Protection | A flame-resistant laboratory coat , fully buttoned, with tight-fitting cuffs is required. This protects the skin on your body and arms from accidental contact. |
| Respiratory Protection | A fume hood is the primary means of respiratory protection. If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be required. |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety and experimental success. The following protocol outlines the key stages of handling 1-Chloro-4-iodo-naphthyridine.
Step 1: Preparation and Pre-Work Checklist
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary glassware, reagents, and equipment and place them inside the fume hood.
-
Designate a specific area within the hood for "active work" and another for "waste."
-
Ensure a halogenated waste container is properly labeled and accessible.[7]
-
Don your complete PPE ensemble as detailed in Section 2.
Step 2: Weighing and Transfer (Solid)
-
Perform all weighing operations within the fume hood or on a balance situated in a containment enclosure.
-
Use a spatula to carefully transfer the solid compound to a tared container. Avoid creating dust.
-
If transferring to a reaction flask, use a powder funnel.
-
Gently tap tools on the inside of the receiving container to dislodge any residual powder before removing them.
Step 3: Reaction and Monitoring
-
Once the compound is in the reaction vessel, add solvents and other reagents slowly to avoid splashing.
-
Ensure the reaction apparatus is securely clamped and that any joints are properly sealed.
-
Conduct the reaction within the fume hood for the entire duration.
The general workflow for handling this chemical is visualized below.
Caption: Standard workflow for handling 1-Chloro-4-iodo-naphthyridine.
Decontamination and Waste Disposal Plan
Proper disposal is a critical safety and compliance step. Halogenated compounds require specific waste streams.
-
Waste Segregation: All materials contaminated with 1-Chloro-4-iodo-naphthyridine (e.g., disposable gloves, weigh paper, pipette tips, contaminated silica gel) must be placed in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[7][8] Never mix halogenated and non-halogenated waste streams.[7]
-
Liquid Waste: Unused reagents and reaction mixtures containing this compound must be collected in a designated halogenated liquid waste container.[9] The container must be kept closed when not in use.[7]
-
Glassware Decontamination:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethyl acetate) inside the fume hood.
-
Collect this first rinse as halogenated liquid waste.
-
Subsequent washing with detergent and water can then be performed as usual.
-
-
Disposal Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office. High-temperature incineration is often the required disposal method for halogenated wastes to prevent the formation of toxic byproducts.[10]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Minor Spill (<1g in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop the absorbed material into the designated halogenated waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Wash the area with soap and water.
-
-
Major Spill (>1g or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent entry.
-
Contact your institution's emergency response or EH&S team. Do not attempt to clean it up yourself.
-
Caption: Decision tree for responding to a chemical spill.
This guide is intended to establish a comprehensive safety framework. Always consult with your institution's safety office and review all available chemical safety information before beginning work.
References
-
Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. Retrieved January 26, 2026, from [Link]
-
PSFC. (n.d.). Halogenated Solvents. Retrieved January 26, 2026, from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-Chloro-4-iodobenzene. Retrieved January 26, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloro-4-iodopyridine. Retrieved January 26, 2026, from [Link]
- M. Al-Ghouti, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved January 26, 2026, from [Link]
-
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved January 26, 2026, from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 26, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mcrsafety.com [mcrsafety.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
